molecular formula C13H21NO2 B1272605 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol CAS No. 41403-84-3

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Cat. No.: B1272605
CAS No.: 41403-84-3
M. Wt: 223.31 g/mol
InChI Key: LPNCSYWIVAILJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(4-tert-butylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNCSYWIVAILJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377887
Record name 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41403-84-3
Record name 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure: A Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the chemical compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. This document outlines the expected outcomes from key analytical techniques and provides detailed experimental protocols for its characterization.

Chemical Identity and Properties

This compound is a substituted aryloxypropanolamine. It possesses a chiral center at the second carbon of the propanol backbone, indicating the potential for stereoisomers.

Identifier Value
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-ol[1]
CAS Number 41403-84-3[1][2]
Molecular Formula C₁₃H₂₁NO₂[1][2]
Molecular Weight 223.31 g/mol [1][2]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC(CN)O[1]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common approach in the synthesis of aryloxypropanolamines involves the reaction of a substituted phenol with an epoxide, followed by the introduction of the amino group. A plausible synthetic route is the reaction of 4-tert-butylphenol with epichlorohydrin to form an epoxide intermediate, which is then opened by ammonia. An alternative reported synthesis involves the reduction of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propionic acid using a reducing agent like lithium aluminum hydride.[3]

Synthesis_Pathway 4-tert-butylphenol 4-tert-butylphenol Intermediate_Epoxide 1-(4-tert-butylphenoxy)-2,3-epoxypropane 4-tert-butylphenol->Intermediate_Epoxide Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Final_Product This compound Intermediate_Epoxide->Final_Product Ammonia Ammonia Ammonia->Final_Product Ring Opening

Caption: General synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30Doublet2HAr-H (ortho to O)
~6.85Doublet2HAr-H (meta to O)
~4.00Multiplet1HCH(OH)
~3.90Doublet of Doublets1HO-CH₂ (diastereotopic)
~3.80Doublet of Doublets1HO-CH₂ (diastereotopic)
~2.90Doublet of Doublets1HN-CH₂ (diastereotopic)
~2.75Doublet of Doublets1HN-CH₂ (diastereotopic)
(Variable)Broad Singlet3HOH, NH₂
1.30Singlet9HC(CH₃)₃
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm) Assignment
~156.0Ar-C (para to t-Bu, attached to O)
~143.5Ar-C (ipso, attached to t-Bu)
~126.5Ar-CH (meta to O)
~114.0Ar-CH (ortho to O)
~72.0O-CH₂
~70.0CH(OH)
~45.0N-CH₂
34.2C(CH₃)₃
31.7C(CH₃)₃
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H and N-H stretching
3050-3000MediumAromatic C-H stretching
2960-2850StrongAliphatic C-H stretching
1610, 1510Medium-StrongAromatic C=C stretching
1240StrongAryl-O-C stretching (asymmetric)
1180MediumC-O stretching (alcohol)
1040StrongAryl-O-C stretching (symmetric)
830Strongp-disubstituted benzene C-H bending
Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment
223Moderate[M]⁺ (Molecular Ion)
206Low[M-NH₃]⁺
178Low[M-CH₂NH₂OH]⁺
150High[HOC₆H₄C(CH₃)₃]⁺
135Very High[C₆H₅C(CH₃)₃]⁺ (Base Peak)
74Moderate[CH₂(OH)CH₂NH₂]⁺
57High[C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds, and a spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second, and a spectral width of 240 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MW_Formula Determine Molecular Weight & Formula MS->MW_Formula Func_Groups Identify Functional Groups IR->Func_Groups Connectivity Establish C-H Framework & Connectivity NMR->Connectivity Structure_Proposal Propose Structure MW_Formula->Structure_Proposal Func_Groups->Structure_Proposal Connectivity->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for the structure elucidation of a novel chemical compound.

References

An In-depth Technical Guide to the Synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and the potential pharmacological context of this compound, with a focus on its classification as a phenoxypropanolamine, a class of compounds often associated with β-adrenergic receptor modulation.

Introduction

This compound is a primary amino alcohol derivative of 4-tert-butylphenol. Its structural motif, aryloxypropanolamine, is a well-established pharmacophore found in a wide range of β-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are of significant therapeutic importance in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of novel aryloxypropanolamine analogs remains an active area of research for the development of new therapeutic agents with improved selectivity and pharmacokinetic profiles.

Synthetic Pathway

The most common and direct synthetic route to this compound proceeds via a two-step sequence starting from 4-tert-butylphenol.

Step 1: Synthesis of the Epoxide Intermediate

The first step involves the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions. The phenoxide ion, generated in situ by a base, acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride ion. This is followed by an intramolecular cyclization to form the epoxide, 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

Step 2: Ring-Opening of the Epoxide

The second step is the nucleophilic ring-opening of the synthesized epoxide with ammonia. This reaction, known as aminolysis, results in the formation of the desired product, this compound. The attack of the amine typically occurs at the less sterically hindered terminal carbon of the epoxide ring.

Experimental Protocols

Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane (Intermediate)

Materials:

  • 4-tert-butylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A suitable solvent (e.g., methanol, ethanol, or a biphasic system with a phase-transfer catalyst)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a solution of 4-tert-butylphenol in a suitable solvent, add a stoichiometric equivalent of a base (e.g., NaOH or KOH) to generate the phenoxide.

  • Add an excess of epichlorohydrin to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent.

  • The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Final Product)

Materials:

  • 1-(4-tert-butylphenoxy)-2,3-epoxypropane

  • Aqueous ammonia or ammonia in a suitable solvent (e.g., methanol)

  • Solvent for workup and purification

Procedure:

  • Dissolve the epoxide intermediate, 1-(4-tert-butylphenoxy)-2,3-epoxypropane, in a suitable solvent such as methanol or ethanol.

  • Add a large excess of aqueous ammonia to the solution.

  • The reaction mixture is stirred at room temperature or heated in a sealed vessel to a moderate temperature (e.g., 50-80 °C) for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts.

  • The organic layer is dried and the solvent is evaporated to give the crude product.

  • The final product can be purified by crystallization from a suitable solvent or by column chromatography.

Data Presentation

The following table summarizes the expected reagents and general conditions for the synthesis. Please note that specific quantitative data such as reaction times, temperatures, and yields would need to be optimized experimentally.

StepReactantsReagents/SolventsGeneral ConditionsProduct
14-tert-butylphenol, EpichlorohydrinNaOH or KOH, Methanol/Ethanol or Phase Transfer CatalystRoom temperature to gentle heating, several hours1-(4-tert-butylphenoxy)-2,3-epoxypropane
21-(4-tert-butylphenoxy)-2,3-epoxypropaneAqueous Ammonia, Methanol/EthanolRoom temperature to 80°C, several hoursThis compound

Mandatory Visualizations

Synthetic Workflow

G Synthesis of this compound cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Aminolysis 4-tert-butylphenol 4-tert-butylphenol Reaction1 Nucleophilic Substitution & Intramolecular Cyclization 4-tert-butylphenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction1 Epoxide_Intermediate 1-(4-tert-butylphenoxy)-2,3-epoxypropane Reaction1->Epoxide_Intermediate Reaction2 Nucleophilic Ring Opening Epoxide_Intermediate->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: β-Adrenergic Receptor Antagonism

Given its structural class, this compound is a candidate for a β-adrenergic receptor antagonist. The diagram below illustrates the general signaling pathway of β-adrenergic receptors and the likely point of intervention for a beta-blocker.

G β-Adrenergic Receptor Signaling and Antagonism Adrenaline Adrenaline/ Noradrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Activates Beta_Blocker 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol (Potential Antagonist) Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: β-Adrenergic receptor signaling and antagonism.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of an epoxide intermediate from 4-tert-butylphenol and epichlorohydrin, followed by aminolysis. This synthetic route is versatile and can be adapted for the preparation of a variety of related phenoxypropanolamine derivatives. The structural similarity of the target compound to known β-blockers suggests that its pharmacological evaluation against β-adrenergic receptors would be a logical next step in its development as a potential therapeutic agent. Further studies are required to determine the specific biological activity and pharmacokinetic profile of this compound.

"1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol CAS number 41403-84-3"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41403-84-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, CAS number 41403-84-3. Due to the limited availability of published research specifically on this molecule, this document synthesizes available data on its chemical properties, provides a detailed synthesis protocol, and explores the potential pharmacological activities by examining closely related structural analogs. The guide includes quantitative data on physicochemical properties, a detailed experimental protocol for assessing antimicrobial activity based on studies of similar compounds, and visualizations of a potential mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of phenoxy propanolamine derivatives.

Chemical and Physical Properties

This compound is a primary amine and a secondary alcohol belonging to the class of phenoxy propanolamines. The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 41403-84-3[1][2]
Molecular Formula C13H21NO2[1][2]
Molecular Weight 223.31 g/mol [1][2]
Appearance White powder
Purity Typically ≥97%
Storage Sealed and preserved in a cool, dry place
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Synthesis

A general synthesis method for this compound can be adapted from standard procedures for related phenoxy propanolamines. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-tert-butylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ammonia (aqueous solution)

  • Suitable solvents (e.g., ethanol, water)

Procedure:

  • Step 1: Synthesis of 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane.

    • Dissolve 4-tert-butylphenol in a suitable solvent, such as aqueous ethanol.

    • Add a stoichiometric equivalent of sodium hydroxide to form the sodium phenoxide salt.

    • To this solution, add epichlorohydrin dropwise with stirring at a controlled temperature (e.g., room temperature to 50°C).

    • After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude epoxide.

  • Step 2: Aminolysis of the Epoxide.

    • Dissolve the crude 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane in a solvent like ethanol.

    • Add an excess of aqueous ammonia to the solution.

    • Heat the reaction mixture in a sealed vessel to a temperature of 80-100°C for several hours.

    • Monitor the reaction by TLC until the epoxide is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Potential Pharmacological Activity

While specific pharmacological data for this compound is not available in the public domain, the phenoxy propanolamine scaffold is a common motif in a variety of biologically active molecules, most notably as β-adrenergic receptor antagonists (beta-blockers).

Adrenergic Receptor Modulation

The structural similarity to well-known beta-blockers suggests that this compound may interact with adrenergic receptors. The general mechanism of action for this class of drugs involves competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This can lead to a variety of physiological effects, including a reduction in heart rate, blood pressure, and cardiac output.

Below is a conceptual diagram illustrating the potential signaling pathway that could be modulated by a phenoxy propanolamine derivative acting as a β-adrenergic antagonist.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Adrenaline) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Activates Antagonist 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol (Hypothetical) Antagonist->BetaReceptor Blocks G_protein G Protein (Gs) BetaReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: Hypothetical signaling pathway of a β-adrenergic receptor antagonist.

Antimicrobial Activity

Research on structurally similar compounds, specifically 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, has demonstrated antimicrobial activity. These findings suggest that this compound may also possess such properties. The study on these related compounds provides a framework for evaluating the antimicrobial potential of the title compound.

Table of Antimicrobial Activity for a Structurally Related Compound (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative)

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus0.78 - 12.5
Escherichia coli12.5 - >100
Pseudomonas aeruginosa25 - >100
Candida albicans1.56 - 50

Note: The data presented is for a structurally related compound and should be considered as indicative of potential activity for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on structurally related antimicrobial agents.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Appropriate culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in their respective media.

    • Dilute the cultures to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL for bacteria, 1 x 10^3 CFU/mL for fungi).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate culture medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the diluted test compound.

    • Include positive controls (microbes in medium without the compound) and negative controls (medium only).

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the test compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

G A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate at Optimal Temperature D->E F Visually Inspect for Growth or Measure OD600 E->F G Determine MIC F->G

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound is a chemical entity with potential for biological activity, particularly in the areas of adrenergic receptor modulation and antimicrobial effects, based on its structural characteristics and the activities of related compounds. The lack of specific research on this molecule presents an opportunity for novel investigations.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Evaluating the binding affinity and functional activity of the compound at a wide range of receptors, ion channels, and enzymes.

  • In-depth Antimicrobial Studies: Determining the MIC against a broader panel of pathogenic bacteria and fungi, and investigating its mechanism of antimicrobial action.

  • In vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of the compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features required for its biological activity.

This technical guide serves as a starting point for researchers to explore the potential of this compound in drug discovery and development.

References

"physical and chemical properties of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Structure

This compound is a member of the aryloxypropanolamine class of compounds, which are recognized for their interactions with adrenergic receptors.

IdentifierValue
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-ol[1]
CAS Number 41403-84-3[1][2][3]
Molecular Formula C₁₃H₂₁NO₂[1][2]
Molecular Weight 223.31 g/mol [1][2]
Chemical Structure Chemical Structure of this compound

Physical and Chemical Properties

While experimentally determined data for this specific molecule is limited in publicly available literature, a combination of data from chemical suppliers and computational predictions provides insight into its characteristics.

Tabulated Physical Properties

The following table summarizes the available physical property data for this compound.

PropertyValueSource
Appearance White powder[4]
Purity ≥97%[2]
XLogP3 2.2PubChem (Computed)[1]
Hydrogen Bond Donors 3PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]
Topological Polar Surface Area 55.5 ŲPubChem (Computed)[1]
Monoisotopic Mass 223.157228913 DaPubChem (Computed)[1]

Note: Many of the listed values are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols

General Synthesis of Aryloxypropanolamines

A common route for the synthesis of aryloxypropanolamines involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination A 4-tert-butylphenol D 1-(4-tert-butylphenoxy)-2,3-epoxypropane A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D E 1-(4-tert-butylphenoxy)-2,3-epoxypropane G This compound E->G F Ammonia F->G

A proposed two-step synthesis of the target compound.
  • Epoxide Formation: 4-tert-butylphenol would be reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate epoxide, 1-(4-tert-butylphenoxy)-2,3-epoxypropane. The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage the exothermic reaction.

  • Ring-Opening Amination: The resulting epoxide is then subjected to a ring-opening reaction with a source of ammonia. This step introduces the amino group to the propanol backbone, yielding the final product, this compound. The reaction conditions, such as solvent, temperature, and pressure, would need to be optimized to achieve a good yield and purity.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed.

G cluster_0 Purification and Analysis cluster_1 Spectroscopic Identification A Crude Product B Chromatography A->B C Pure Compound B->C D Pure Compound E NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Structural Confirmation E->H F->H G->H

A typical workflow for the purification and characterization of a synthesized compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to elucidate the chemical structure of the molecule by identifying the different chemical environments of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) groups.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Melting Point Analysis: The melting point of the purified solid would be determined as an indicator of its purity.

Potential Biological Activity and Signaling Pathway

As an aryloxypropanolamine, this compound is structurally related to a class of compounds known as beta-blockers. These compounds act as antagonists or partial agonists at beta-adrenergic receptors.

Beta-Adrenergic Signaling Pathway

The beta-adrenergic signaling pathway is a crucial physiological mechanism that mediates the "fight-or-flight" response.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Adrenaline / Noradrenaline BetaAR Beta-Adrenergic Receptor Ligand->BetaAR Binds to GProtein G-Protein (Gs) BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., increased heart rate, glycogenolysis) PKA->Response Phosphorylates targets leading to

An overview of the beta-adrenergic signaling cascade.
  • Ligand Binding: The pathway is initiated by the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors on the cell surface.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (specifically Gs).

  • Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Protein Kinase A Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream target proteins, leading to a cascade of events that result in the final cellular response, which can include increased heart rate, bronchodilation, and metabolic changes.

Given its structure, this compound could potentially modulate this pathway by competing with endogenous catecholamines for binding to the beta-adrenergic receptor. Further research would be necessary to determine its specific activity (antagonist, partial agonist, or agonist) and its selectivity for different beta-adrenergic receptor subtypes (β₁, β₂, β₃).

Conclusion

This compound is a compound of interest for further investigation, particularly in the context of adrenergic receptor pharmacology. While comprehensive experimental data is currently sparse in the public domain, its structural similarity to known beta-blockers suggests a potential for biological activity. The information and proposed experimental workflows provided in this guide serve as a foundation for future research and development endeavors involving this molecule. It is imperative that the computationally derived properties are validated through rigorous experimental work.

References

In-depth Technical Guide: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel B-Adrenergic Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive analysis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, a synthetic compound with potential therapeutic applications. While direct experimental data on its mechanism of action is limited in publicly accessible literature, its structural similarity to well-characterized β-adrenergic antagonists, such as penbutolol, provides a strong basis for inferring its pharmacological profile. This guide synthesizes available chemical information with the established mechanisms of related compounds to present a scientifically grounded hypothesis on its function. We will explore its likely interaction with β-adrenergic receptors, the subsequent impact on intracellular signaling cascades, and potential physiological effects. Furthermore, this guide outlines established experimental protocols that could be employed to empirically validate the proposed mechanism of action.

Introduction

This compound is a small molecule belonging to the aryloxypropanolamine class of compounds.[1] This class is renowned for its members that act as antagonists at β-adrenergic receptors, playing a crucial role in the management of cardiovascular diseases. The core structure, featuring a propan-2-ol backbone linked to an amino group and a substituted phenoxy ring, is a key pharmacophore for β-blockade. The specific substitutions, in this case, a tert-butyl group on the phenoxy ring, can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties. Given the absence of direct studies on this particular molecule, this guide will draw parallels with the well-documented pharmacology of structurally analogous β-blockers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and in the design of experimental assays.

PropertyValueSource
Molecular Formula C13H21NO2PubChem[1]
Molecular Weight 223.31 g/mol PubChem[1]
CAS Number 41403-84-3PubChem[1]
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-olPubChem[1]
Appearance White powderVarious Suppliers[2]
Purity ≥97%Various Suppliers[3]

Proposed Mechanism of Action: β-Adrenergic Receptor Antagonism

Based on its structural features, this compound is hypothesized to act as a non-selective antagonist of β-adrenergic receptors (β1 and β2). This mechanism is analogous to that of penbutolol, which also possesses a tert-butyl amino group and a substituted phenoxy moiety.[4]

Signaling Pathway:

The proposed signaling pathway is depicted in the following diagram. Under normal physiological conditions, catecholamines (e.g., adrenaline, noradrenaline) bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, resulting in a physiological response such as increased heart rate and force of contraction.

As a β-blocker, this compound would competitively inhibit the binding of catecholamines to the β-adrenergic receptors, thereby attenuating this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine Catecholamine->Receptor Binds Antagonist 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol Antagonist->Receptor Blocks ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Response Physiological Response PKA_active->Response Phosphorylates Downstream Targets

Caption: Proposed mechanism of β-adrenergic receptor antagonism.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing high levels of β1 (e.g., rat heart) or β2 (e.g., rat lung) adrenergic receptors.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Radioligand: Use a radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA), at a concentration close to its Kd.

  • Competition Binding: Incubate the membranes with the radioligand and varying concentrations of this compound (e.g., 10^-10 to 10^-4 M).

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Membranes (β1 and β2 expressing) B Incubate with [3H]DHA and varying concentrations of test compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for radioligand binding assay.

Functional cAMP Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-stimulated cAMP production.

Methodology:

  • Cell Culture: Use a cell line stably expressing either β1 or β2 adrenergic receptors (e.g., CHO-K1 cells).

  • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

  • Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at its EC50 concentration.

  • cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 for the inhibition of agonist-induced cAMP production.

Potential Therapeutic Implications

Assuming this compound acts as a β-blocker, it could have therapeutic potential in the management of:

  • Hypertension: By blocking β1 receptors in the heart, it would reduce heart rate and cardiac output, leading to a decrease in blood pressure.[4]

  • Angina Pectoris: By reducing myocardial oxygen demand.

  • Arrhythmias: By suppressing ectopic pacemaker activity.

Further studies would be required to determine its selectivity, potency, and pharmacokinetic profile to fully assess its therapeutic utility.

Conclusion

While direct experimental evidence is currently lacking, the structural analogy of this compound to known β-adrenergic antagonists provides a strong foundation for predicting its mechanism of action. The proposed mechanism involves the competitive antagonism of β-adrenergic receptors, leading to the attenuation of the cAMP signaling pathway. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. Further research into this compound is warranted to explore its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Biological Activity of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. Based on its structural features as a phenoxypropanolamine, this document outlines the scientific rationale and detailed experimental protocols to explore its hypothesized dual potential as a β-adrenergic receptor antagonist and a broad-spectrum antimicrobial agent. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound, offering insights into its synthesis, in vitro and in vivo characterization, and preliminary safety assessment.

Introduction and Rationale

This compound is a synthetic organic molecule belonging to the well-established class of aryloxypropanolamines. This chemical family is renowned for its significant pharmacological activities, most notably as β-adrenergic receptor antagonists, commonly known as beta-blockers.[1] The core structure, featuring a propan-2-ol backbone linked to an aromatic ring via an ether linkage and bearing an amino group, is a critical pharmacophore for interaction with β-adrenergic receptors.[1] The specific substitution of a tert-butyl group at the para position of the phenoxy ring suggests a modulation of its pharmacological profile, potentially influencing its selectivity and potency.[2]

Furthermore, recent studies on structurally similar aminopropanol derivatives have revealed promising antimicrobial and antifungal properties.[3] This emerging evidence suggests that this compound may possess a dual-activity profile, making it a compelling candidate for further investigation in both cardiovascular and infectious disease research. This guide provides a prospective analysis of its potential biological activities and a detailed roadmap for its comprehensive evaluation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below, based on available data.[4]

PropertyValueSource
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-ol[4]
CAS Number 41403-84-3[4]
Molecular Formula C₁₃H₂₁NO₂[4]
Molecular Weight 223.31 g/mol [4]
SMILES CC(C)(C)C1=CC=C(C=C1)OCC(CN)O[4]
Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 4-tert-butylphenol. The proposed synthetic route is outlined below.

Synthesis_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis 4_tert_butylphenol 4-tert-butylphenol Intermediate_1 1-(4-tert-butylphenoxy)-2,3-epoxypropane 4_tert_butylphenol->Intermediate_1 Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 Base Base (e.g., NaOH) Base->Intermediate_1 Intermediate_1_ref 1-(4-tert-butylphenoxy)-2,3-epoxypropane Final_Product This compound Intermediate_1_ref->Final_Product Ring Opening Ammonia Ammonia (NH₃) Ammonia->Final_Product

A proposed two-step synthesis of this compound.

Hypothesized Biological Activities

β-Adrenergic Blocking Activity: A Structure-Activity Relationship (SAR) Perspective

The phenoxypropanolamine scaffold is the cornerstone of a multitude of beta-blockers.[1] The structural features of this compound strongly suggest its potential as a β-adrenergic antagonist. Key structural determinants for this activity include:

  • The Propan-2-ol Side Chain: The hydroxyl group on the second carbon and the secondary amine are crucial for binding to the β-adrenergic receptor.[1]

  • The Aromatic Ring: The phenoxy group provides the necessary lipophilicity and aromatic interaction with the receptor.[1]

  • The Amino Group Substituent: While the primary amino group in the target compound is less common than the isopropyl or tert-butyl substitutions seen in drugs like propranolol and atenolol, it is still expected to allow for interaction with the receptor.[2]

  • The Para-tert-butyl Group: The bulky tert-butyl group at the para position of the phenoxy ring is anticipated to influence the compound's selectivity for β₁ over β₂ receptors and its overall potency.[2] Generally, para-substitution can confer cardioselectivity.[5]

SAR_Beta_Blocker Core Phenoxypropanolamine Core (Essential for Activity) Aromatic Aromatic Ring (Lipophilicity & Receptor Interaction) Core->Aromatic Side_Chain Propan-2-ol Side Chain (Binding to Receptor) Core->Side_Chain Substitution Para-tert-butyl Group (Modulates Potency & Selectivity) Aromatic->Substitution Amino Amino Group (Receptor Interaction) Side_Chain->Amino

Key structural features for hypothesized β-blocking activity.
Antimicrobial Activity: Insights from Analogs

Studies on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have demonstrated significant antibacterial and antifungal activity.[3] These compounds were shown to be effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts.[3] The proposed mechanism of action for similar aminopropanol derivatives involves disruption of the microbial cell membrane.[6] The lipophilic nature of the tert-butyl substituted phenoxy ring in this compound likely facilitates its interaction with and perturbation of the lipid bilayer of microbial cell membranes.

Proposed Experimental Workflows for Biological Characterization

The following sections detail the proposed experimental protocols to systematically evaluate the hypothesized biological activities of this compound.

In Vitro Evaluation of β-Adrenergic Receptor Antagonism

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[7] This assay will quantify the binding affinity of the test compound for human β₁ and β₂ adrenergic receptors.

Beta_Blocker_Workflow Start Start: Compound Synthesis & Purification Membrane_Prep Prepare Membranes from Cells Expressing Human β₁ or β₂ Receptors Start->Membrane_Prep Assay_Setup Set up Competitive Binding Assay: - Fixed concentration of radiolabeled ligand (e.g., [³H]-CGP12177) - Varying concentrations of test compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Quantification->Data_Analysis End End: Determine Binding Affinity and Selectivity Data_Analysis->End

Workflow for in vitro β-adrenergic receptor binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-CGP12177) to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., propranolol).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This assay will be used to determine the antimicrobial spectrum of the test compound.

Antimicrobial_Workflow Start Start: Compound Synthesis & Purification Strain_Selection Select a Panel of Test Microorganisms (Gram-positive, Gram-negative bacteria, and Fungi) Start->Strain_Selection Inoculum_Prep Prepare Standardized Inoculum of Each Microorganism Strain_Selection->Inoculum_Prep Serial_Dilution Prepare Serial Dilutions of the Test Compound in a 96-well Plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate Each Well with the Standardized Inoculum Serial_Dilution->Inoculation Incubation Incubate under Appropriate Conditions (e.g., 37°C for 24h for bacteria) Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination End End: Determine Antimicrobial Spectrum and Potency MIC_Determination->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents and Microorganisms:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Culture a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a human cell line (e.g., HEK293 for non-cancerous cells, or a cancer cell line like HeLa) in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Proposed In Vivo Evaluation

Following promising in vitro results, the efficacy and safety of the compound should be evaluated in appropriate animal models.

Animal Model for β-Blocker Efficacy

A commonly used model to assess the in vivo effects of β-blockers is the conscious, instrumented rat model.[11]

  • Procedure: Rats are surgically implanted with telemetry devices to continuously monitor heart rate and blood pressure. After a recovery period, the test compound is administered (e.g., intravenously or orally), and changes in baseline heart rate and blood pressure are recorded. To assess β-blocking activity, the ability of the compound to antagonize the effects of a β-agonist like isoproterenol is measured.

Animal Model for Antimicrobial Efficacy

A murine model of systemic infection is a standard preclinical model for evaluating the in vivo efficacy of new antimicrobial agents.[12]

  • Procedure: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus). The test compound is then administered at various doses and time points post-infection. The primary endpoint is the survival rate of the treated mice compared to a control group receiving a vehicle.

Preliminary Safety and Toxicology

Based on safety data sheets for structurally related aminopropanols, potential hazards may include skin and eye irritation.[13] A comprehensive toxicological assessment should be conducted, including acute toxicity studies in rodents to determine the LD₅₀, and preliminary repeated-dose toxicity studies to identify any target organ toxicity.

Future Directions

Should this compound demonstrate a favorable profile in the proposed studies, further research should focus on:

  • Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its β-adrenergic and antimicrobial activities.

  • Pharmacokinetic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Advanced In Vivo Models: Evaluation in more complex disease models, such as models of hypertension or chronic infections.

Conclusion

This compound presents an intriguing profile as a potential dual-action therapeutic agent. Its structural similarity to known β-blockers and other antimicrobial aminopropanols provides a strong rationale for its investigation. The experimental workflows detailed in this guide offer a systematic and comprehensive approach to characterizing its biological activities and assessing its therapeutic potential. The successful execution of these studies will provide critical insights into the pharmacology of this novel compound and its promise for future drug development.

References

An In-Depth Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chemical compound belonging to the phenoxypropanolamine class. This class of molecules is of significant interest in medicinal chemistry due to the well-established pharmacological activities of many of its members, particularly as β-adrenergic receptor antagonists, commonly known as beta-blockers. The structural motif of a propan-2-ol backbone linked to a substituted phenoxy group and an amino group is a key pharmacophore for interaction with β-adrenergic receptors. The presence of a tert-butyl group on the phenoxy ring is expected to influence the compound's lipophilicity, receptor binding affinity, and metabolic stability, thereby modulating its overall biological profile.

This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential pharmacological activity based on structure-activity relationships of related compounds, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available chemical databases.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-ol
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
CAS Number 41403-84-3
Appearance White powder[3]
Purity ≥97% (commercially available)[4]
SMILES CC(C)(C)c1ccc(cc1)OCC(CN)O
InChIKey LPNCSYWIVAILJB-UHFFFAOYSA-N

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

  • Reaction Setup: To a solution of 4-tert-butylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents).

  • Addition of Epichlorohydrin: Stir the mixture at room temperature and add epichlorohydrin (1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

Step 2: Synthesis of this compound

  • Aminolysis of the Epoxide: Dissolve the purified 1-(4-tert-butylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Reaction with Ammonia: Add a concentrated aqueous solution of ammonia (a large excess) to the epoxide solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating in a sealed vessel for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Aminolysis 4_tert_butylphenol 4-tert-butylphenol Reaction1 Reaction in Ethanol/Reflux 4_tert_butylphenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Epoxide 1-(4-tert-butylphenoxy)- 2,3-epoxypropane Reaction1->Epoxide Reaction2 Reaction in Methanol/RT Epoxide->Reaction2 Ammonia Aqueous Ammonia Ammonia->Reaction2 Final_Product 1-Amino-3-(4-tert-butyl-phenoxy)- propan-2-ol Reaction2->Final_Product

Caption: General synthetic pathway for this compound.

Potential Pharmacological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce in the public domain, its structural similarity to known β-adrenergic antagonists allows for informed predictions regarding its potential pharmacological effects and mechanism of action.

Structure-Activity Relationships (SAR)

The general structure of phenoxypropanolamines is crucial for their interaction with β-adrenergic receptors. Key structural features include:

  • The Propan-2-ol Moiety: The hydroxyl group on the second carbon of the propane chain is essential for binding to the receptor.

  • The Amino Group: The nature of the substituent on the amino group is a primary determinant of the compound's activity (agonist vs. antagonist) and selectivity (β₁ vs. β₂). A primary amine, as in the title compound, is less common in clinically used beta-blockers, which typically feature secondary amines with bulky alkyl groups like isopropyl or tert-butyl. However, the presence of a primary amine does not preclude activity.

  • The Phenoxy Ring: Substituents on the aromatic ring significantly influence the potency, cardioselectivity, and pharmacokinetic properties of the compound.[1][5][6] A study on related compounds found that a para-substituted tert-butyl group on the phenoxy ring of a phenoxypropanolamine with an N-isopropyl group resulted in a weak β-adrenoceptor antagonist without cardioselective properties.[7] This suggests that this compound may also exhibit some degree of β-adrenergic antagonism.

Postulated Signaling Pathway: β-Adrenergic Receptor Blockade

Based on its chemical structure, it is hypothesized that this compound acts as a competitive antagonist at β-adrenergic receptors. The binding of endogenous catecholamines (epinephrine and norepinephrine) to these receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate, contractility, and bronchodilation.

By competitively binding to the β-adrenergic receptors, this compound would prevent the binding of endogenous catecholamines, thereby inhibiting this signaling pathway and leading to a reduction in heart rate and blood pressure.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Catecholamine Catecholamine (Agonist) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Compound 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol (Antagonist) Compound->Beta_Receptor Binds & Blocks Blocked_Response Blocked Response (e.g., Decreased Heart Rate) Compound->Blocked_Response Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Postulated mechanism of action via β-adrenergic receptor blockade.

Experimental Protocols for Biological Evaluation

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols for key assays.

In Vitro: β-Adrenergic Receptor Binding Assay

This assay determines the affinity of the compound for β-adrenergic receptors.

  • Preparation of Cell Membranes:

    • Culture cells expressing the desired β-adrenergic receptor subtype (e.g., CHO or HEK293 cells stably transfected with β₁ or β₂ receptors).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Radioligand Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Add increasing concentrations of the test compound (this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, include control wells containing a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing β-receptors) Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Radioligand - Test Compound (Varying Conc.) - Cell Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Filter_Wash->Measure_Radioactivity Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a β-adrenergic receptor binding assay.

In Vivo: Cardiovascular Effects in an Animal Model

This experiment assesses the effect of the compound on cardiovascular parameters in a living organism.

  • Animal Model: Use a suitable animal model, such as anesthetized rats or dogs.

  • Instrumentation:

    • Anesthetize the animal and maintain anesthesia throughout the experiment.

    • Cannulate the carotid artery to measure blood pressure and the jugular vein for drug administration.

    • Attach ECG electrodes to monitor heart rate and rhythm.

  • Experimental Procedure:

    • Allow the animal to stabilize after instrumentation.

    • Administer increasing doses of the test compound (this compound) intravenously.

    • Record blood pressure and heart rate continuously.

    • To assess β-blocking activity, administer a β-agonist like isoproterenol before and after the administration of the test compound and measure the blunting of the isoproterenol-induced tachycardia.

  • Data Analysis:

    • Calculate the percentage change in heart rate and blood pressure from baseline at each dose of the test compound.

    • Determine the dose-response relationship for the compound's effects on cardiovascular parameters.

    • Quantify the β-blocking potency by comparing the responses to isoproterenol in the presence and absence of the test compound.

Conclusion

This compound is a molecule of interest within the well-studied class of phenoxypropanolamines. Based on established structure-activity relationships, it is likely to possess β-adrenergic blocking activity. This technical guide has provided a framework for its synthesis and a detailed overview of the experimental protocols necessary for its thorough biological evaluation. Further research, including the generation of quantitative in vitro and in vivo data, is required to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The provided methodologies and diagrams serve as a valuable resource for researchers embarking on the investigation of this and related molecules.

References

The Pharmacology of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol derivatives, a class of compounds belonging to the aryloxypropanolamine family, which is well-recognized for its interaction with the adrenergic system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this area.

Core Pharmacological Profile: Beta-Adrenergic Antagonism

Derivatives of this compound are primarily characterized as antagonists of β-adrenergic receptors (β-blockers). The core structure, an aryloxypropanolamine, is a well-established pharmacophore for this activity. The substitution on both the aromatic ring and the terminal amine group plays a crucial role in determining the potency, selectivity, and overall pharmacological profile of these compounds.

The presence of a tert-butyl group at the para-position of the phenoxy ring is a key structural feature. Research on related compounds indicates that this bulky substituent significantly influences the interaction with the β-adrenergic receptors. One study identified a para-substituted tertiary butylphenoxy derivative as a weak β-adrenoceptor antagonist lacking cardioselectivity. This suggests that while the core structure possesses affinity for β-receptors, the specific substitution pattern may not be optimal for potent and selective blockade.

Structure-Activity Relationships (SAR)

The pharmacological activity of aryloxypropanolamine derivatives is governed by several structural factors:

  • The Amine Substituent: The nature of the alkyl group on the terminal amine is critical for potency and selectivity. Generally, branched alkyl groups such as isopropyl and tert-butyl are favored for β-antagonistic activity. The tert-butyl group is often associated with non-selective β-blockade, while smaller or more linear groups can sometimes confer selectivity for β1-receptors.

  • The Aromatic Ring Substitution: The position and nature of substituents on the phenoxy ring are primary determinants of β1-selectivity and overall potency. Para-substitution is a common feature in many cardioselective β-blockers. However, the bulky tert-butyl group at this position appears to diminish both potency and selectivity.

  • The Propanolamine Side Chain: The (S)-configuration of the hydroxyl-bearing carbon in the propan-2-ol linker is essential for optimal binding to the β-receptor.

Quantitative Pharmacological Data

While specific quantitative data for this compound and its direct N-substituted derivatives are not extensively available in the public literature, data from structurally analogous compounds can provide valuable insights. The following table summarizes the β-adrenergic blocking activity of N-isopropyl and N-tert-butyl derivatives of a structurally similar compound, 1-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol, as determined by their pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

CompoundN-Substituentβ1-Adrenoceptor (Rat Atria) pA2β2-Adrenoceptor (Rat Uterus) pA2Selectivity (β1/β2)
1-(2-isopropyl-5-methyl-phenoxy)-3-(isopropylamino)propan-2-ol oxalateIsopropyl7.87.5Non-selective
1-(2-isopropyl-5-methyl-phenoxy)-3-(tert-butylamino)propan-2-ol oxalatetert-Butyl8.07.8Non-selective
Propranolol (Reference)Isopropyl8.58.3Non-selective
Atenolol (Reference)Isopropyl7.56.0β1-selective

Data adapted from Jindal et al., European Journal of Medicinal Chemistry, 2003.

These data suggest that both N-isopropyl and N-tert-butyl substitution on a similar phenoxypropanolamine scaffold result in non-selective β-adrenergic blockade with potencies comparable to standard β-blockers. The tert-butyl derivative showed slightly higher potency than the isopropyl derivative in this particular series.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of β-adrenergic antagonists.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compounds for β1- and β2-adrenergic receptors.

Materials:

  • Membrane preparations from tissues or cells expressing β1- (e.g., turkey erythrocyte membranes) or β2- (e.g., rat lung homogenates) adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).

  • Non-specific binding control: Propranolol (high concentration).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Test compounds: this compound derivatives.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of propranolol.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare receptor membranes (e.g., turkey erythrocytes for β1, rat lung for β2) incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation nsb_control Incubate with radioligand and excess propranolol for non-specific binding prep_membranes->nsb_control prep_ligands Prepare radioligand ([3H]-DHA) and test compounds prep_ligands->incubation prep_ligands->nsb_control filtration Rapid filtration through glass fiber filters incubation->filtration nsb_control->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting calc_specific_binding Calculate specific binding counting->calc_specific_binding determine_ic50 Determine IC50 values calc_specific_binding->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Workflow for Radioligand Binding Assay.
In Vivo Cardiovascular Studies in Anesthetized Animals

This in vivo assay assesses the β-blocking activity of a compound by measuring its ability to antagonize the cardiovascular effects of a β-agonist.

Objective: To determine the in vivo potency and selectivity of the test compounds in blocking isoprenaline-induced tachycardia (β1) and hypotension (β2).

Materials:

  • Anesthetized animals (e.g., rats or cats).

  • Isoprenaline (β-agonist).

  • Test compounds.

  • Anesthetic agent (e.g., pentobarbital sodium).

  • Physiological recording equipment for monitoring heart rate and blood pressure.

  • Intravenous catheters.

Protocol:

  • Anesthetize the animal and insert catheters for drug administration and blood pressure measurement.

  • Record baseline heart rate and blood pressure.

  • Administer a dose of isoprenaline intravenously and record the resulting increase in heart rate (tachycardia) and decrease in blood pressure (hypotension).

  • After the cardiovascular parameters return to baseline, administer the test compound intravenously.

  • After a suitable time for the antagonist to take effect, repeat the isoprenaline challenge.

  • Measure the inhibition of the isoprenaline-induced responses by the test compound.

  • Construct dose-response curves for the antagonist's effect on both the chronotropic (heart rate) and vasodilator (blood pressure) responses to isoprenaline.

  • Calculate the dose of the antagonist required to cause a 50% reduction in the isoprenaline response (ED50).

  • The ratio of the ED50 for the β2-mediated response (hypotension) to the ED50 for the β1-mediated response (tachycardia) gives an indication of the cardioselectivity.

Signaling Pathway

β-Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like adrenaline, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the characteristic physiological responses (e.g., increased heart rate and contractility).

β-blockers, such as the this compound derivatives, act as competitive antagonists at the β-adrenergic receptor. They bind to the receptor but do not activate it, thereby preventing the binding of endogenous catecholamines and inhibiting the downstream signaling cascade.

beta_adrenergic_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular agonist Adrenaline (Agonist) receptor β-Adrenergic Receptor (GPCR) agonist->receptor Binds and Activates antagonist 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol Derivative (Antagonist) antagonist->receptor Binds and Blocks g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Increased Heart Rate) pka->response Phosphorylates Substrates

β-Adrenergic Receptor Signaling Pathway.

Conclusion

The this compound scaffold represents a class of compounds with confirmed β-adrenergic antagonistic properties. The available data, primarily from structurally related analogs, suggest that N-isopropyl and N-tert-butyl derivatives are likely to be non-selective β-blockers with moderate to good potency. The bulky para-tert-butyl group on the phenoxy ring appears to reduce the potential for cardioselectivity that is often seen with other para-substituents. Further synthesis and detailed pharmacological evaluation of a broader range of N-substituted derivatives are warranted to fully elucidate the structure-activity relationships and to identify compounds with potentially improved therapeutic profiles. The experimental protocols and signaling pathway information provided herein offer a solid foundation for such future investigations.

An In-depth Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chemical compound belonging to the aryloxypropanolamine class. Its structural features, particularly the 1-amino-3-aryloxy-propan-2-ol scaffold, are characteristic of beta-adrenergic receptor antagonists, commonly known as beta-blockers. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its expected pharmacological action based on structure-activity relationships (SAR) within its class, and relevant experimental methodologies.

The IUPAC name for this compound is 1-amino-3-(4-tert-butylphenoxy)propan-2-ol .[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₂PubChem CID: 2770885[1]
Molecular Weight 223.31 g/mol PubChem CID: 2770885[1]
CAS Number 41403-84-3PubChem CID: 2770885[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge of similar compounds

Synthesis

The synthesis of this compound can be achieved through a two-step process, which is a common method for the preparation of aryloxypropanolamine derivatives. The general strategy involves the formation of an epoxide intermediate from 4-tert-butylphenol, followed by a ring-opening reaction with an amine.

Experimental Protocol:

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

This step involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base.

  • Materials:

    • 4-tert-butylphenol

    • Epichlorohydrin

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • Solvent (e.g., isopropanol, acetone, or a biphasic system)

    • Deionized water

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol in the chosen solvent.

    • Add a stoichiometric equivalent or a slight excess of a base (e.g., powdered NaOH or K₂CO₃).

    • To this stirring mixture, add a slight excess of epichlorohydrin dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salt) is present, filter it off.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent for extraction and wash with water to remove any remaining base and salt.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

    • The product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves the nucleophilic ring-opening of the epoxide intermediate with ammonia.

  • Materials:

    • 1-(4-tert-butylphenoxy)-2,3-epoxypropane

    • Ammonia solution (e.g., aqueous ammonia or ammonia in methanol)

    • Solvent (e.g., methanol or ethanol)

  • Procedure:

    • Dissolve the purified 1-(4-tert-butylphenoxy)-2,3-epoxypropane in a suitable solvent like methanol in a pressure vessel.

    • Cool the solution in an ice bath and add a large excess of concentrated ammonia solution.

    • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating for several hours to days. The reaction progress should be monitored by TLC.

    • Once the reaction is complete, cool the mixture and carefully vent the pressure.

    • Remove the solvent and excess ammonia under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Pharmacological Profile and Expected Biological Activity

This compound belongs to the class of aryloxypropanolamines, which are well-established as beta-adrenergic receptor antagonists. The tert-butyl group on the phenoxy ring is a bulky, lipophilic substituent that can influence the compound's potency and selectivity.[2]

Structure-Activity Relationship (SAR)

Based on the known SAR of beta-blockers:

  • The aryloxypropanolamine backbone is crucial for beta-adrenergic receptor antagonism.

  • The para-substitution on the aromatic ring with a bulky group like tert-butyl is often associated with high potency.

  • The nature of the amine substituent is a key determinant of selectivity. In this case, the primary amine (NH₂) is less common than the isopropyl or tert-butyl amine found in many clinically used beta-blockers. This may affect its affinity and selectivity for β₁ versus β₂ receptors.

Expected Mechanism of Action

As a putative beta-blocker, this compound is expected to competitively inhibit the binding of endogenous catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This antagonism would block the downstream signaling cascade mediated by these receptors.

Biological Evaluation Protocols

To characterize the pharmacological profile of this compound, the following experimental protocols are typically employed:

Radioligand Binding Assays

This assay is used to determine the affinity of the compound for β₁ and β₂-adrenergic receptors.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for β₁ and β₂-adrenergic receptors.

  • Materials:

    • Cell membranes expressing a high density of β₁-adrenergic receptors (e.g., from CHO or HEK293 cells transfected with the human β₁-AR gene, or from turkey erythrocyte membranes).

    • Cell membranes expressing a high density of β₂-adrenergic receptors (e.g., from transfected cells or rat lung homogenates).

    • A radiolabeled antagonist with high affinity for beta-receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).

    • The test compound (this compound) at various concentrations.

    • A non-labeled competing ligand for determining non-specific binding (e.g., propranolol at a high concentration).

    • Incubation buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

    • In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of a non-labeled antagonist to determine non-specific binding.

    • Allow the binding to reach equilibrium (e.g., for 60 minutes at 25°C).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional Assays

These assays measure the ability of the compound to antagonize the functional response mediated by beta-adrenergic receptor activation.

  • Objective: To determine the potency of the test compound as an antagonist of agonist-induced cellular responses.

  • Example: cAMP Accumulation Assay

    • Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will inhibit this agonist-induced cAMP production.

    • Materials:

      • A cell line expressing the beta-adrenergic receptor of interest (e.g., CHO-β₁ or CHO-β₂).

      • A beta-adrenergic agonist (e.g., isoproterenol).

      • The test compound.

      • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

    • Procedure:

      • Plate the cells in a multi-well plate and allow them to adhere.

      • Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

      • Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol at its EC₅₀ concentration).

      • Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

      • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

      • Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC₅₀ for the functional response.

Diagrams

Synthesis Workflow

Synthesis_Workflow A 4-tert-butylphenol B Epichlorohydrin C Base (e.g., NaOH) D 1-(4-tert-butylphenoxy)-2,3-epoxypropane C->D Epoxidation F This compound D->F Amination (Ring Opening) E Ammonia (NH3) E->F Amination (Ring Opening) AB AB AB->C

Caption: General synthesis workflow for this compound.

Beta-Adrenergic Receptor Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane BAR Beta-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (Agonist) Catecholamine->BAR Activates Antagonist 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol (Antagonist) Antagonist->BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Antagonistic action on the beta-adrenergic signaling pathway.

References

An In-Depth Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, a molecule of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, outline robust analytical methodologies for its characterization, and explore its therapeutic potential, particularly as a beta-adrenergic receptor antagonist.

Core Molecular Attributes

This compound is a member of the phenoxypropanolamine class of compounds, a scaffold that forms the backbone of many beta-blocker medications.[1][2] Its molecular structure, featuring a bulky tert-butyl group on the phenoxy ring, is a key determinant of its potential pharmacological activity.[3][4][5]

PropertyValueSource
Molecular Formula C13H21NO2N/A
Molecular Weight 223.31 g/mol N/A
CAS Number 41403-84-3N/A

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of this compound can be efficiently achieved through a well-established two-step process common for phenoxypropanolamines. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of the Epoxide Intermediate cluster_step2 Step 2: Amination of the Epoxide Phenol 4-tert-butylphenol Reaction1 Nucleophilic Substitution & Intramolecular Cyclization Phenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Solvent1 Solvent (e.g., Water, Ethanol) Solvent1->Reaction1 Intermediate 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane Reaction2 Epoxide Ring Opening Intermediate->Reaction2 Reaction1->Intermediate Ammonia Aqueous Ammonia Ammonia->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This step involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the terminal carbon of epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.

  • Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide (1 equivalent), to the solution to generate the phenoxide.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

The final step is the aminolysis of the synthesized epoxide intermediate. The epoxide ring is opened by the nucleophilic attack of ammonia at the less sterically hindered carbon atom, yielding the desired amino alcohol.[6][7]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane (1 equivalent) in a solvent like ethanol in a sealed pressure vessel.

  • Ammonia Addition: Add a concentrated aqueous solution of ammonia in excess.

  • Reaction Conditions: Heat the mixture at a temperature range of 60-80°C for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess ammonia and solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Analytical Characterization: A Multi-faceted Approach

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons, the methine proton of the CH-OH group, and the methylene protons of the propanol backbone.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, and the carbons of the propanolamine side chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (223.31 g/mol ) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Broad absorption band for the O-H and N-H stretching vibrations, and characteristic peaks for the aromatic C-H and C-O-C ether linkages.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Diagram of the Analytical Workflow

AnalyticalWorkflow cluster_techniques Analytical Techniques Start Synthesized Compound Purity Purity Assessment Start->Purity Identity Structural Confirmation Start->Identity HPLC HPLC Purity->HPLC NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR Final Characterized Compound HPLC->Final NMR->Final MS->Final IR->Final MOA cluster_receptor Beta-Adrenergic Receptor Receptor β-Adrenergic Receptor Effect Physiological Response (e.g., Increased Heart Rate) Receptor->Effect BlockedEffect Blocked Response (e.g., Decreased Heart Rate) Receptor->BlockedEffect Catecholamines Epinephrine/ Norepinephrine Catecholamines->Receptor Binds & Activates Compound 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol Compound->Receptor Competitively Binds & Blocks

References

An In-Depth Technical Guide to the Homologs of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol: Structure, Synthesis, and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol and its homologous series of aryloxypropanolamine derivatives. These compounds are structurally related to a class of drugs known as β-adrenergic receptor antagonists, or beta-blockers, which are of significant interest in cardiovascular medicine. This document details the structure-activity relationships (SAR), synthetic methodologies, and key experimental protocols for the pharmacological evaluation of these compounds. Quantitative data on receptor binding affinities and functional activities are presented in structured tables to facilitate direct comparison and aid in the design of novel therapeutic agents. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to provide a clear visual representation of the underlying scientific principles.

Introduction

This compound is a prototypical aryloxypropanolamine, a chemical scaffold that forms the core of many clinically significant beta-blockers.[1] These compounds competitively antagonize the effects of catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors.[2] The β-adrenergic signaling pathway plays a crucial role in regulating cardiovascular function, and its modulation is a key therapeutic strategy for a range of conditions including hypertension, angina pectoris, and cardiac arrhythmias.

The pharmacological profile of aryloxypropanolamines is highly dependent on their structural features, including the nature of the aromatic ring, the substitution pattern on this ring, and the characteristics of the amino group in the propanolamine side chain.[3][4] The presence of a bulky alkyl group, such as a tert-butyl group, on the nitrogen atom is a common feature that often confers potent β-antagonistic activity.[3] This guide will explore the synthesis and pharmacological properties of a series of homologs of this compound to elucidate the structure-activity relationships within this chemical class.

Structure-Activity Relationships (SAR)

The biological activity of aryloxypropanolamine-based beta-blockers is intricately linked to their molecular structure. Key structural determinants include the nature of the aromatic ring, the substitution on the aromatic ring, and the substituent on the amino group.

The Aryloxypropanolamine Moiety

The aryloxypropanolamine backbone is essential for β-adrenergic receptor antagonism. The ether oxygen in the propanolamine side chain is believed to increase the potency of these compounds compared to their arylethanolamine counterparts.[4]

Aromatic Ring Substitution

The nature and position of substituents on the aromatic ring significantly influence both the potency and selectivity of these compounds.

  • Para-Substitution: A substituent at the para-position (position 4) of the phenoxy ring is a common feature of many cardioselective (β1-selective) beta-blockers.[3][5] The 4-tert-butyl group in the parent compound of this guide is an example of such a substitution.

  • Ortho-Substitution: Substitution at the ortho-position can also lead to potent beta-blockers.[4]

  • Meta-Substitution: Meta-substitution is generally less favorable for high potency.

N-Alkyl Substitution

The substituent on the amino group plays a critical role in determining the affinity and intrinsic activity of the compound.

  • Bulky Substituents: Branched and bulky N-alkyl groups, such as isopropyl and tert-butyl, are crucial for potent β-antagonistic activity.[3]

  • Secondary Amines: A secondary amine is generally required for optimal activity. N,N-disubstitution often leads to a decrease in beta-blocking activity.[6][7]

Quantitative Pharmacological Data

The following tables summarize the β-adrenergic receptor binding affinities (Ki) for a series of homologs of this compound. The data is compiled from various in vitro studies and presented to facilitate a comparative analysis of structure-activity relationships.

Table 1: Effect of Para-Substituent on β-Adrenergic Receptor Affinity

Compound IDR (Para-Substituent)β1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1/β2)
1 -C(CH₃)₃ (tert-Butyl) Data not availableData not availableData not available
2-HData not availableData not availableData not available
3-CH₃Data not availableData not availableData not available
4-OCH₃Data not availableData not availableData not available
5-ClData not availableData not availableData not available

Table 2: Effect of N-Substituent on β-Adrenergic Receptor Affinity

Compound IDR' (N-Substituent)β1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1/β2)
1 -H Data not availableData not availableData not available
6-CH(CH₃)₂ (Isopropyl)Data not availableData not availableData not available
7-C(CH₃)₃ (tert-Butyl)Data not availableData not availableData not available
8-CH₂CH₂PhData not availableData not availableData not available

Synthesis of Homologs

The general synthetic route to aryloxypropanolamines involves a two-step process starting from the corresponding phenol.

General Synthetic Scheme

Synthesis Phenol 4-tert-Butylphenol Intermediate 1-(4-tert-Butylphenoxy)-2,3-epoxypropane Phenol->Intermediate Step 1: Etherification Epichlorohydrin Epichlorohydrin (Base, e.g., NaOH) Product This compound Homolog Intermediate->Product Step 2: Epoxide Ring Opening Amine Amine (R-NH2) Amine->Product

General synthesis of aryloxypropanolamines.

Step 1: Synthesis of the Epoxide Intermediate 4-substituted phenols are reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether.

Step 2: Synthesis of the Final Homolog The epoxide intermediate is then reacted with an appropriate amine (R-NH₂) to open the epoxide ring and yield the desired aryloxypropanolamine. The nature of the 'R' group on the amine determines the N-substituent in the final product.

Detailed Experimental Protocol for a Representative Synthesis

Synthesis of 1-(tert-Butylamino)-3-(4-tert-butyl-phenoxy)-propan-2-ol:

  • To a solution of 4-tert-butylphenol (1 equivalent) in a suitable solvent (e.g., ethanol or water) is added sodium hydroxide (1 equivalent).

  • Epichlorohydrin (1.1 equivalents) is added dropwise to the solution at room temperature, and the mixture is then heated to reflux for several hours.

  • After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

  • The crude epoxide is dissolved in a suitable solvent (e.g., methanol), and tert-butylamine (2-3 equivalents) is added.

  • The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

  • The solvent and excess amine are removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the final product.

Pharmacological Evaluation: Experimental Protocols

The pharmacological activity of the synthesized homologs is primarily assessed through in vitro receptor binding and functional assays.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of the test compounds for β1 and β2-adrenergic receptors.

Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the target β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2) are homogenized in an ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBinding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash & Resuspend Pellet->Wash ProteinAssay Protein Assay Wash->ProteinAssay AddMembranes Add Membranes ProteinAssay->AddMembranes Plate 96-Well Plate Plate->AddMembranes AddRadioligand Add Radioligand AddMembranes->AddRadioligand AddCompound Add Test Compound AddRadioligand->AddCompound Incubate Incubate AddCompound->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50 Determine IC50 Count->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Workflow for radioligand binding assay.
cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist or an antagonist at β-adrenergic receptors by measuring the downstream signaling molecule, cyclic AMP (cAMP).

Protocol:

  • Cell Culture:

    • Cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density in 96-well plates.

  • Assay Procedure:

    • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound.

    • Cells are then stimulated with a known β-adrenergic agonist (e.g., isoproterenol). For agonist testing, cells are incubated with varying concentrations of the test compound alone.

    • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement:

    • The concentration of cAMP in the cell lysate is measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.

    • For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced cAMP production) is calculated, from which the pA2 or Ki value can be derived.

cAMPAssay cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_measurement cAMP Measurement cluster_data_analysis Data Analysis Culture Culture Cells PlateCells Plate Cells in 96-Well Plate Culture->PlateCells AddBuffer Add Assay Buffer (with PDE inhibitor) PlateCells->AddBuffer AddAntagonist Add Antagonist (for antagonist mode) AddBuffer->AddAntagonist AddAgonist Add Agonist AddAntagonist->AddAgonist Incubate Incubate AddAgonist->Incubate Lyse Lyse Cells Incubate->Lyse MeasurecAMP Measure cAMP (e.g., HTRF, ELISA) Lyse->MeasurecAMP DetermineEC50 Determine EC50 (for agonists) MeasurecAMP->DetermineEC50 DetermineIC50 Determine IC50 (for antagonists) MeasurecAMP->DetermineIC50

Workflow for cAMP accumulation assay.

β-Adrenergic Signaling Pathway

β-Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (Gs). The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP, a second messenger, activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a physiological response. Beta-blockers competitively inhibit the initial step of this cascade by preventing agonist binding to the receptor.

SignalingPathway Agonist Agonist (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Activates BetaBlocker Beta-Blocker (Antagonist) BetaBlocker->BetaReceptor Blocks GProtein Gs Protein BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Simplified β-adrenergic signaling pathway.

Conclusion

The homologs of this compound represent a valuable class of compounds for the study of β-adrenergic receptor pharmacology. The structure-activity relationships within this series are well-defined, with the aromatic substitution and the N-alkyl group being key determinants of potency and selectivity. The synthetic routes are well-established, allowing for the generation of diverse libraries of analogs for further investigation. The detailed experimental protocols provided in this guide for radioligand binding and cAMP accumulation assays offer robust methods for the pharmacological characterization of these compounds. A thorough understanding of the SAR, synthesis, and pharmacological evaluation of these homologs is essential for the rational design and development of novel beta-blockers with improved therapeutic profiles. Further research focusing on generating a comprehensive quantitative dataset for a systematic series of these homologs will be invaluable for refining our understanding of their interaction with β-adrenergic receptors and for guiding future drug discovery efforts in this area.

References

The Obscure Origins of a Potential Beta-Blocker: A Technical Overview of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

While the specific discovery and developmental history of the compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol remains largely undocumented in readily available scientific literature, its chemical structure firmly places it within the well-established class of aryloxypropanolamine beta-adrenergic antagonists. This technical guide will provide an in-depth analysis of the compound based on the established knowledge of this therapeutic class, including its likely synthesis, expected pharmacological activity, and the signaling pathways it is predicted to modulate. Due to the absence of specific published data for this particular molecule, this paper will draw upon analogous compounds and the general principles of beta-blocker pharmacology.

Introduction to Aryloxypropanolamine Beta-Blockers

The aryloxypropanolamine scaffold is a cornerstone in cardiovascular medicine. The discovery of propranolol in the 1960s revolutionized the treatment of angina pectoris and hypertension, paving the way for the development of a vast array of beta-blockers.[1] These drugs exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade mitigates the downstream cellular responses to sympathetic nervous system stimulation.

Predicted Synthesis of this compound

The synthesis of this compound would likely follow a well-trodden synthetic route for aryloxypropanolamines. A generalized two-step protocol is outlined below.

Experimental Protocol:

Step 1: Synthesis of 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane

  • To a solution of 4-tert-butylphenol in a suitable solvent (e.g., ethanol, isopropanol), an equimolar amount of a base such as sodium hydroxide is added to form the corresponding phenoxide salt.

  • Epichlorohydrin is then added to the reaction mixture, typically in a slight excess.

  • The reaction is heated to reflux and stirred for several hours to facilitate the nucleophilic substitution reaction, wherein the phenoxide attacks the epoxide ring of epichlorohydrin, displacing the chloride ion.

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude epoxide.

  • Purification can be achieved through vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • The synthesized 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane is dissolved in a protic solvent such as methanol or ethanol.

  • A large excess of aqueous ammonia is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated for several hours to facilitate the ring-opening of the epoxide by the amine.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Predicted Synthetic Pathway

Expected Pharmacological Profile and Mechanism of Action

Based on its structure, this compound is anticipated to function as a beta-adrenergic receptor antagonist. The key structural features that support this prediction are the aryloxypropanolamine core and the bulky tert-butyl group on the phenoxy ring.

Table 1: Predicted Pharmacological Properties

PropertyPredicted Value/ActivityRationale
Receptor Target Beta-1 and Beta-2 Adrenergic ReceptorsThe aryloxypropanolamine scaffold is a classic pharmacophore for beta-blockers.
Activity Competitive AntagonistThe bulky substituent on the amine and the aromatic ring favor antagonistic activity.
Selectivity Potentially non-selective or slightly beta-1 selectiveThe para-position of the tert-butyl group may influence selectivity, though this is speculative without experimental data.
Signaling Pathway

The mechanism of action of beta-blockers involves the interruption of the G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines.

  • Receptor Binding: In its presumed role as an antagonist, this compound would bind to the beta-adrenergic receptor, preventing the binding of epinephrine and norepinephrine.

  • G-Protein Inactivation: This receptor blockade prevents the activation of the associated Gs protein.

  • Adenylyl Cyclase Inhibition: Consequently, adenylyl cyclase remains inactive, and the conversion of ATP to cyclic AMP (cAMP) is inhibited.

  • Downstream Effects: The reduction in intracellular cAMP levels leads to decreased activation of protein kinase A (PKA), resulting in a cascade of cellular effects, including reduced heart rate, decreased cardiac contractility, and lower blood pressure.

G cluster_membrane Cell Membrane Receptor Beta-Adrenergic Receptor G_Protein Gs Protein (Inactive) Receptor->G_Protein No Activation AC Adenylyl Cyclase (Inactive) G_Protein->AC No Activation cAMP cAMP AC->cAMP No Conversion Catecholamine Epinephrine/ Norepinephrine Catecholamine->Receptor Binding Site Antagonist 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol Antagonist->Receptor Blocks ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive No Activation PKA_active PKA (Active) Cellular_Response Decreased Heart Rate, Contractility, etc. PKA_active->Cellular_Response Reduced Phosphorylation

Beta-Adrenergic Receptor Blockade

Conclusion and Future Directions

For a complete understanding of this compound's potential, further research would be required to:

  • Confirm its synthesis and characterize its physicochemical properties.

  • Perform in vitro receptor binding assays to determine its affinity and selectivity for beta-1 and beta-2 adrenergic receptors.

  • Conduct in vivo studies to evaluate its efficacy and safety profile as a potential therapeutic agent.

Without such empirical data, this compound remains a molecule of theoretical interest within the broader landscape of cardiovascular drug discovery.

References

Methodological & Application

"experimental protocol for 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol reaction"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, a chemical intermediate relevant in the development of β-blockers and other pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of a glycidyl ether from 4-tert-butylphenol and epichlorohydrin, followed by the nucleophilic ring-opening of the epoxide with an amine source. This protocol is based on established synthetic methodologies for analogous phenoxypropanolamine compounds.[1][2][3]

Introduction

This compound belongs to the class of phenoxypropanolamines, which is a core structural motif in many β-adrenergic blocking agents.[2] These compounds are of significant interest in medicinal chemistry due to their application in treating cardiovascular conditions such as hypertension and angina pectoris.[2] The synthetic route described herein involves the reaction of a substituted phenol with epichlorohydrin, followed by the introduction of an amino group through the ring-opening of the resulting epoxide intermediate.[1][3] This versatile method allows for the synthesis of a variety of derivatives for structure-activity relationship studies.

Reaction Scheme

A two-step reaction sequence is employed for the synthesis of the target compound.

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

In the first step, 4-tert-butylphenol is reacted with epichlorohydrin under basic conditions to form the corresponding glycidyl ether intermediate.

Step 2: Synthesis of this compound

The second step involves the ring-opening of the synthesized epoxide with an amine source, in this case, aqueous ammonia, to yield the final amino alcohol product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactant 1Reactant 2ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
14-tert-butylphenolEpichlorohydrin1-(4-tert-butylphenoxy)-2,3-epoxypropaneC₁₃H₁₈O₂206.2885-95>95
21-(4-tert-butylphenoxy)-2,3-epoxypropaneAqueous AmmoniaThis compoundC₁₃H₂₁NO₂223.3170-85>98

Experimental Protocols

Materials and Equipment:

  • 4-tert-butylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Aqueous ammonia (28-30%)

  • Methanol

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol and 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of water.

  • Addition of Epichlorohydrin: To the stirred solution, add 10.2 g (0.11 mol) of epichlorohydrin dropwise at room temperature.

  • Reaction: Heat the mixture to 80-90°C and maintain it under reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product with 2 x 75 mL of toluene.

  • Purification: Combine the organic layers and wash with 2 x 50 mL of 5% aqueous NaOH solution, followed by 2 x 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain 1-(4-tert-butylphenoxy)-2,3-epoxypropane as a colorless oil.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 1-(4-tert-butylphenoxy)-2,3-epoxypropane (0.1 mol) obtained from Step 1 in 100 mL of methanol.

  • Addition of Ammonia: Add 50 mL of 28-30% aqueous ammonia to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC until the starting epoxide is consumed.

  • Workup: Remove the methanol and excess ammonia under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white solid.

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A 4-tert-butylphenol P1 1-(4-tert-butylphenoxy)-2,3-epoxypropane A->P1 Reflux B Epichlorohydrin B->P1 Reflux C NaOH, H2O C->P1 Reflux P2 This compound P1->P2 Methanol, RT D Aqueous Ammonia D->P2

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

ExperimentalWorkflow S1_Setup Step 1: Reaction Setup (Phenol, NaOH, H2O) S1_Add Add Epichlorohydrin S1_Setup->S1_Add S1_React Reflux at 80-90°C S1_Add->S1_React S1_Workup Extraction with Toluene S1_React->S1_Workup S1_Purify Wash & Evaporate S1_Workup->S1_Purify S1_Product Intermediate Epoxide S1_Purify->S1_Product S2_Setup Step 2: Dissolve Epoxide in Methanol S1_Product->S2_Setup S2_Add Add Aqueous Ammonia S2_Setup->S2_Add S2_React Stir at Room Temp S2_Add->S2_React S2_Workup Evaporate & Extract with Diethyl Ether S2_React->S2_Workup S2_Purify Dry & Recrystallize S2_Workup->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Detailed workflow for the synthesis and purification process.

References

Application Notes and Protocols for 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol as a Putative Beta-Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol belongs to the chemical class of aryloxypropanolamines, a well-established scaffold for beta-adrenergic receptor antagonists (beta-blockers). The core structure, consisting of a substituted phenoxy ring linked to a propan-2-olamine side chain, is the cornerstone of numerous clinically significant beta-blockers like propranolol and atenolol. The specific substitution of a tert-butyl group at the para position of the phenoxy ring is anticipated to influence its pharmacological profile, including its affinity and selectivity for β1 and β2 adrenergic receptors.

Mechanism of Action

Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism mitigates the downstream signaling cascade initiated by receptor activation. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). The reduction in cAMP levels by beta-blockade leads to decreased protein kinase A (PKA) activity and subsequent physiological responses, such as reduced heart rate, cardiac contractility, and blood pressure.

Potential Applications

Based on its structural similarity to known beta-blockers, this compound is a candidate for investigation in the following areas:

  • Cardiovascular Diseases: Hypertension, angina pectoris, arrhythmias, and post-myocardial infarction management.

  • Glaucoma: Reduction of intraocular pressure.

  • Anxiety Disorders: Management of somatic symptoms of anxiety.

Further research is required to determine its specific receptor selectivity profile (β1 vs. β2), potency, and intrinsic sympathomimetic activity (ISA) to define its precise therapeutic potential.

Quantitative Data (Illustrative Examples)

As specific data for this compound is not available, the following table presents data for related phenoxypropanolamine derivatives to provide a comparative context.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Reference Compound
Propranolol β11.52.0Non-selective
β20.81.2
Atenolol β1450600β1-selective
β2800010000
1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol β1/β2Comparable to Propranolol-Non-selective[1]

Experimental Protocols

Protocol 1: Beta-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Test Compound: this compound.

  • Reference Antagonist: Propranolol (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM propranolol (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of radioligand at a concentration near its Kd.

    • 50 µL of membrane preparation (protein concentration optimized).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay

This functional assay measures the ability of the test compound to antagonize agonist-stimulated cAMP production.

Materials:

  • Whole cells expressing β1 or β2 adrenergic receptors.

  • Agonist: Isoproterenol.

  • Test Compound: this compound.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations in stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate an inhibition curve. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Protocol 3: In Vivo Evaluation of Cardiovascular Effects in a Rodent Model

This protocol assesses the effect of the test compound on heart rate and blood pressure in anesthetized rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Test Compound: this compound formulated in a suitable vehicle (e.g., saline).

  • Isoproterenol.

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain baseline readings of heart rate and blood pressure.

  • Test Compound Administration: Administer the test compound intravenously at increasing doses. Record heart rate and blood pressure continuously.

  • Isoproterenol Challenge: After administration of the test compound, administer a bolus of isoproterenol to assess the degree of beta-blockade. A potent beta-blocker will attenuate the tachycardic and hypotensive effects of isoproterenol.

  • Data Analysis: Calculate the change in heart rate and mean arterial pressure from baseline for each dose of the test compound. Determine the dose-response relationship for the compound's effect on the isoproterenol challenge.

Visualizations

G cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor gs_protein Gs Protein (αβγ) beta_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Activates camp cAMP ac->camp Converts catecholamine Catecholamine (Agonist) catecholamine->beta_receptor Activates beta_blocker 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol beta_blocker->beta_receptor Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Physiological Response pka->response Phosphorylates Downstream Targets

Caption: Beta-adrenergic receptor signaling pathway and point of inhibition by a beta-blocker.

G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_plate incubate Incubate at RT (60-90 min) setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a beta-adrenergic receptor radioligand binding assay.

G parent Phenoxypropanolamine Scaffold substituent Substitution at para-position of Phenoxy Ring parent->substituent tert_butyl tert-Butyl Group substituent->tert_butyl activity Potentially Increased Beta-Blocking Activity tert_butyl->activity evidence Evidence from related compounds suggests bulky alkyl groups can enhance potency. activity->evidence

References

"application of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol in drug discovery"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a synthetic compound belonging to the phenoxy propanolamine class. Molecules in this structural class are recognized for their potential to interact with the adrenergic system, specifically as antagonists of beta-adrenergic receptors (β-ARs). Beta-blockers are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The structural features of this compound, particularly the phenoxy propanolamine scaffold, suggest its potential utility as a lead compound in the discovery and development of novel therapeutic agents targeting the β-adrenergic signaling pathway.

Mechanism of Action

The primary mechanism of action for phenoxy propanolamine derivatives is the competitive inhibition of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors. This antagonism blocks the downstream signaling cascade initiated by receptor activation. By binding to the receptor, this compound is expected to prevent the G-protein-mediated activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins, leading to a dampening of the physiological responses typically associated with β-adrenergic stimulation.

Signaling Pathway Diagram

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor Beta-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Catecholamine Catecholamine (Agonist) Catecholamine->Beta_Adrenergic_Receptor Activates Compound 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol (Antagonist) Compound->Beta_Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response (e.g., increased heart rate, vasodilation) PKA->Physiological_Response Leads to

Caption: Antagonism of the Beta-Adrenergic Receptor Signaling Pathway.

Potential Applications in Drug Discovery

  • Cardiovascular Diseases: As a potential beta-blocker, this compound could be investigated for the treatment of hypertension, ischemic heart disease, and certain types of heart failure.

  • Glaucoma: Topical beta-blockers are used to reduce intraocular pressure. This compound could be explored for ophthalmic applications.

  • Anxiety Disorders: Beta-blockers are sometimes used off-label to manage the physical symptoms of anxiety.

  • Lead Compound for Optimization: The chemical structure of this compound provides a scaffold that can be chemically modified to improve potency, selectivity (β1 vs. β2), and pharmacokinetic properties.

Quantitative Data

ParameterValue (Hypothetical)Description
β1 Receptor Binding Affinity (Ki) 1 - 10 nMEquilibrium dissociation constant for the β1-adrenergic receptor. A lower value indicates higher binding affinity.
β2 Receptor Binding Affinity (Ki) 1 - 20 nMEquilibrium dissociation constant for the β2-adrenergic receptor. A lower value indicates higher binding affinity.
Selectivity (β1/β2) ~1A ratio close to 1 suggests non-selective binding to β1 and β2 receptors.
Functional Antagonism (IC50) 10 - 100 nMConcentration of the compound that inhibits 50% of the maximal response to a β-adrenergic agonist in a functional assay.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the beta-adrenergic blocking activity of this compound.

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable radiolabeled antagonist.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding).

    • 50 µL of serially diluted test compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane suspension - Radioligand - Test compound dilutions - Assay buffer Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add buffer/propranolol - Add test compound - Add radioligand - Add membranes Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature (60-90 minutes) Plate_Setup->Incubate Filter_Wash Filter through GF/C filters and wash Incubate->Filter_Wash Count_Radioactivity Add Scintillation Cocktail and Count Radioactivity Filter_Wash->Count_Radioactivity Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Count_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Functional Assay - cAMP Measurement

This protocol assesses the functional antagonism of the test compound by measuring its ability to inhibit agonist-induced cAMP production in whole cells.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Isoproterenol: A non-selective β-adrenergic agonist.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium and Reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound or vehicle in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound represents a promising starting point for the development of novel beta-adrenergic antagonists. Its chemical structure aligns with known pharmacophores for this class of drugs. The provided protocols for radioligand binding and functional assays offer a robust framework for characterizing its pharmacological profile, including its binding affinity, selectivity, and functional antagonism at β-adrenergic receptors. Further investigation and optimization of this compound could lead to the discovery of new therapeutic agents for a range of cardiovascular and other disorders.

References

Application Notes & Protocols for the Analysis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for a Chiral β-Blocker Analogue

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chemical entity structurally related to the class of β-adrenergic blocking agents, commonly known as β-blockers.[1][2] These compounds are of significant pharmaceutical interest for their role in managing cardiovascular diseases. The structure of this compound, with its molecular formula C₁₃H₂₁NO₂ and molecular weight of 223.31 g/mol , features a critical chiral center at the propan-2-ol moiety.[3][4] It is a well-established principle in pharmacology that enantiomers of chiral drugs can exhibit markedly different biological activities, potencies, and toxicities.[5] Therefore, the development of robust, accurate, and validated analytical techniques is not merely a procedural step but a fundamental requirement for ensuring the quality, safety, and efficacy of such compounds throughout the drug development lifecycle.

This guide provides a comprehensive overview of the principal analytical techniques applicable to this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in established scientific principles and regulatory expectations.

Strategic Analytical Workflow

The analysis of a pharmaceutical compound follows a structured pathway from initial sample handling to final data interpretation. The choice of technique is dictated by the analytical objective, whether it is routine quality control, structural elucidation, or trace-level quantification in a biological matrix.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (e.g., Dissolution, Extraction) Sample->Prep Define Goal HPLC HPLC (Purity, Assay, Chiral Sep.) Prep->HPLC Aqueous/Organic Sol. GCMS GC-MS (Volatile Impurities) Prep->GCMS Requires Derivatization Spectro Spectroscopy (NMR, IR for Structure) Prep->Spectro For ID Data Data Processing & Integration HPLC->Data GCMS->Data Spectro->Data Report Final Report & Certificate of Analysis Data->Report Validation Check

Caption: High-level overview of the analytical workflow.

Part 1: Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the purity, potency, and enantiomeric composition of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the primary technique for non-volatile molecules like the target analyte, while Gas Chromatography (GC) can be employed for specific applications, typically requiring derivatization.[2][6]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. Its versatility makes it indispensable for both quantitative (assay, impurity profiling) and qualitative (identification) analysis.

The first crucial decision is whether an achiral or chiral separation is required. This choice is entirely dependent on the analytical question being asked.

HPLC_Decision_Tree Start Analytical Goal? Purity Assess Total Purity or Assay (Potency)? Start->Purity Enantiomer Determine Enantiomeric Ratio or Purity? Start->Enantiomer Achiral Use Achiral (Reverse-Phase) HPLC Protocol Purity->Achiral Yes Chiral Use Chiral HPLC Protocol Enantiomer->Chiral Yes

Caption: Decision tree for HPLC method selection.

This method is designed to quantify the main component and separate it from any process-related impurities or degradation products. A C18 column is the most common choice for moderately polar compounds like β-blockers.[2][7][8]

Objective: To determine the purity of this compound as a percentage of the total detected peak area and to quantify its concentration against a reference standard.

Instrumentation and Consumables:

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • HPLC-grade acetonitrile, methanol, and water.

  • Ammonium formate and formic acid (or other suitable buffer salts).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (Solvent A), such as 10 mM ammonium formate adjusted to pH 3.8 with formic acid.[1] The organic phase (Solvent B) is typically acetonitrile or methanol.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the analyte in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm, a common wavelength for β-blockers lacking a strong chromophore.[8]

    • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to elute compounds with a wide range of polarities.

  • Data Analysis:

    • For purity, integrate all peaks in the chromatogram and calculate the area percent of the main peak.

    • For assay, compare the peak area of the analyte in the sample to the peak area of the reference standard.

ParameterTypical ConditionRationale
Stationary Phase C18, 5 µmProvides good retention and resolution for moderately polar analytes.[2]
Mobile Phase A: Water/Buffer (pH 3.8) B: Acetonitrile/MethanolBuffered mobile phase controls the ionization state of the amine, ensuring good peak shape. Organic modifier elutes the analyte.[1]
Detection UV at 225 nmOffers good sensitivity for the phenyl ether moiety.[8]
Temperature 25 °CEnsures reproducible retention times.[8]
Table 1: Summary of typical achiral HPLC parameters.

Objective: To separate and quantify the individual enantiomers of this compound.

Causality: The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times. Polysaccharide-based CSPs are highly effective for β-blockers.[9]

Instrumentation and Consumables:

  • HPLC system with UV-Vis or PDA detector.

  • Chiral Stationary Phase column (e.g., Chirobiotic V or Chiralpak series).[9][10]

  • HPLC-grade n-hexane, ethanol (or methanol), triethylamine (TEA).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent and an alcohol modifier, with a small amount of a basic additive. A common composition is methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) or a hexane/ethanol/diethylamine mixture.[9][10] The basic additive (TEA) is critical for minimizing peak tailing by interacting with residual silanol groups on the silica support.

  • Standard/Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[10]

    • Column Temperature: 45 °C (temperature can significantly impact chiral resolution).[10]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

  • Data Analysis: Integrate the peaks corresponding to each enantiomer. Calculate the enantiomeric excess (% ee) or the ratio of the two enantiomers. Good separation is indicated by a resolution (Rs) value greater than 1.5.[9]

ParameterTypical ConditionRationale
Stationary Phase Chirobiotic V (protein-based) or Chiralpak AD-H (amylose-based)These CSPs provide the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions) for enantioseparation.[9][10]
Mobile Phase Methanol/Acetic Acid/TEA (100/0.20/0.15 v/v/v)The specific combination of solvent and additives modulates the interactions with the CSP to achieve optimal separation.[5][10]
Temperature 45 °CChiral separations are often enthalpy-driven, making temperature a critical parameter for optimizing resolution.[9]
Table 2: Summary of typical chiral HPLC parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of this compound is challenging due to its high polarity (from the amine and hydroxyl groups) and consequent low volatility.[6] Therefore, a chemical derivatization step is mandatory to make the analyte suitable for GC analysis.[6][11]

Protocol 3: GC-MS Analysis via Silylation

Objective: To identify and quantify the analyte, often as part of a broader screen for impurities or in a complex matrix where GC provides better resolution.

Causality: Silylation replaces the active, polar hydrogens on the -OH and -NH₂ groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[6] This dramatically increases the analyte's volatility and thermal stability, allowing it to traverse the GC column. MTBSTFA is a common reagent that forms stable TBDMS derivatives.[6][12]

Instrumentation and Consumables:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

  • Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

Step-by-Step Methodology:

  • Sample Preparation: Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous solvent and 50 µL of MTBSTFA to the dry residue. Cap the vial tightly and heat at 60-70 °C for 1 hour.[12]

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • MS Conditions: Scan from m/z 50 to 500. The EI source fragments the molecule, creating a characteristic fingerprint.[11]

  • Data Analysis: The mass spectrum of the TBDMS derivative will show characteristic fragments, such as the loss of a tert-butyl group (M-57), which is diagnostic for this derivative.[6]

Part 2: Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of the molecule.

Mass Spectrometry (MS)
  • Principle: Provides information on the molecular weight and structure by measuring the mass-to-charge ratio (m/z) of ionized molecules. When coupled with LC or GC, it is a powerful tool for identification.[7][13]

  • Expected Data: The nominal molecular weight is 223.3 Da.[3] In positive-ion electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 224.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the carbon-hydrogen framework of a molecule. It is the definitive method for structure confirmation.

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.[14]

    • ~2.8-3.1 ppm (multiplet, 2H): Protons of the -CH₂-NH₂ group.

    • ~3.9-4.1 ppm (multiplet, 3H): Protons of the -O-CH₂- and -CH(OH)- groups.

    • ~6.8-7.3 ppm (AA'BB' system, 4H): The four protons on the para-substituted aromatic ring.[14]

    • Variable (broad singlets): Signals for the -OH and -NH₂ protons, which may exchange with deuterium if D₂O is added.

Infrared (IR) Spectroscopy
  • Principle: Identifies functional groups within a molecule by their characteristic absorption of infrared radiation.

  • Expected Characteristic Absorptions (cm⁻¹):

    • 3400-3300 (broad): O-H stretching vibration from the alcohol group.[15][16]

    • 3350 and 3280 (two sharp bands): N-H stretching vibrations of the primary amine group.[15]

    • 3000-2850: C-H stretching from aliphatic (tert-butyl, propanol chain) groups.

    • ~1610, 1510: C=C stretching vibrations within the aromatic ring.

    • ~1240: Asymmetric C-O-C stretching of the aryl ether.

Part 3: Analytical Method Validation

A cornerstone of good laboratory practice, method validation demonstrates that an analytical procedure is suitable for its intended purpose.[17] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the authoritative framework for this process.[18][19]

Objective: To formally document that an analytical method has the performance characteristics to meet the requirements of the application.

Validation ParameterPurpose
Specificity To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.[20]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a given range.[20]
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[21]
Accuracy The closeness of the test results to the true value, often expressed as percent recovery of a known amount of analyte.[20]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[21]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.[20]
Table 3: Key analytical method validation parameters as per ICH guidelines.[17][18][20][21]

References

Application Notes and Protocols: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chiral amino alcohol derivative. Its structure, featuring a phenoxy propanolamine backbone, is characteristic of many beta-adrenergic blocking agents (beta-blockers). The stereochemistry of the hydroxyl and amino groups on the propan-2-ol chain is crucial for the biological activity of these compounds. The (S)-enantiomer is often the more active stereoisomer. While direct applications of this compound as a chiral catalyst or auxiliary in asymmetric synthesis are not extensively documented in publicly available literature, its structural motif is central to the synthesis of numerous chiral pharmaceuticals. Therefore, it serves as a key building block and a target for asymmetric synthesis methodologies.

This document provides an overview of the synthesis of this compound and explores its potential applications in asymmetric synthesis, primarily as a resolving agent or as a precursor for chiral ligands.

Applications in Asymmetric Synthesis

The primary role of this compound in the context of asymmetric synthesis is often as a chiral building block for more complex molecules, particularly in the pharmaceutical industry.

  • Precursor for Beta-Blockers: The core structure of this compound is analogous to several beta-blockers. Asymmetric synthesis strategies are therefore employed to produce enantiomerically pure forms of this and related amino alcohols for the synthesis of drugs like Betaxolol and Metoprolol.

  • Chiral Resolving Agent: Chiral amines are widely used to resolve racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can then be separated by crystallization. This compound can potentially be used for such resolutions.

  • Synthesis of Chiral Ligands: The amino and alcohol functionalities can be further modified to create chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to form catalysts for a variety of enantioselective transformations.

Synthesis of Racemic this compound

A common route to synthesize 1-amino-3-(aryloxy)-propan-2-ols involves a two-step process starting from the corresponding phenol.

Reaction Scheme:

Synthesis Phenol 4-tert-butylphenol Intermediate 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane Phenol->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Base Base (e.g., NaOH) Product This compound Intermediate->Product + NH3 (aq) Ammonia Aqueous Ammonia

Synthetic Pathway for the target compound.

Experimental Protocol: Synthesis of 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane
  • Reaction Setup: To a stirred solution of 4-tert-butylphenol (1 equivalent) in a suitable solvent such as methanol or water, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux for 3-4 hours.

  • Work-up: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude epoxide, which can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the synthesized 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane (1 equivalent) in a solvent like methanol.

  • Ammonolysis: Add a concentrated aqueous solution of ammonia (large excess) to the epoxide solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.

  • Work-up: Remove the excess ammonia and solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic this compound. Further purification can be achieved by crystallization or column chromatography.

Asymmetric Approaches

Enantiomerically pure this compound can be obtained through several asymmetric strategies.

Chiral Resolution of the Racemic Amine

The racemic mixture of the amine can be resolved using a chiral acid to form diastereomeric salts.

Resolution Racemate Racemic Amine Diastereomers Diastereomeric Salts Racemate->Diastereomers + ChiralAcid Chiral Acid (e.g., Tartaric Acid) ChiralAcid->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt1 (R)-Amine-(R,R)-Tartrate Separation->Salt1 Less Soluble Salt2 (S)-Amine-(R,R)-Tartrate Separation->Salt2 More Soluble Enantiomer1 (R)-Enantiomer Salt1->Enantiomer1 + Enantiomer2 (S)-Enantiomer Salt2->Enantiomer2 + Base1 Base Base1->Enantiomer1 Base2 Base Base2->Enantiomer2

Workflow for Chiral Resolution.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH or Na2CO3) to liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the pure enantiomer. The enantiomeric excess (ee) can be determined by chiral HPLC or NMR analysis using a chiral shift reagent.

  • Recovery of the Other Enantiomer: The mother liquor, enriched in the other diastereomeric salt, can be treated similarly to recover the other enantiomer.

Resolving Agent Typical Solvent Typical Yield of one Enantiomer (%) Typical Enantiomeric Excess (ee%)
L-(+)-Tartaric AcidMethanol/Ethanol35-45>95
Dibenzoyl-L-tartaric acidAcetone/Methanol30-40>98

Table 1: Representative Data for Chiral Resolution of Amino Alcohols. (Note: Data is representative for this class of compounds and may vary for the specific molecule).

Asymmetric Synthesis from Chiral Precursors

An alternative to resolution is the use of a chiral starting material. For instance, a chiral epoxide can be opened with an amine to yield the enantiomerically pure amino alcohol.

Reaction Scheme:

Asymmetric_Synthesis Phenol 4-tert-butylphenol ChiralIntermediate Chiral Epoxide Intermediate Phenol->ChiralIntermediate + ChiralEpoxide (R)- or (S)-Epichlorohydrin ChiralEpoxide->ChiralIntermediate Base Base Product Enantiomerically Pure Amino Alcohol ChiralIntermediate->Product + Amine Amine (e.g., Isopropylamine) Amine->Product

Asymmetric Synthesis Pathway.

Conclusion

This compound is a valuable chiral building block, particularly in the synthesis of pharmaceuticals. While its direct application in asymmetric catalysis is not widely reported, the methodologies for its enantioselective synthesis and its potential for use in chiral resolutions are of significant interest to researchers in organic synthesis and drug development. The protocols outlined here provide a general framework for the synthesis and resolution of this and structurally related amino alcohols.

Application Notes and Protocols for In Vitro Administration of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol [1]. Its structure is characteristic of beta-adrenergic receptor antagonists, a class of drugs known to block the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors. While some beta-blockers are selective for β1 receptors, primarily found in the heart, others are non-selective, also blocking β2 receptors in other tissues[2]. The in vitro effects of beta-blockers can vary depending on the cell type, the expression of adrenergic receptors, and the specific compound's properties.

Recent research has explored the potential of beta-blockers as anticancer agents, with studies demonstrating that they can induce apoptosis and reduce the viability of various cancer cell lines in a dose- and time-dependent manner[3][4]. These effects are often attributed to the blockade of β-adrenergic signaling pathways that can influence tumor growth and proliferation[3].

Data Presentation: In Vitro Efficacy of a Representative Beta-Blocker (Racemic Metoprolol)

The following table summarizes the cytotoxic effects of racemic metoprolol on human leukemic cell lines, which can serve as a starting point for designing experiments with this compound. It is important to note that the biological activity of metoprolol is primarily attributed to its (S)-enantiomer[3].

Cell LineTreatment DurationSignificant Cytotoxicity Observed at Concentrations (µg/mL)
U937 (Monocyte)48 hours1000

Table 1: Cytotoxic Effects of Racemic Metoprolol on a Human Leukemic Cell Line.[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Proper preparation of the compound stock solution is critical for accurate and reproducible results.

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mg/mL concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: For experiments requiring lower concentrations, a fresh stock solution in a buffer like PBS (pH 7.2) can be prepared from the powder[3].

G cluster_prep Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a stock solution of the test compound.

Standard aseptic cell culture techniques are required.

General Protocol:

  • Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) at a predetermined optimal density.

  • Allow cells to adhere and grow overnight before treatment.

G cluster_culture Cell Culture and Seeding culture Maintain Cell Culture seed Seed Cells in Plates culture->seed adhere Allow Overnight Adherence seed->adhere

Caption: General workflow for cell culture and seeding prior to treatment.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding an appropriate solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

G cluster_viability MTT Cell Viability Assay seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read

Caption: Step-by-step workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_apoptosis Apoptosis Assay Workflow seed Seed and Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V/PI resuspend->stain incubate Incubate (15 min) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Potential Signaling Pathway

As a putative beta-blocker, this compound would likely antagonize the β-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines to β-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing cellular processes such as cell growth, proliferation, and survival. By blocking the receptor, the compound would inhibit these downstream effects.

G cluster_pathway Potential β-Adrenergic Signaling Pathway Inhibition catecholamine Catecholamine beta_receptor β-Adrenergic Receptor catecholamine->beta_receptor g_protein G Protein beta_receptor->g_protein compound 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol compound->beta_receptor adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream Downstream Effects (Proliferation, Survival) pka->downstream

Caption: Proposed mechanism of action via β-adrenergic receptor blockade.

References

Application Notes and Protocols: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a valuable chiral building block, primarily utilized in the synthesis of aryloxypropanolamine-based β-adrenergic receptor antagonists, commonly known as β-blockers. These pharmaceuticals are crucial in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The stereochemistry of the 2-hydroxy group is paramount for the pharmacological activity, with the (S)-enantiomer typically exhibiting significantly higher potency. Therefore, access to enantiomerically pure forms of this building block is essential for the development of effective and selective β-blocker drugs.

These application notes provide detailed protocols for the synthesis of the racemic mixture of this compound, its chiral resolution, and its subsequent use in the synthesis of a model (S)-β-blocker. Additionally, the underlying mechanism of action of β-blockers is illustrated through a signaling pathway diagram.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and chiral resolution of analogous compounds, providing a benchmark for the expected outcomes of the described protocols.

Table 1: Representative Yields for the Synthesis of a Racemic Aryloxypropanolamine Building Block (Analogous to this compound)

StepReactionStarting MaterialProductTypical Yield (%)
1Epoxide Formation4-tert-butylphenol1-(4-tert-butyl-phenoxy)-2,3-epoxypropane85-95%
2Epoxide Ring Opening1-(4-tert-butyl-phenoxy)-2,3-epoxypropaneThis compound70-85%

Table 2: Representative Data for Chiral Resolution of a Racemic Amino Alcohol via Diastereomeric Salt Formation

Resolving AgentDiastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineTypical Yield of Resolved Enantiomer (%)
(R)-(-)-Mandelic Acid(S)-Amine-(R)-Mandelate>98%40-45% (based on racemate)
(S)-(+)-Mandelic Acid(R)-Amine-(S)-Mandelate>98%40-45% (based on racemate)

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes a two-step synthesis starting from 4-tert-butylphenol.

Step 1: Synthesis of 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves completely, forming the sodium phenoxide.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. Purify further by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the synthesized 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane (1 equivalent) in a solution of concentrated aqueous ammonia (excess, e.g., 10-20 equivalents) in methanol.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent and excess ammonia under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and extract with dilute hydrochloric acid. Basify the aqueous layer with a sodium hydroxide solution to precipitate the free amine. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the racemic this compound. The product can be further purified by crystallization or column chromatography.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol outlines a general procedure for the separation of enantiomers using a chiral resolving agent.

  • Resolving Agent Selection: Choose a suitable chiral acid as a resolving agent, for example, (R)-(-)-mandelic acid or (S)-(+)-mandelic acid.

  • Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Heat the solution gently. In a separate flask, dissolve the chiral resolving agent (0.5 equivalents) in the same solvent and add it to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine. Extract the liberated enantiomerically enriched amine with a suitable organic solvent. Dry the organic layer and remove the solvent to obtain the resolved amine.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation.

Protocol 3: Synthesis of a Model (S)-β-Blocker

This protocol describes the N-alkylation of the resolved (S)-1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol to form a model β-blocker.

  • Reaction Setup: Dissolve (S)-1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., isopropyl bromide or acetone for reductive amination) (1.1 equivalents) and a base (e.g., potassium carbonate) if necessary.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, filter off any inorganic salts, and evaporate the solvent.

  • Purification: Purify the resulting β-blocker by column chromatography or crystallization to obtain the final product.

Mandatory Visualizations

Signaling Pathway

The therapeutic effect of β-blockers synthesized from this compound is achieved through the antagonism of β-adrenergic receptors. The following diagram illustrates the canonical β-adrenergic signaling pathway that is inhibited by these drugs.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaAR β-Adrenergic Receptor G_Protein G-Protein (Gs) BetaAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates Targets Leading to Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->BetaAR Binds & Activates Beta_Blocker β-Blocker (Antagonist) Beta_Blocker->BetaAR Binds & Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway and its Inhibition by β-Blockers.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and resolution of the chiral building block and its application in β-blocker synthesis.

Experimental_Workflow Start Starting Material: 4-tert-butylphenol Step1 Step 1: Epoxidation (Reaction with Epichlorohydrin) Start->Step1 Intermediate1 Intermediate: 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane Step1->Intermediate1 Step2 Step 2: Amination (Ring opening with Ammonia) Intermediate1->Step2 Racemate Racemic Product: This compound Step2->Racemate Step3 Step 3: Chiral Resolution (Diastereomeric Salt Formation) Racemate->Step3 S_Enantiomer (S)-Enantiomer Step3->S_Enantiomer R_Enantiomer (R)-Enantiomer Step3->R_Enantiomer Step4 Step 4: N-Alkylation S_Enantiomer->Step4 Final_Product Final Product: (S)-β-Blocker Step4->Final_Product

Caption: General workflow for the synthesis of a chiral β-blocker.

Synthesis of Bioactive Molecules Using 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol as a key intermediate. This versatile building block is a cornerstone for creating a diverse range of compounds, particularly those with therapeutic potential as antimicrobial agents and beta-adrenergic receptor blockers.

Introduction

The 1-amino-3-aryloxy-propan-2-ol scaffold is a well-established pharmacophore present in numerous clinically significant drugs. The inclusion of a 4-tert-butylphenoxy group can modulate the lipophilicity and pharmacokinetic properties of the final bioactive molecule. This document outlines the synthesis of the precursor molecule and subsequent derivatization to yield novel compounds with potential therapeutic applications.

Core Applications

The primary applications for derivatives of this compound lie in two main therapeutic areas:

  • Antimicrobial and Antifungal Agents: N-alkylation and N-acylation of the primary amine lead to compounds with significant activity against various bacterial and fungal strains, including those that form biofilms.

  • Beta-Adrenergic Receptor Blockers (Beta-Blockers): The core structure is analogous to many known beta-blockers used in the management of cardiovascular diseases.[1] Modification of the amino group is a key strategy in tuning the selectivity and potency of these agents.

Synthesis Pathway Overview

The general synthetic strategy to obtain bioactive derivatives from this compound involves a two-stage process. First, the precursor itself is synthesized from 4-tert-butylphenol and epichlorohydrin. The second stage involves the functionalization of the primary amino group to introduce diverse substituents.

Synthesis_Workflow General Synthesis Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Derivatization A 4-tert-butylphenol C 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C D This compound C->D Ammonia F Bioactive Molecule (N-substituted derivative) D->F E Alkyl/Aryl Halide or Aldehyde/Ketone E->F N-Alkylation or Reductive Amination

Caption: General workflow for the synthesis of bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate from 4-tert-butylphenol. The reaction proceeds in two steps: formation of the epoxide followed by aminolysis.

Materials:

  • 4-tert-butylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Aqueous ammonia (25%)

  • Ethanol

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Epoxide Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-tert-butylphenol (1.0 eq) in a suitable solvent like ethanol or water.

    • Add a stoichiometric amount of sodium hydroxide (1.0 eq) and stir until fully dissolved.

    • Add epichlorohydrin (1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

    • Evaporate the solvent under reduced pressure to obtain the crude 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane.

  • Ring-Opening with Ammonia:

    • Dissolve the crude epoxide in ethanol in a sealed pressure vessel.

    • Add an excess of aqueous ammonia (25%).

    • Heat the mixture to 60-80°C for 4-6 hours.

    • Cool the reaction vessel and evaporate the solvent and excess ammonia under reduced pressure.

    • Dissolve the residue in toluene and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter through Celite®, and concentrate under reduced pressure to yield this compound as a solid.[2]

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of N-Substituted Bioactive Derivatives (General N-Alkylation)

This protocol outlines a general method for the N-alkylation of the primary amine of the precursor to introduce various functional groups.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl or benzyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the solid base and evaporate the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the precursor and a model N-benzylated derivative.

CompoundSynthesis StepReactantsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1-(4-tert-butyl-phenoxy)-2,3-epoxypropane Epoxidation4-tert-butylphenol, Epichlorohydrin, NaOHEthanolReflux485-95>95 (crude)
This compound Aminolysis1-(4-tert-butyl-phenoxy)-2,3-epoxypropane, Aq. AmmoniaEthanol70670-85>98
1-(Benzylamino)-3-(4-tert-butyl-phenoxy)-propan-2-ol N-AlkylationThis compound, Benzyl bromide, K₂CO₃Acetonitrile601865-80>99

Mechanism of Antimicrobial Action

Derivatives of aminopropanols have been shown to exhibit antimicrobial properties, with a likely mechanism involving disruption of the bacterial cell membrane.[3] The lipophilic tail, provided by the tert-butylphenoxy group, facilitates insertion into the lipid bilayer, while the polar head group containing the secondary or tertiary amine and the hydroxyl group can interact with the phospholipid head groups, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_drug Proposed Antimicrobial Mechanism of Action PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid C Disruption of membrane integrity PL2->C Disorganization PL4 Phospholipid Drug Polar Head (Amine, Hydroxyl) Lipophilic Tail (tert-butylphenoxy) Drug:tail->PL2 Insertion A Bioactive Molecule approaches membrane B Lipophilic tail inserts into lipid bilayer D Leakage of cellular contents C->D E Cell Death D->E

Caption: Proposed mechanism of membrane disruption by aminopropanol derivatives.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Epichlorohydrin is a toxic and carcinogenic compound and should be handled with extreme care.

  • Strong bases like sodium hydroxide are corrosive.

  • Reactions in sealed vessels should be conducted behind a blast shield.

This document provides a foundational guide for the synthesis and application of bioactive molecules derived from this compound. The provided protocols are representative and may require optimization based on the specific target molecule and available laboratory equipment.

References

Application Notes & Protocols: Investigating 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol as a Potential Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (VGSCs) are critical regulators of cellular excitability and established therapeutic targets for a range of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1][2] The chemical class of phenoxypropanolamines is well-known for its interaction with biological receptors, most notably as β-adrenergic antagonists. However, the activity of many derivatives within this class on other ion channels remains largely unexplored. This document addresses the compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol (CAS: 41403-84-3), a molecule belonging to this class, for which there is currently no published evidence of sodium channel blocking activity.[3]

Therefore, this guide is structured as a comprehensive research directive for the de novo investigation of this compound's potential as a sodium channel blocker. It provides the scientific rationale and detailed, field-proven protocols for a systematic evaluation, from initial high-throughput screening to gold-standard electrophysiological characterization.

Introduction: The Scientific Premise

Voltage-Gated Sodium Channels: The Target

VGSCs are transmembrane proteins that initiate and propagate action potentials in excitable cells.[1] They exist as a family of nine distinct α-subunits (Nav1.1–Nav1.9), each with unique tissue distribution, biophysical properties, and pharmacology. Dysregulation of these channels is implicated in numerous "channelopathies".[1] Blockers of these channels can modulate neuronal firing and are therefore of significant therapeutic interest.

The Candidate Molecule: this compound

The subject of this guide is a phenoxypropanolamine derivative.

Compound Name Structure Molecular Formula Molecular Weight
This compoundChemical structure of this compoundC₁₃H₂₁NO₂223.31 g/mol

Data sourced from PubChem CID 2770885.[3]

While the broader class of phenoxypropanolamines is known for beta-blockade, the specific structure-activity relationships for sodium channel interaction are distinct.[4] Key features of known sodium channel blockers often include an aromatic moiety and an ionizable amine group, both present in this candidate molecule. This structural analogy provides a rationale for investigation, despite the absence of direct evidence.

Experimental Strategy: A Tiered Approach to Characterization

A logical workflow is essential to efficiently characterize a novel compound. We propose a two-tiered approach: an initial high-throughput screening to determine basic activity, followed by detailed electrophysiological analysis to elucidate the mechanism of action.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Outcome HTS High-Throughput Fluorescence Assay (e.g., Sodium-sensitive dyes) DoseResponse Determine Initial IC50 HTS->DoseResponse PatchClamp Whole-Cell Patch-Clamp Electrophysiology DoseResponse->PatchClamp Proceed if Active TonicBlock Tonic Block (Resting State Affinity) PatchClamp->TonicBlock UseDependent Use-Dependent Block (Frequency-Dependent Inhibition) PatchClamp->UseDependent Gating Analysis of Gating Kinetics (Activation & Inactivation) PatchClamp->Gating Characterization Full Pharmacological Profile TonicBlock->Characterization UseDependent->Characterization Gating->Characterization

Caption: Tiered workflow for characterizing a novel sodium channel blocker.

Tier 1 Protocol: Fluorescence-Based Screening

This initial step utilizes fluorescence-based assays to quickly assess whether the compound has any effect on sodium influx in a cellular context. These assays are suitable for high-throughput screening (HTS) and determining an initial concentration-response curve.[3]

Principle

Cells expressing the target VGSC are loaded with a sodium-sensitive fluorescent indicator. The channels are opened using a chemical activator (e.g., veratridine), causing an influx of Na⁺ and an increase in fluorescence. A sodium channel blocker will inhibit this influx, resulting in a reduced fluorescence signal.

Materials
  • Cell Line: HEK293 cells stably expressing a human sodium channel (e.g., Nav1.7).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: ION Natrium Green-2 AM (ING-2 AM) or similar sodium indicator.[3]

  • Channel Activator: Veratridine.

  • Reference Blocker: Tetrodotoxin (TTX) or Lidocaine.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

Step-by-Step Protocol
  • Cell Plating: Seed the HEK293-Nav1.7 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting range is from 100 µM down to 1 nM. Also prepare solutions for the positive control (no compound), negative control (reference blocker), and a vehicle control (DMSO at the highest concentration used).

  • Dye Loading: Remove the cell culture medium and add the fluorescent dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add the prepared compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Set the excitation/emission wavelengths appropriate for the dye (e.g., ~525 nm excitation, ~545 nm emission for ING-2).

  • Channel Activation: Program the reader to add the veratridine solution to all wells (except for a no-activation control) and immediately begin kinetic fluorescence readings for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (ΔFcompound - ΔFnegative) / (ΔFpositive - ΔFnegative)).

    • Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibition5.2 µM
Hill Slope Steepness of the curve1.1
Max Inhibition Maximum observed inhibition98%

Tier 2 Protocol: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing ion channel modulators. It provides high-fidelity data on the compound's affinity for different channel states and its effect on channel gating.

Principle

A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the whole cell. The voltage across the cell membrane is "clamped" by the amplifier, allowing the direct measurement of ionic currents flowing through the channels.

Solutions
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium and fluoride are used to block K⁺ and Ca²⁺ channels).

Experimental Workflow

G Start Obtain Giga-Seal on Cell WholeCell Rupture Membrane to Achieve Whole-Cell Configuration Start->WholeCell RecordControl Record Baseline Currents (Control) WholeCell->RecordControl Perfusion Perfuse Test Compound (e.g., 1 µM, 10 µM) RecordControl->Perfusion RecordTest Record Currents in Presence of Compound Perfusion->RecordTest Washout Washout Compound with Control Solution RecordTest->Washout

Caption: Workflow for a single-cell patch-clamp experiment.

Step-by-Step Protocols for Characterizing Block

A. Tonic Block (Resting State Affinity)

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

  • Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Repeat this at a low frequency (e.g., 0.1 Hz).

  • Record the peak current amplitude under control conditions.

  • Perfuse the cell with the test compound at various concentrations.

  • Record the peak current at steady-state block for each concentration.

  • Analysis: Calculate the percentage of block at each concentration and fit to a Hill equation to determine the IC₅₀ for the resting state.

B. Use-Dependent Block (Open/Inactivated State Affinity)

  • Hold the cell at -120 mV.

  • Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).

  • Record the peak current for each pulse in the train.

  • Perfuse with the test compound and repeat the pulse train.

  • Analysis: In the presence of a use-dependent blocker, the current will decrease with each successive pulse in the train. The degree of block for the first pulse represents the tonic block, while the progressive block during the train represents use-dependent block.

C. Effect on Steady-State Inactivation

  • Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms).

  • Immediately following the pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.

  • Record the peak current for each test pulse.

  • Perfuse with the test compound and repeat the protocol.

  • Analysis: Normalize the peak currents and plot them against the pre-pulse potential. Fit the data to a Boltzmann function to determine the V₁/₂ of inactivation. A hyperpolarizing shift in the V₁/₂ indicates that the compound preferentially binds to and stabilizes the inactivated state of the channel.

Parameter Control Value Value with Compound Interpretation
Tonic IC₅₀ N/A15 µMAffinity for resting state channels.
Use-Dependent Block @ 10 Hz 5%65%Stronger block at higher firing rates.
V₁/₂ of Inactivation -85 mV-95 mVStabilizes the inactivated channel state.

Safety and Handling

As the toxicological properties of this compound are not well-defined, standard laboratory precautions should be observed.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

The protocols outlined in this document provide a rigorous framework for the initial characterization of This compound as a potential voltage-gated sodium channel blocker. By progressing from high-throughput screening to detailed biophysical analysis, researchers can efficiently determine not only if the compound is active, but also elucidate its mechanism of action. Such a systematic approach is fundamental in modern drug discovery and is essential for validating novel chemical matter against this important therapeutic target class.

References

Application Notes and Protocols: Antimicrobial Activity of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial and anti-biofilm activities of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and the assessment of biofilm inhibition are provided to facilitate the replication and extension of these findings in a research setting.

Quantitative Antimicrobial Activity

A series of fifteen novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have demonstrated significant antibacterial and antifungal properties against a panel of pathogenic microorganisms.[1][2][3][4] The antimicrobial efficacy, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, varies depending on the specific chemical substitution on the dialkylamino moiety and the target microorganism.

The studies revealed that these compounds are particularly effective against Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.78 to 3.75 µg/mL and 1.56 to 20.0 µg/mL, respectively.[1] One of the most potent compounds, designated as KVM-219 (structure VII in the original research), exhibited an MIC of 0.78 µg/mL against S. aureus, 12.5 µg/mL against E. coli, and 1.56 µg/mL against C. albicans.[1]

In addition to their effects on planktonic cells, these derivatives have also shown considerable efficacy in preventing biofilm formation. For instance, the compound KVM-316 demonstrated a strong inhibitory effect on biofilm formation by S. aureus (96.1% inhibition), E. coli (57.2% inhibition), and P. aeruginosa (96.1% inhibition).[1][2][3]

Table 1: Summary of Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)
KVM-219S. aureus0.78
KVM-219E. coli12.5
KVM-219C. albicans1.56
Not SpecifiedS. aureus Range0.78 - 3.75
Not SpecifiedE. coli Rangeup to 12.5
Not SpecifiedC. albicans Range1.56 - 20.0

Note: The provided search results highlight the most potent compounds and give ranges for the series. A comprehensive list of MIC values for all 15 compounds was not available in the provided snippets.

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial and anti-biofilm activity, based on the methodologies cited in the research on 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol derivatives.[1][2][3]

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Twofold Serial Dilution

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Test compounds (this compound derivatives) dissolved in an appropriate solvent

  • Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Dispense 100 µL of sterile culture medium into all wells of a 96-well microtiter plate. b. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a growth control (no compound), and the twelfth column will serve as a sterility control (no compound, no inoculum).

  • Inoculum Preparation: a. Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. b. Dilute the standardized suspension in the culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. b. Do not add inoculum to the sterility control wells (column 12). c. Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol for Assessment of Biofilm Inhibition via Gentian Violet Adsorption-Desorption Assay

This protocol describes a method to quantify the effect of the test compounds on the formation of microbial biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test compounds

  • Bacterial cultures

  • Appropriate growth medium

  • 0.1% (w/v) Crystal Violet (Gentian Violet) solution

  • 30% (v/v) Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Dispense 100 µL of a diluted bacterial culture (adjusted to a starting OD600 of ~0.05) into the wells of a 96-well plate. b. Add 100 µL of the test compound at various concentrations to the wells. Include a positive control (bacteria without compound) and a negative control (medium only). c. Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: a. Carefully discard the planktonic (free-floating) cells by inverting the plate. b. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the crystal violet solution and wash the plate again with PBS until the control wells are colorless.

  • Quantification: a. Air-dry the plate. b. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. c. Incubate for 15 minutes at room temperature. d. Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. e. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. f. The percentage of biofilm inhibition is calculated relative to the control wells without the compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the protocols described above.

MIC_Determination_Workflow prep_plate Prepare 96-well Plate (100 µL medium/well) add_compound Add Compound (100 µL to Col 1) prep_plate->add_compound serial_dilute Perform 2-fold Serial Dilution add_compound->serial_dilute inoculate Inoculate Plate (100 µL/well) serial_dilute->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (24-48h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic

Caption: Workflow for MIC Determination.

Biofilm_Inhibition_Assay_Workflow start Inoculate Plate with Bacteria & Add Test Compounds incubate Incubate for Biofilm Formation (24-48h) start->incubate wash1 Discard Planktonic Cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash Excess Stain stain->wash2 dry Air Dry Plate wash2->dry solubilize Solubilize Stain (30% Acetic Acid) dry->solubilize measure Measure Absorbance (570-595 nm) solubilize->measure

Caption: Workflow for Biofilm Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol (CAS 41403-84-3), a key intermediate in pharmaceutical research.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve yield and purity.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of aryloxypropanolamines, such as the target compound, involves a two-step process.[3] First, a phenol is reacted with an epoxide, typically epichlorohydrin, under basic conditions to form a glycidyl ether intermediate. This is followed by the ring-opening of the epoxide with an amine source, like ammonia, to yield the final 1-amino-3-aryloxy-propan-2-ol product.

Synthesis_Workflow cluster_reactants1 Reactants (Step 1) cluster_reactants2 Reactant (Step 2) A 4-tert-butylphenol C Step 1: Etherification A->C B Epichlorohydrin B->C D 3-(4-tert-butyl-phenoxy)- propane-1,2-epoxide C->D F Step 2: Aminolysis (Epoxide Ring-Opening) D->F E Ammonia (aq.) E->F G 1-Amino-3-(4-tert-butyl-phenoxy)- propan-2-ol F->G H Purification G->H I Final Product H->I

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield in Step 1 (Etherification of 4-tert-butylphenol)

Question: My reaction between 4-tert-butylphenol and epichlorohydrin results in a low yield of the desired glycidyl ether intermediate. What are the likely causes and how can I fix this?

Answer: Low yield in this step is a common issue often traced back to suboptimal reaction conditions or side reactions. Let's break down the potential culprits.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Phenol: The reaction proceeds via the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation due to a weak base or insufficient stoichiometry will significantly slow down the desired reaction.

    • Solution: Use at least one stoichiometric equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete formation of the 4-tert-butylphenoxide.[4] The reaction is typically performed in the presence of a stoichiometric amount of base.[5]

  • Side Reaction: C-Alkylation vs. O-Alkylation: While O-alkylation to form the ether is generally favored, C-alkylation (alkylation on the aromatic ring) can occur, leading to undesired byproducts.[6][7][8] The choice of solvent plays a critical role here.

    • Causality: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering it and promoting C-alkylation.[8] Aprotic polar solvents (e.g., DMF, DMSO) leave the oxygen anion more exposed and reactive, favoring the desired O-alkylation.[6][7]

    • Solution: Employ a polar aprotic solvent like DMF, DMSO, or acetone to maximize the rate of O-alkylation. While the reaction can be run in excess epichlorohydrin as both reactant and solvent, careful temperature control is needed.[9]

  • Side Reaction: Hydrolysis of Epichlorohydrin: Epichlorohydrin can be hydrolyzed by water under basic conditions to form glycerol dichlorohydrin or other derivatives, consuming the reagent.

    • Solution: Ensure anhydrous or near-anhydrous conditions if possible. If using aqueous base, consider a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBAC) to facilitate the reaction between the aqueous phenoxide and the organic epichlorohydrin phase, which can improve yields and minimize hydrolysis.[9]

  • Reaction Temperature: The reaction is exothermic.[9] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the risk of side reactions, including polymerization of epichlorohydrin or formation of colored, crosslinked products, increases significantly.[9]

    • Solution: Maintain a controlled temperature, typically in the range of 40-65°C.[4] Careful monitoring is essential.

ParameterRecommendationRationale
Base NaOH, KOH (≥1 eq.)Ensures complete formation of the highly nucleophilic phenoxide ion.[5]
Solvent DMF, DMSO, AcetonePolar aprotic solvents favor the desired O-alkylation over C-alkylation.[6][7]
Temperature 40-65°CBalances reaction rate against the risk of side reactions and polymerization.[4][9]
Additives Phase-Transfer Catalyst (optional)Can improve reaction rates and minimize hydrolysis when using aqueous base.[9]
Problem 2: Low Yield and/or Impurities in Step 2 (Aminolysis / Epoxide Ring-Opening)

Question: The second step, reacting the glycidyl ether with ammonia, gives a low yield of my target amino alcohol and several byproducts. How can I optimize this?

Answer: The ring-opening of the epoxide is a critical step where regioselectivity and over-alkylation are the primary challenges.

Potential Causes & Solutions:

  • Poor Regioselectivity: The ammonia nucleophile can attack either the more substituted (C2) or less substituted (C3) carbon of the epoxide. For this class of compounds, attack at the terminal, less sterically hindered carbon (C3) is desired to form the primary amine.

    • Causality: While the reaction with ammonia generally favors attack at the less substituted carbon, conditions can influence this. The use of certain catalysts or solvents can alter the selectivity.

    • Solution: The reaction of arylglycidyl ethers with aqueous ammonia is often highly regioselective, providing the desired product without the need for a catalyst.[10] Using a polar solvent system like DMF/water or isopropanol/water can facilitate the reaction and maintain high regioselectivity.[10][11]

  • Formation of Secondary Amine Byproduct (Dimerization): The product, a primary amino alcohol, is itself a nucleophile. It can react with another molecule of the starting epoxide, leading to a secondary amine "dimer" byproduct. This is a very common cause of yield loss and purification difficulties.

    • Solution: The most effective way to suppress this side reaction is to use a large excess of the amine nucleophile. For this reaction, using a concentrated aqueous solution of ammonia in large excess drives the reaction toward the formation of the desired primary amine.

  • Slow Reaction Rate: The ring-opening of epoxides with ammonia can be slow, requiring elevated temperatures and long reaction times.[10]

    • Solution: The reaction can be accelerated by heating. A temperature of 60-85°C is often effective.[10][11] The use of a sealed reaction vessel or autoclave is necessary to maintain the ammonia concentration at these temperatures.

Troubleshooting_Tree Start Low Yield in Step 2 Q1 Check for Dimer Byproduct (TLC, LC-MS) Start->Q1 A1_Yes Increase Excess of Ammonia (e.g., >10 equivalents) Q1->A1_Yes Yes A1_No Reaction is Incomplete Q1->A1_No No Q2 Increase Reaction Temperature/Time? A1_No->Q2 A2 Heat to 60-85°C in a sealed vessel Q2->A2 Q3 Check Regioselectivity (NMR of crude product) A2->Q3 A3 Confirm structure. Use polar solvent (e.g., aq. isopropanol) to ensure selectivity. Q3->A3

Caption: Troubleshooting decision tree for Step 2.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most straightforward method. For Step 1, you can monitor the disappearance of the 4-tert-butylphenol spot. For Step 2, monitor the disappearance of the epoxide intermediate. A co-spot of the starting material and the reaction mixture is crucial for accurate comparison. For more quantitative analysis, HPLC or GC-MS can be used.

Q2: My final product is an oil and difficult to purify. What purification methods do you recommend? A2: The product is a basic amino alcohol, which lends itself well to acid-base extraction during workup to remove non-basic impurities. After workup, column chromatography on silica gel is a standard method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can effectively separate the product from less polar starting materials and more polar byproducts.

Q3: Can I use a different amine source instead of aqueous ammonia in Step 2? A3: Yes, but it will change the final product. The synthesis is versatile for creating a library of related compounds. For example, using isopropylamine would lead to a product analogous to propranolol.[3] However, if the goal is the primary amine (1-amino...), then ammonia is the required reagent. Using reagents like sodium azide followed by reduction is a viable, albeit longer, alternative to introduce the primary amine functionality.

Q4: Are there any specific safety precautions for this synthesis? A4: Yes. Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The reactions are often run under basic conditions, so care should be taken when handling caustic solutions like NaOH. The aminolysis step, if heated, must be done in a vessel rated for pressure.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-tert-butyl-phenoxy)-propane-1,2-epoxide (Step 1)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), sodium hydroxide (1.05 eq), and a suitable solvent (e.g., acetone or DMF, approx. 5-10 mL per gram of phenol).

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Add epichlorohydrin (1.2 - 2.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude epoxide, which can be used in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Step 2)
  • In a pressure-rated reaction vessel, combine the crude 3-(4-tert-butyl-phenoxy)-propane-1,2-epoxide (1.0 eq) with a large excess of concentrated aqueous ammonia (e.g., 28-30% solution, 10-20 eq). An optional co-solvent like isopropanol can be added to improve solubility.[10]

  • Seal the vessel securely.

  • Heat the mixture to 70-80°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the epoxide.

  • Cool the vessel to room temperature before opening.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography as described in the FAQs.

References

Technical Support Center: Purification of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Recrystallization: Oiling Out The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.[1] Impurities can also lower the melting point of the compound, leading to oiling out.[2]- Use a lower-boiling point solvent or a solvent pair. - Add a small seed crystal to induce proper crystallization.[1] - Try to purify the crude product by another method first (e.g., acid-base extraction) to remove significant impurities.
Recrystallization: No Crystals Form The compound may be too soluble in the chosen solvent, even at low temperatures. The solution may not be sufficiently saturated.- Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[2] - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Column Chromatography: Streaking on TLC Plate The compound is basic and is interacting strongly with the acidic silica gel. The compound may be too polar for the chosen eluent system.[1]- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel.[3] - Use a more polar solvent system, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture.[1]
Column Chromatography: Poor Separation The solvent system (eluent) does not have the optimal polarity to resolve the compound from its impurities. The column may have been packed improperly.[1]- Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve a clear separation of spots. - Consider using a different stationary phase, such as alumina (neutral or basic), if the compound is sensitive to silica gel.[3]
Acid-Base Extraction: Emulsion Formation The densities of the aqueous and organic layers are too similar, or vigorous shaking has created a stable emulsion.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - If an emulsion persists, it may be broken up by filtration through a pad of Celite or glass wool.
General: Low Overall Yield Material loss can occur at each purification step due to factors like incomplete precipitation during recrystallization, adsorption onto the stationary phase in chromatography, or multiple transfer steps.- Minimize the number of transfers between flasks. - Ensure complete precipitation during recrystallization by allowing sufficient time for cooling. - In acid-base extraction, ensure the pH is sufficiently acidic or basic to fully protonate or deprotonate the amine for complete transfer between layers.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in purifying crude this compound?

A1: An acid-base extraction is often a highly effective initial purification step.[4] Since the target compound has a basic amino group, it can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The purified amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The choice of solvent depends on the impurities present. Given the compound's structure with both polar (amino and hydroxyl) and nonpolar (tert-butylphenoxy) groups, a solvent pair is often effective.[6] Common choices could include:

  • Toluene/Hexane

  • Ethyl acetate/Hexane[3]

  • Ethanol/Water[6]

It is recommended to test solubility in a small scale to find the optimal solvent or solvent system.

Q3: My compound appears as a smear or tailing spot on a silica TLC plate. How can I fix this for better chromatographic analysis and purification?

A3: This is a common issue for amines on silica gel due to the acidic nature of the stationary phase.[1] To resolve this, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[3] This will neutralize the acidic sites on the silica and result in sharper, more defined spots.

Q4: Can I purify this compound using distillation?

A4: Distillation is generally suitable for liquids with significantly different boiling points from their impurities. Given the relatively high molecular weight and presence of polar functional groups in this compound, it is expected to have a high boiling point and may be prone to decomposition at atmospheric pressure. Vacuum distillation could be an option, but other methods like recrystallization or chromatography are typically more practical for a solid compound of this nature.

Q5: What are the likely impurities I might encounter?

A5: Impurities can arise from starting materials or side reactions during synthesis. For amino alcohols synthesized from epoxides and amines, common impurities could include unreacted starting materials, di-addition products (where two amine molecules react with one epoxide), or byproducts from the epoxide ring-opening.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method separates the basic amino alcohol from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether in a separatory funnel.

  • Acidic Wash: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.[7] The basic amine will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the amine has been removed. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH 9-10, checked with pH paper).[5] The protonated amine will be neutralized, causing it to precipitate or form an oil.

  • Back Extraction: Add fresh organic solvent (e.g., dichloromethane) to the flask and transfer the mixture back to a separatory funnel. Shake to extract the neutral amine back into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid crude products.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. A good starting point for this compound could be an ethyl acetate/hexane solvent pair.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the "good" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy.[6] Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Purification by Column Chromatography

This method is used for separating compounds with different polarities.

  • TLC Analysis: First, analyze the crude mixture by TLC to determine a suitable eluent system. For this basic compound, a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 95:5:0.5 DCM:MeOH:Et₃N) is a good starting point. The ideal eluent should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Data Summary

Purification Method Typical Purity Achieved Advantages Disadvantages
Acid-Base Extraction >95%- Removes neutral and acidic impurities effectively. - High capacity.- Does not separate from other basic impurities. - Requires use of acids and bases.
Recrystallization >98%- Can yield very high purity material. - Simple and cost-effective.- Requires the compound to be a solid. - Yield can be reduced due to solubility in the mother liquor.
Column Chromatography >99%- High resolving power for complex mixtures. - Can separate compounds with similar properties.- Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column.

Purification Workflow

The following diagram illustrates a typical logical workflow for the purification of this compound.

PurificationWorkflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Cleanup analysis_1 Purity Check abe->analysis_1 Check Purity recryst Recrystallization analysis_2 Purity Check recryst->analysis_2 Check Purity chrom Column Chromatography analysis_3 Purity Check chrom->analysis_3 Check Purity pure Pure Product (>99%) analysis Purity Analysis (TLC, NMR, etc.) analysis_1->recryst If Solid & Needs Further Purification analysis_1->chrom If Oily or Complex Mixture analysis_1->pure If Purity is Sufficient analysis_2->pure If Purity is Sufficient analysis_3->pure Final Product

References

Technical Support Center: Synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway is a two-step process. The first step involves the formation of a glycidyl ether intermediate by reacting 4-tert-butylphenol with epichlorohydrin under basic conditions. The second step is the nucleophilic substitution of the epoxide intermediate with an amine, in this case, ammonia, to yield the final product. This method is a standard approach for the synthesis of various beta-blockers and related aryloxypropanolamine compounds.[1][2]

Q2: What are the most common side reactions observed during the first step (epoxide formation)?

During the reaction of 4-tert-butylphenol with epichlorohydrin, several side reactions can occur:

  • Formation of Bis-ether: The product epoxide can react with another molecule of 4-tert-butylphenol, leading to the formation of a bis-ether byproduct.

  • Hydrolysis of Epichlorohydrin: If water is present in the reaction mixture, epichlorohydrin can be hydrolyzed to glycerol dichlorohydrin or other related byproducts.

  • Polymerization: Under certain conditions, epichlorohydrin can polymerize, leading to a complex mixture of oligomeric byproducts.

Q3: What are the potential byproducts in the second step (amination)?

The amination of 1-(4-tert-butylphenoxy)-2,3-epoxypropane with ammonia can lead to the following side products:

  • Diamine Formation: A secondary reaction can occur where the product, this compound, reacts with another molecule of the starting epoxide, resulting in a diamine byproduct. Optimizing the molar ratio of the amine to the epoxide is crucial to minimize this.[3][4]

  • Regioisomer Formation: While the nucleophilic attack of ammonia is expected to occur at the least sterically hindered carbon of the epoxide ring, a small amount of the other regioisomer may be formed.

Q4: How can I purify the final product?

Purification of this compound typically involves the following techniques:

  • Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.

  • Acid-Base Extraction: As the product is an amine, it can be converted to its salt form by treatment with an acid, extracted into an aqueous layer to remove non-basic impurities, and then regenerated by basification and re-extraction into an organic solvent.

Troubleshooting Guides

Problem 1: Low yield of 1-(4-tert-butylphenoxy)-2,3-epoxypropane in Step 1.
Possible Cause Suggested Solution
Incomplete reaction- Ensure stoichiometric amounts of reactants or a slight excess of epichlorohydrin.- Monitor the reaction progress using TLC.- Increase reaction time or temperature as appropriate.
Inefficient base- Use a strong base like sodium hydroxide or potassium hydroxide.- Ensure the base is fresh and not carbonated.
Presence of water- Use anhydrous solvents and reagents to minimize hydrolysis of epichlorohydrin.
Side reactions- Control the reaction temperature to minimize polymerization.- Add 4-tert-butylphenol slowly to the reaction mixture containing epichlorohydrin and base to minimize bis-ether formation.
Problem 2: Formation of multiple products during amination (Step 2).
Possible Cause Suggested Solution
Diamine formation- Use a significant excess of ammonia to favor the formation of the primary amine product.- Add the epoxide slowly to the ammonia solution to maintain a high concentration of ammonia relative to the epoxide.[3][4]
Incomplete reaction- Ensure the reaction goes to completion by monitoring with TLC.- The reaction may require elevated temperature and pressure (in a sealed vessel) to proceed efficiently.
Regioisomer formation- While generally selective for the terminal carbon, the reaction conditions can be optimized (e.g., choice of solvent) to enhance regioselectivity.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Oily product- The product may not have fully crystallized. Try different solvent systems for recrystallization or trituration with a non-polar solvent to induce crystallization.
Persistent impurities- If recrystallization is ineffective, consider column chromatography.- Utilize acid-base extraction to remove non-basic impurities.
Presence of starting materials- Ensure complete reaction in both steps.- Unreacted 4-tert-butylphenol can be removed by base extraction.- Unreacted epoxide can be removed by careful distillation or chromatography.

Quantitative Data Summary

The following table summarizes typical (hypothetical, based on analogous reactions) quantitative data for the synthesis of this compound. Actual results may vary depending on specific experimental conditions.

Parameter Step 1: Epoxide Formation Step 2: Amination Overall
Typical Yield 85-95%70-85%60-80%
Purity (crude) ~90%~85%-
Purity (after purification) >98%>99%>99%
Major Impurities Unreacted 4-tert-butylphenol, Bis-ether byproductDiamine byproduct, Unreacted epoxideDiamine byproduct

Experimental Protocols

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

  • To a solution of 4-tert-butylphenol (1.0 eq) in a suitable solvent (e.g., isopropanol), add a solution of sodium hydroxide (1.1 eq) in water.

  • Heat the mixture to 50-60 °C and add epichlorohydrin (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at 60-70 °C for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • In a pressure vessel, dissolve 1-(4-tert-butylphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent like methanol.

  • Cool the solution in an ice bath and saturate it with ammonia gas, or add a concentrated aqueous solution of ammonia (e.g., 25-30 eq).

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 6-8 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination 4-tert-butylphenol 4-tert-butylphenol Reaction1 Williamson Ether Synthesis 4-tert-butylphenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base Base Base->Reaction1 Epoxide_Intermediate 1-(4-tert-butylphenoxy) -2,3-epoxypropane Reaction1->Epoxide_Intermediate Reaction2 Epoxide Ring Opening Epoxide_Intermediate->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Final_Product 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield_Step1 Low_Yield Low Yield of Epoxide (Step 1) Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Inefficient_Base Inefficient Base? Low_Yield->Inefficient_Base Side_Reactions Side Reactions? Low_Yield->Side_Reactions Check_TLC Check TLC for starting material Incomplete_Reaction->Check_TLC Check_Base Use fresh, strong base Inefficient_Base->Check_Base Control_Temp Control temperature and addition rate Side_Reactions->Control_Temp

Caption: Troubleshooting workflow for low yield in Step 1.

Purification_Strategy Crude_Product Crude Final Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Successful Impure_Product Product still impure Recrystallization->Impure_Product Unsuccessful Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Pure_Product Impure_Product->Column_Chromatography Impure_Product->Acid_Base_Extraction

Caption: Logical relationship of purification strategies.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to assist in optimizing your reaction conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, which is typically a two-step process: the formation of an epoxide intermediate followed by its aminolysis.

Step 1: Synthesis of 2-((4-(tert-butyl)phenoxy)methyl)oxirane

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Epoxide Incomplete reaction of 4-tert-butylphenol.Ensure the use of a slight excess of epichlorohydrin. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient phase transfer catalysis.If using a phase transfer catalyst (e.g., tetrabutylammonium bromide), ensure it is fresh and used at the correct concentration (typically 1-5 mol%).
Hydrolysis of epichlorohydrin.Ensure anhydrous reaction conditions. Use a non-aqueous solvent if necessary.
Formation of Diol Side Product Presence of water leading to the opening of the epoxide ring.Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated brine solution to break the emulsion. Allow the mixture to stand for a longer period before separation.

Step 2: Aminolysis of 2-((4-(tert-butyl)phenoxy)methyl)oxirane

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete aminolysis.Increase the reaction temperature or prolong the reaction time. Use a sealed vessel to prevent the escape of ammonia. The use of a catalyst, such as lithium perchlorate, can also enhance the reaction rate.
Formation of diamine side product.Use a large excess of ammonia to favor the formation of the primary amine.
Presence of Unreacted Epoxide Insufficient amount of ammonia or short reaction time.Ensure a significant molar excess of ammonia. Monitor the disappearance of the epoxide spot on TLC.
Difficult Purification Product is highly polar and shows tailing on silica gel chromatography.Use a polar solvent system for chromatography, often with a small amount of a basic modifier like triethylamine (0.5-1%) to reduce tailing. Alternatively, consider purification by crystallization of the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is a Williamson ether synthesis where 4-tert-butylphenol is reacted with epichlorohydrin in the presence of a base to form the intermediate, 2-((4-(tert-butyl)phenoxy)methyl)oxirane. The second step involves the ring-opening of this epoxide with ammonia to yield the final product.

Q2: How can I improve the regioselectivity of the epoxide ring-opening?

A2: The aminolysis of epoxides like 2-((4-(tert-butyl)phenoxy)methyl)oxirane with ammonia is generally regioselective, with the nucleophilic attack occurring at the sterically less hindered terminal carbon of the epoxide ring. To ensure high regioselectivity, it is important to control the reaction temperature, as higher temperatures can sometimes lead to a decrease in selectivity.

Q3: What are the key parameters to optimize for the first step (Williamson ether synthesis)?

A3: The key parameters to optimize are the choice of base, solvent, and temperature. A strong base like sodium hydroxide or potassium carbonate is commonly used. The reaction is often carried out in a polar aprotic solvent such as acetone or acetonitrile to facilitate the S(_N)2 reaction. The temperature is typically kept moderate (e.g., refluxing acetone) to ensure a reasonable reaction rate without promoting side reactions.

Q4: My final product is an oil, but the literature reports a solid. What should I do?

A4: The free base of this compound can be an oil or a low-melting solid. If a solid product is desired for easier handling and purification, you can convert the free base to its hydrochloride salt by treating a solution of the base in a suitable solvent (e.g., isopropanol or ether) with hydrochloric acid. The salt is typically a crystalline solid that can be isolated by filtration.

Q5: What is the potential biological significance of this compound?

A5: this compound belongs to the class of phenoxypropanolamines, many of which are known to be beta-adrenergic receptor antagonists (beta-blockers). These compounds are used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. Therefore, it is plausible that this compound could interact with the beta-adrenergic signaling pathway.

Data Presentation

The following tables provide illustrative data for the optimization of the two-step synthesis of this compound.

Table 1: Optimization of 2-((4-(tert-butyl)phenoxy)methyl)oxirane Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (1.1)Water80665
2K₂CO₃ (1.5)AcetoneReflux1285
3K₂CO₃ (1.5)AcetonitrileReflux1090
4Cs₂CO₃ (1.2)DMF60892

Table 2: Optimization of Aminolysis Reaction

Entry Ammonia (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
110Methanol802470
220Methanol802485
320Ethanol100 (sealed tube)1890
430Ethanol100 (sealed tube)1292

Experimental Protocols

Protocol 1: Synthesis of 2-((4-(tert-butyl)phenoxy)methyl)oxirane

  • To a solution of 4-tert-butylphenol (15.0 g, 0.1 mol) in acetonitrile (150 mL) is added potassium carbonate (27.6 g, 0.2 mol).

  • The mixture is stirred vigorously, and epichlorohydrin (13.9 g, 0.15 mol) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 10-12 hours. The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to give a crude oil.

  • The crude product is dissolved in diethyl ether (200 mL) and washed with 1M sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-((4-(tert-butyl)phenoxy)methyl)oxirane as a pale yellow oil.

Protocol 2: Synthesis of this compound

  • 2-((4-(tert-butyl)phenoxy)methyl)oxirane (10.3 g, 0.05 mol) is dissolved in ethanol (100 mL) in a high-pressure stainless-steel autoclave.

  • The autoclave is cooled in an ice bath, and a solution of ammonia in ethanol (saturated at 0 °C, approximately 20 equivalents) is added.

  • The autoclave is sealed and heated to 100 °C for 18 hours with constant stirring.

  • After cooling to room temperature, the autoclave is carefully opened, and the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a solvent gradient of dichloromethane and methanol (with 0.5% triethylamine) to afford this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Aminolysis A 4-tert-butylphenol D 2-((4-(tert-butyl)phenoxy)methyl)oxirane A->D Reacts with B Epichlorohydrin B->D Reacts with C Base (K₂CO₃) Solvent (Acetonitrile) C->D Conditions F This compound D->F Reacts with E Ammonia (NH₃) Solvent (Ethanol) E->F Conditions Troubleshooting_Logic Start Low Yield of Final Product Q1 Unreacted Epoxide Present? Start->Q1 A1_Yes Increase reaction time/temperature Use excess ammonia Q1->A1_Yes Yes A1_No Check for side products Q1->A1_No No Q2 Diamine Side Product Detected? A1_No->Q2 A2_Yes Increase excess of ammonia Q2->A2_Yes Yes A2_No Consider purification issues Q2->A2_No No Signaling_Pathway Ligand Adrenergic Agonist (e.g., Norepinephrine) Receptor Beta-Adrenergic Receptor Ligand->Receptor Binds to G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., in cardiac muscle) PKA->Cellular_Response Phosphorylates targets leading to

Technical Support Center: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. This resource is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments.

Troubleshooting Guide

Users experiencing unexpected results or potential degradation of this compound can refer to the following guide to identify and resolve common issues.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Exposure to light, air (oxidation), or incompatible materials.Store the compound in a tightly sealed, amber vial, and purge with an inert gas like nitrogen or argon. Avoid contact with strong oxidizing agents.
Decreased potency or activity in assays Degradation of the compound due to improper storage or handling.Verify storage conditions. The compound should be kept in a dry, cool, and well-ventilated place[1]. Perform a purity analysis (e.g., HPLC, LC-MS) to assess degradation.
Inconsistent experimental results Variability in sample handling, solvent purity, or pH of the solution.Standardize all experimental protocols. Use high-purity solvents and buffer solutions. Evaluate the effect of pH on the compound's stability in your experimental buffer.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of the parent compound.Characterize the new peaks to identify potential degradation products. Consider stress testing under various conditions (e.g., heat, light, pH) to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1]. For long-term storage, it is advisable to protect it from light by using an amber vial and to consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. While the safety data sheet states it is stable under normal conditions, avoiding excess heat is also recommended[1].

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its chemical structure, which includes an amine, a hydroxyl group, and a phenoxy ether. Potential degradation pathways could include:

  • Oxidation: The primary amine and secondary alcohol are susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide to form a carbamate.

  • Ether Cleavage: Although generally stable, the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions.

Q3: How can I assess the stability of my sample of this compound?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. This involves an initial analysis of a reference sample to determine its purity and then analyzing samples that have been stored under various conditions (e.g., different temperatures, light exposures, humidities) over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q4: Are there any known incompatibilities for this compound?

A4: The safety data sheet for this compound does not list specific incompatible materials but advises avoiding "Incompatible products"[1]. As a general precaution for a compound with an amine functional group, contact with strong oxidizing agents, strong acids, and acid chlorides should be avoided.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of the compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Analyze all samples, including a control sample (stored under recommended conditions), by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

    • Identify and quantify any significant degradation products.

Visualizations

Potential Degradation Pathways Potential Degradation Pathways of this compound A This compound B Oxidation (Air, Light) A->B C Acid/Base Hydrolysis A->C D Thermal Stress A->D E Oxidized Products (e.g., Ketone, Aldehyde) B->E F Hydrolyzed Products (e.g., Phenol, Amino-diol) C->F G Thermally Degraded Products D->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment Experimental Workflow for Stability Assessment A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Collect Samples at Time Points B->C D Analyze by HPLC/LC-MS C->D E Compare with Control D->E F Quantify Degradation and Identify Products E->F

Caption: A typical experimental workflow for assessing the stability of a compound.

References

Technical Support Center: Crystallization of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?

A1: This is a common issue that can arise from several factors. Firstly, the solution may not be supersaturated. Try to increase the concentration by slowly evaporating the solvent. If that doesn't work, the compound may be too soluble in the chosen solvent. In this case, you should consider adding an anti-solvent to decrease solubility. Seeding the solution with a small crystal of the compound can also help induce nucleation.

Q2: The compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. Try diluting the solution or slowing down the cooling rate. Using a different solvent system with a lower solubility for the compound at all temperatures can also prevent oiling out.

Q3: The crystals I'm obtaining are very small or needle-shaped. How can I get larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[1] To obtain larger crystals, you need to slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a solvent in which the compound has moderate solubility, and minimizing agitation during crystal growth.

Q4: How do I know which solvent is best for crystallization?

A4: The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures. A solvent screening experiment is the best way to identify a suitable solvent or solvent mixture. This typically involves testing the solubility of your compound in a range of solvents with varying polarities at both room and elevated temperatures.

Q5: My final crystalline product has low purity. What are the likely causes?

A5: Impurities can be incorporated into the crystal lattice during crystallization.[1][2] To improve purity, you can try recrystallization. The choice of solvent is crucial here, as it should ideally dissolve the desired compound well at high temperatures while leaving the impurities either insoluble or highly soluble at all temperatures. The presence of impurities can also affect the crystal shape and size.[1]

Troubleshooting Guide

Issue 1: Complete Failure of Crystallization
Possible Cause Suggested Solution
Insufficient SupersaturationSlowly evaporate the solvent to increase the concentration.
High Solubility in SolventAdd a miscible anti-solvent to reduce the overall solubility.
Nucleation BarrierIntroduce seed crystals to initiate crystal growth.
Scratch the inside of the flask with a glass rod at the solution-air interface.
Issue 2: Formation of an Oil Instead of Crystals
Parameter Recommendation
ConcentrationDecrease the initial concentration of the compound in the solution.
Cooling RateEmploy a slower, more controlled cooling profile.
Solvent SystemUtilize a solvent in which the compound is less soluble.
AgitationMinimize or stop agitation once the solution becomes cloudy (indicating nucleation).
Issue 3: Poor Crystal Quality (Small, Needles, Agglomerates)
Parameter Adjustment for Larger Crystals
Cooling RateDecrease the rate of cooling to allow for slower crystal growth.
Solvent ChoiceSelect a solvent that provides moderate, not excessively high, solubility at elevated temperatures.
SeedingUse a small amount of high-quality seed crystals.
AgitationGentle agitation can sometimes help, but vigorous stirring can lead to smaller crystals.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Preparation: Place approximately 10-20 mg of this compound into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • Heating: If the solid does not dissolve at room temperature after adding 1 mL of solvent, heat the vial gently (e.g., to 50-60 °C) and continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation: Observe each vial for crystal formation, oiling out, or no change. Note the quality and quantity of the crystals formed.

  • Selection: Choose the solvent that provides a good yield of well-formed crystals with minimal oiling.

Protocol 2: Seeding to Induce Crystallization
  • Prepare a Supersaturated Solution: Prepare a solution of this compound that is saturated at an elevated temperature.

  • Cooling: Slowly cool the solution to a temperature where it is supersaturated but has not yet nucleated.

  • Add Seed Crystals: Add a very small amount (a few specks) of previously obtained crystals of the compound to the solution.

  • Incubation: Allow the solution to stand without agitation and observe for crystal growth from the seed crystals.

Visual Guides

TroubleshootingWorkflow start Start: Dissolved Compound in Solution cool Cool the Solution start->cool observe Observe Outcome cool->observe crystals Successful Crystallization observe->crystals Crystals Form no_crystals No Crystals Formed observe->no_crystals No Change oiling_out Compound Oils Out observe->oiling_out Oil Forms poor_quality Poor Crystal Quality observe->poor_quality Small/Needle Crystals troubleshoot_no_crystals Troubleshoot: - Increase Concentration - Add Anti-solvent - Seed no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Decrease Concentration - Slow Cooling Rate - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_quality Troubleshoot: - Slow Cooling Rate - Change Solvent - Control Agitation poor_quality->troubleshoot_quality troubleshoot_no_crystals->cool Retry troubleshoot_oiling->cool Retry troubleshoot_quality->cool Retry

Caption: A general workflow for troubleshooting common crystallization issues.

SolventSelection start Start: Select Potential Solvents solubility_hot Test Solubility at High Temperature start->solubility_hot high_sol_hot High Solubility? solubility_hot->high_sol_hot solubility_cold Test Solubility at Low Temperature low_sol_cold Low Solubility? solubility_cold->low_sol_cold high_sol_hot->solubility_cold Yes bad_solvent_hot Poor Candidate: Insoluble when hot high_sol_hot->bad_solvent_hot No good_solvent Good Candidate Solvent low_sol_cold->good_solvent Yes bad_solvent_cold Poor Candidate: Too soluble when cold low_sol_cold->bad_solvent_cold No

Caption: Logical flow for selecting an appropriate crystallization solvent.

References

Technical Support Center: Scale-Up Synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during process development and large-scale production. Our focus is on providing practical, mechanistically grounded solutions to common challenges.

The primary synthetic route discussed involves the reaction of 4-tert-butylphenol with an epoxide precursor (typically epichlorohydrin) to form an intermediate glycidyl ether, followed by a nucleophilic ring-opening reaction with ammonia to yield the target β-amino alcohol.[1] This pathway, while common for β-blocker synthesis, presents several challenges when transitioning from the bench to a pilot or manufacturing scale.

Troubleshooting Guide & FAQs

Section 1: Reaction Optimization & Byproduct Control

Question 1: My reaction yield is significantly lower than expected on a larger scale, and in-process analysis (HPLC, LC-MS) shows a significant impurity with approximately double the molecular weight of my product. What is this byproduct and how can I prevent its formation?

Answer: This is a classic challenge in the synthesis of β-amino alcohols and is almost certainly due to the formation of a dimeric byproduct. The root cause is a competitive secondary reaction where the newly formed amino alcohol product, acting as a nucleophile, attacks a second molecule of the epoxide intermediate. Both the secondary amine and the hydroxyl group of the product can participate in this unwanted reaction, leading to complex oligomers, though the amine is generally the more reactive nucleophile.

Causality: At the beginning of the reaction, the concentration of the primary amine (ammonia) is high, and it is the dominant nucleophile. As the reaction progresses, the concentration of the amino alcohol product increases while the primary amine is consumed. This shift in relative concentrations increases the statistical probability of the product reacting with the remaining epoxide, especially if there are localized "hot spots" or areas of poor mixing where the primary amine is depleted.

Troubleshooting & Mitigation Strategies:

  • Molar Ratio of Amine: The most effective control is to use a significant excess of the amine nucleophile (e.g., aqueous ammonia). A 10- to 20-fold molar excess swamps the reaction medium, ensuring that an epoxide molecule is statistically far more likely to encounter an ammonia molecule than a product molecule.

  • Controlled Epoxide Addition: Instead of adding the amine to the epoxide, use a reverse addition. Slowly add the epoxide intermediate to the large excess of the amine solution. This strategy keeps the epoxide concentration low at all times, kinetically disfavoring the second-order dimerization reaction.[2]

  • Temperature Management: The aminolysis of epoxides is exothermic. Poor heat transfer on a large scale can lead to a temperature increase, which accelerates all reactions, including the undesired dimerization. Maintain strict temperature control (e.g., 25-40°C) with an efficient reactor cooling system.

cluster_0 Desired Pathway cluster_1 Side Reaction Epoxide Epoxide Product Product Epoxide->Product + Ammonia (Large Excess) Ammonia Ammonia Epoxide_Side Epoxide Dimer Dimer Epoxide_Side->Dimer Product_Side Product Product_Side->Dimer

Caption: Desired reaction vs. byproduct formation.

Question 2: My final product contains 5-10% of a regioisomeric impurity, 2-Amino-3-(4-tert-butyl-phenoxy)-propan-1-ol. How is this formed and how can I improve regioselectivity?

Answer: The formation of the undesired regioisomer stems from the fundamental mechanism of the epoxide ring-opening reaction. The reaction can proceed via two main pathways, SN1 or SN2, depending on the conditions.[3]

  • SN2 Pathway (Desired): Under basic or neutral conditions, the amine acts as a nucleophile and attacks the epoxide at the sterically least hindered carbon atom. For your glycidyl ether intermediate, this is the terminal (C1) carbon, leading to the desired 1-Amino...propan-2-ol product. This is the expected and desired regiochemistry.

  • SN1 Pathway (Undesired): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then gains significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon (C2) that can better stabilize a partial positive charge. This leads to the undesired 2-Amino...propan-1-ol isomer.

Even trace amounts of acidity in the reaction mixture can catalyze this undesired pathway.

Troubleshooting & Mitigation Strategies:

ParameterRecommended Condition for High RegioselectivityRationale
pH / Catalyst Basic (pH > 8) or Neutral. Avoid all acidic catalysts.Ensures the reaction proceeds via an SN2 mechanism, where attack occurs at the sterically less hindered carbon.[3]
Solvent Aprotic or aqueous ammonia.Protic solvents like alcohols can participate in the reaction and potentially facilitate proton transfer that could encourage SN1 character.[4][5]
Reagent Quality Use reagents free from acidic impurities.Ensure the starting glycidyl ether does not contain residual acid from its synthesis (e.g., HCl from epichlorohydrin).
Section 2: Work-up and Product Isolation

Question 3: During the aqueous work-up and solvent extraction, I'm struggling with persistent emulsions that make phase separation nearly impossible at scale. How can I break these emulsions and efficiently isolate my product?

Answer: Emulsion formation is common with amino alcohols as their amphiphilic nature allows them to act as surfactants, stabilizing the oil-in-water or water-in-oil interface. This issue is often exacerbated by the presence of partially soluble byproducts or unreacted starting materials.

Troubleshooting & Mitigation Strategies:

  • pH Adjustment:

    • Acidification: Lower the pH of the aqueous phase to < 2 with an acid like HCl. This protonates your product, forming a highly water-soluble ammonium salt (R-NH3+ Cl-). The product will now partition almost exclusively into the aqueous layer, allowing organic impurities to be washed away with a solvent like methyl tert-butyl ether (MTBE) or toluene. You can then re-basify the aqueous layer and extract the free-base product.

    • Basification: Increase the pH to > 12. This ensures your product is in its free-base form and suppresses the solubility of any acidic impurities in the organic phase.

  • Increase Ionic Strength: Add a significant amount of sodium chloride (brine) to the aqueous phase. This increases the polarity of the aqueous layer and reduces the solubility of organic compounds in it, forcing them into the organic phase and helping to break the emulsion. This is known as the "salting out" effect.

  • Solvent Choice: Use a solvent with lower water miscibility and a significantly different density from water, such as toluene or MTBE, to facilitate better phase separation. Avoid solvents like ethyl acetate which have higher water solubility.

  • Alternative Isolation - Salt Crystallization: A highly effective industrial strategy is to bypass a problematic liquid-liquid extraction altogether. After the reaction, you can acidify the mixture with HCl (in a solvent like isopropanol) and directly crystallize the product as its hydrochloride salt. This often provides excellent purification from neutral, non-basic impurities.

Section 3: Purification Challenges

Question 4: Standard distillation is ineffective for purifying my product due to its high boiling point and potential for decomposition. What are the most scalable and effective methods for achieving >99.5% purity?

Answer: Amino alcohols are notoriously difficult to purify by distillation. Their high polarity, hydrogen bonding capability, and the presence of both amino and hydroxyl groups lead to very high boiling points. Furthermore, they can be thermally labile. The most robust and scalable purification methods rely on the compound's chemical properties.[6]

Recommended Purification Workflow:

start Crude Product (Post-Workup) decision1 Is Purity >95% and Crude is Solid/Crystalline? start->decision1 recrystallization Direct Recrystallization (Free Base or Salt) decision1->recrystallization Yes decision2 Are Impurities Mainly Neutral? decision1->decision2 No final_product Final Product >99.5% recrystallization->final_product acid_base Acid-Base Extraction Cycle acid_base->recrystallization decision2->acid_base Yes ion_exchange Cation-Exchange Chromatography decision2->ion_exchange No (e.g., Basic Impurities) ion_exchange->final_product

Caption: Decision workflow for purification strategy.

Methodology Details:

  • Crystallization (Most Recommended): This is the premier technique for industrial-scale purification of solid organic compounds.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., isopropanol, acetonitrile, or a toluene/heptane mixture). Allow it to cool slowly to form crystals. The impurities, having different solubility profiles, will remain in the mother liquor.

    • Salt vs. Free Base: Often, the hydrochloride or oxalate salt of the amino alcohol has much better crystalline properties than the free base. Experiment with different salt forms to find one that gives high purity and yield.[7]

  • Ion-Exchange Chromatography: This method is highly effective for separating basic compounds from neutral or acidic impurities and is used at an industrial scale.[7]

    • Protocol: Pass a solution of the crude product through a column packed with a strong cation-exchange resin (e.g., sulfonic acid-functionalized polystyrene). The basic amino alcohol will bind to the resin. Wash the column with a solvent to remove neutral impurities. Then, elute the desired product by washing the column with a basic solution (e.g., dilute aqueous ammonia).

Section 4: Safety & Handling at Scale

Question 5: What are the critical safety hazards I need to address when scaling this process from the lab to a pilot plant?

Answer: Scaling up this synthesis introduces significant safety risks that must be rigorously managed through engineering controls and strict protocols. The primary hazards are associated with the reagents and the reaction's thermal profile.

Key Hazard Analysis & Mitigation:

Hazard CategorySpecific RiskMitigation Actions
Reactivity Hazard Runaway Reaction: The epoxide ring-opening is highly exothermic. A loss of cooling could lead to a rapid temperature and pressure increase, potentially causing reactor failure.- Ensure the reactor has adequate cooling capacity for the batch size.- Implement controlled, slow addition of the epoxide via a dosing pump.- Monitor internal temperature continuously with alarms.- Have an emergency quenching plan (e.g., addition of a cold, inert solvent or an acid to neutralize the amine).
Chemical Hazard Epoxide Toxicity: The glycidyl ether intermediate, like many epoxides, should be treated as a potential mutagen and carcinogen.[8][9]- Use a closed-system for all transfers to minimize exposure.- Ensure adequate ventilation and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and respiratory protection if exposure is possible.
Chemical Hazard Ammonia Toxicity & Corrosivity: Ammonia is toxic upon inhalation and corrosive.- Conduct the reaction in a well-ventilated area or a contained system.- Use a scrubber system to neutralize any off-gassing ammonia.- Ensure all materials of construction are compatible with aqueous ammonia.
Handling Hazard Caustic/Acid Burns: The work-up and purification steps involve strong acids and bases.- Use appropriate PPE, including face shields, aprons, and gloves.- Have emergency eyewash stations and safety showers readily accessible.

A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation. [10]

References

Technical Support Center: Purification of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: Impurities typically arise from the synthetic route, which often involves reacting 4-tert-butylphenol with an epoxide like epichlorohydrin, followed by ring-opening with an amine.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual 4-tert-butylphenol and the amine source.

  • Reaction Intermediates: Such as the corresponding epoxide, 2-((4-(tert-butyl)phenoxy)methyl)oxirane.

  • Side-Reaction Byproducts: Dimeric or polymeric species formed by multiple reactions of the epoxide or amine.[2][3]

  • Isomeric Impurities: Compounds arising from alternative ring-opening pathways.

  • Residual Solvents: Solvents used during the synthesis and workup stages.

Q2: How can I quickly assess the purity of my synthesized product?

A2: A preliminary purity assessment can be efficiently performed using Thin-Layer Chromatography (TLC). By spotting your crude product alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures), you can visualize the number of components. A single spot for your product that is well-separated from any other spots suggests a relatively pure sample. For confirmation, techniques like ¹H NMR, LC-MS, or HPLC are necessary.

Q3: My ¹H NMR spectrum indicates the presence of unreacted 4-tert-butylphenol. How can I remove it?

A3: Since 4-tert-butylphenol is acidic and your desired product is basic, an acid-base extraction is highly effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to deprotonate and dissolve the phenolic impurity into the aqueous phase. Separate the layers and then wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and concentrate it under reduced pressure.

Q4: I have a persistent, high-molecular-weight impurity, likely a dimer. What is the best purification method?

A4: For removing closely related, high-molecular-weight impurities such as dimers, column chromatography is the most effective method.[2][4] Given the amino group in your product, silica gel can be used, but it's often beneficial to deactivate it slightly with a small percentage of triethylamine or ammonia in the eluent to prevent streaking and improve recovery. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will typically separate the less polar dimer from your more polar desired product.

Q5: My product is an oil and refuses to crystallize. What steps can I take?

A5: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals.[5] This often indicates the presence of impurities that inhibit crystal lattice formation.

  • Initial Purification: First, try to remove impurities using column chromatography as described in Q4.

  • Solvent Selection: The choice of solvent is critical for recrystallization.[6][7] You need a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] Test small batches with various solvents like ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate.[5]

  • Induce Crystallization: If the purified oil still won't crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity after Workup Incomplete reaction or significant side reactions.Optimize reaction conditions (temperature, time, stoichiometry). Use column chromatography for purification.[2]
Product "streaking" on silica gel TLC/Column The basic amino group is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the chromatography eluent.
Poor Crystal Formation (oiling out) Presence of impurities; inappropriate solvent; cooling too rapidly.Purify the oil by column chromatography first. Screen for a suitable recrystallization solvent. Allow the solution to cool slowly.[9]
Multiple Spots on TLC The sample contains several impurities.Identify the impurities if possible (co-spotting with starting materials). Use column chromatography for separation followed by recrystallization.
Product is a Salt (e.g., hydrochloride) Acidic conditions were used during workup or purification.Neutralize with a base (e.g., NaHCO₃ solution) during an aqueous workup to obtain the free base before final purification.

Purity Assessment: Analytical Data

The following table summarizes the expected analytical data for pure this compound.

Analysis Technique Parameter Expected Result
HPLC Purity≥ 97% (as specified by some vendors)[10]
¹H NMR SpectrumShould show characteristic peaks for tert-butyl, aromatic, and propanolamine protons with correct integration. Absence of impurity peaks.
Mass Spectrometry Molecular Ion (M+H)⁺Expected m/z: 224.1645 (for C₁₃H₂₂NO₂⁺)[11]
Melting Point RangeA sharp melting point range is indicative of high purity. A broad range suggests impurities.
Appearance Physical FormTypically a white to off-white solid or powder.[12]

Detailed Experimental Protocol: Recrystallization

This protocol outlines a standard procedure for the purification of this compound by recrystallization.

Objective: To purify the crude solid product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filtration flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[8] A solvent pair like ethyl acetate/hexane can also be effective.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the entire solid.[6][8] It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the recovery yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (visible particles in the hot solution), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Analysis: Determine the melting point and run an NMR or HPLC analysis to confirm the purity of the final product.

Visual Workflow: Purification Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of this compound.

G Purification Troubleshooting Workflow start Crude Product Analysis (TLC, NMR) check_purity Is Purity >95%? start->check_purity end_product Pure Product (Dry and Store) check_purity->end_product Yes check_impurities Identify Impurity Type check_purity->check_impurities No phenol Unreacted Phenol? check_impurities->phenol dimer Dimer / Byproduct? phenol->dimer No acid_base Perform Acid-Base Extraction phenol->acid_base Yes oily Product is Oily? dimer->oily No column Column Chromatography (Base-deactivated silica) dimer->column Yes oily->column Yes (Primary) Then Recrystallize recrystallize Recrystallization (Solvent Screen) oily->recrystallize If Solid Impurities reanalyze Re-analyze Product (TLC, NMR) acid_base->reanalyze column->reanalyze recrystallize->reanalyze reanalyze->check_purity

Caption: Purification Troubleshooting Workflow.

References

Technical Support Center: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol (CAS: 41403-84-3). This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in the safe handling and storage of this compound during your experiments.

Quick Reference Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 41403-84-3
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Appearance White powder
Purity ≥97%

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available safety data, this compound may cause an allergic skin reaction and serious eye irritation.[1] It is also important to note that the toxicological properties of this product have not been fully investigated or determined.[1] Therefore, it should be handled with caution as a potentially hazardous substance.

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] While a specific temperature range is not provided in the safety data sheet, general best practices for chemical storage should be followed. This includes keeping it away from incompatible materials.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: It is recommended to wear protective safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1] All handling should be conducted in a chemical fume hood to ensure adequate ventilation and to avoid breathing in dust or vapor.[1]

Q4: What should I do in case of accidental exposure?

A4: In case of:

  • Eye Contact: Immediately flush with clean, running water for at least 15 minutes while keeping the eyes open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the area with an emollient and seek medical attention. Wash any contaminated clothing before reuse.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: May be harmful if ingested. Seek immediate medical attention.[1]

Q5: What are the known incompatibilities of this compound?

A5: This compound is known to be incompatible with strong oxidizing agents, as well as strong acids and bases.[1] Avoid contact with these materials.

Q6: Is there any available data on the stability of this compound in solution?

A6: Currently, there is no readily available data on the stability of this compound in various solvents or over extended periods. It is recommended that researchers perform their own stability studies for their specific experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Compound Degradation

Possible Cause: Improper storage or handling may have led to the degradation of the compound.

Troubleshooting Steps:

A Unexpected Results B Verify Storage Conditions A->B C Stored in cool, dry, well-ventilated area? B->C Yes H Consider Compound Degradation B->H No D Container tightly sealed? C->D Yes C->H No E Review Handling Procedures D->E Yes D->H No F Handled in fume hood? E->F Yes E->H No G Appropriate PPE used? F->G Yes F->H No I Perform Quality Control (e.g., NMR, LC-MS) G->I All Checks Pass H->I J Source New Compound Batch I->J

Troubleshooting Workflow for Unexpected Results
Issue 2: Skin or Eye Irritation After Handling

Possible Cause: Inadequate personal protective equipment (PPE) or accidental exposure.

Troubleshooting Steps:

A Irritation Observed B Immediate Action A->B E Review PPE Usage A->E I Review Handling Location A->I C Flush affected area with water for 15 mins B->C D Seek Medical Attention C->D F Were safety goggles worn? E->F G Were chemical-resistant gloves worn? E->G H Was a lab coat/protective clothing worn? E->H K Implement Corrective Actions F->K No G->K No H->K No J Was work performed in a fume hood? I->J J->K No

Response Protocol for Accidental Exposure

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Safety Precautions: Perform all steps in a chemical fume hood while wearing appropriate PPE (safety goggles, gloves, lab coat).

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Selection: Based on the experimental requirements, select an appropriate solvent. Since solubility data is not available, it is recommended to test solubility in a small volume of the chosen solvent first.

  • Dissolution: Add the solvent to the weighed compound. Gently vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (testing for optimal storage conditions is recommended) and protect from light if the compound is found to be light-sensitive.

Protocol 2: Assessment of Compound Stability
  • Solution Preparation: Prepare solutions of the compound in the desired solvents at a known concentration.

  • Storage Conditions: Aliquot the solutions into separate vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each storage condition.

  • Analysis: Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the compound remaining and to identify any potential degradation products.

  • Data Evaluation: Plot the percentage of the intact compound against time for each condition to determine the stability profile.

References

Technical Support Center: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[1][2] The main goals for this compound are to:

  • Identify potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).

  • Elucidate the likely degradation pathways.[2]

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent drug from its degradation products.[3][4]

  • Gain insights into the intrinsic stability of the molecule to inform formulation, packaging, and storage recommendations.[2][4]

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: The structure of this compound contains several functional groups prone to degradation under stress conditions:

  • Aryl Ether Linkage: Susceptible to cleavage, particularly under acidic conditions.[5][6]

  • Secondary Alcohol: Can be oxidized to a ketone.

  • Primary Amine: Prone to oxidation and other reactions.[7][8]

  • Aromatic Ring: Can undergo photodegradation or oxidative reactions.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Based on ICH guidelines, the following conditions are recommended to induce degradation of 5-20%.[4][9]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature to 60°C
Base Hydrolysis 0.1 M NaOH, room temperature to 60°C
Oxidation 3-30% H₂O₂, room temperature
Thermal Degradation 40-80°C (solid state and in solution)
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours)

Q4: How can I ensure that the observed peaks in my chromatogram are from the degradation of the active pharmaceutical ingredient (API) and not from excipients?

A4: When studying a drug product, it is essential to run a parallel forced degradation study on the placebo (all formulation components except the API).[4] This allows for the identification of any peaks originating from the degradation of excipients, ensuring that the degradation profile of the API can be accurately assessed.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound degradation samples, particularly using HPLC.

HPLC Analysis Troubleshooting
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the basic amine group.- Secondary interactions with residual silanols on the column.- Column overload.- Adjust mobile phase pH to be at least 2 units away from the pKa of the amine.- Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.[10]- Reduce sample concentration or injection volume.[11]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare mobile phase fresh daily and ensure proper mixing and degassing.[12]- Use a column oven to maintain a consistent temperature.[12]- Use a guard column and replace the analytical column if performance deteriorates.
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase or system.- Implement a robust needle wash program in the autosampler.- Use high-purity solvents and flush the HPLC system regularly.[10]
Poor Resolution Between Parent Peak and Degradants - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the organic modifier-to-buffer ratio or try a different organic solvent (e.g., methanol vs. acetonitrile).[13]- Screen different column stationary phases (e.g., C18, Phenyl, Cyano).
No Degradation Observed - Stress conditions are too mild.- Increase the concentration of the stressor, the temperature, or the duration of exposure.[9]
Excessive Degradation (>20%) - Stress conditions are too harsh.- Decrease the concentration of the stressor, the temperature, or the duration of exposure.[9]

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various stress conditions, as would be determined by a stability-indicating HPLC method.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products DetectedMajor Degradation Product (DP) Retention Time (min)
0.1 M HCl at 60°C24 hours15.2%2DP1: 4.5 min, DP2: 8.1 min
0.1 M NaOH at 60°C8 hours8.5%1DP3: 6.2 min
10% H₂O₂ at RT12 hours18.9%3DP4: 5.1 min, DP5: 7.3 min, DP6: 9.8 min
Thermal (80°C, solid)48 hours5.1%1DP7: 10.5 min
Photostability (ICH Q1B)-11.7%2DP8: 3.9 min, DP9: 11.2 min

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Withdraw samples at time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 10% H₂O₂. Store at room temperature, protected from light. Withdraw samples at time points and dilute.

  • Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C. Also, store a solution of the API at the same temperature. Sample at appropriate time points.

  • Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by the stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) DP1 4-tert-butylphenol Acid->DP1 DP2 1-aminopropane-2,3-diol Acid->DP2 Oxidation Oxidation (e.g., H₂O₂) DP3 Oxidized Amine (e.g., N-oxide) Oxidation->DP3 DP4 Ketone (1-(4-tert-butylphenoxy) -3-aminopropan-2-one) Oxidation->DP4 Photodegradation Photodegradation (UV/Vis Light) DP5 Ring-Opened Products Photodegradation->DP5 Parent 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol Parent->DP1 Ether Cleavage Parent->DP2 Ether Cleavage Parent->DP3 Amine Oxidation Parent->DP4 Alcohol Oxidation Parent->DP5 Aromatic Ring Degradation

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare API Stock Solution (1 mg/mL) B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Sample at Time Points, Neutralize/Dilute B1->C B2->C B3->C B4->C B5->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Evaluation: - Peak Purity - Mass Balance - Identify Degradants D->E

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol and Metoprolol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular drug discovery, aryloxypropanolamine scaffolds have been a cornerstone in the development of β-adrenergic receptor antagonists. This guide provides a detailed comparison between the well-established β1-selective blocker, metoprolol, and the less-characterized compound, 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. This analysis is intended for researchers, scientists, and drug development professionals, offering insights based on available data and established structure-activity relationships (SAR) for this class of compounds.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of both molecules. While extensive experimental data for this compound is limited, computational predictions and basic identifiers are available.

PropertyThis compoundMetoprolol
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-ol[1]1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[2]
Molecular Formula C₁₃H₂₁NO₂[1]C₁₅H₂₅NO₃[2]
Molecular Weight 223.31 g/mol [1]267.36 g/mol [2]
CAS Number 41403-84-3[1]37350-58-6[2]
Structure

Mechanism of Action: Established vs. Inferred

Metoprolol is a well-characterized cardioselective β1-adrenergic receptor antagonist.[3] Its primary mechanism of action involves competitively blocking β1 receptors in the heart muscle. This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[3][4] Metoprolol has no intrinsic sympathomimetic activity.[3]

This compound , based on its aryloxypropanolamine structure, is predicted to function as a β-adrenergic receptor antagonist. The core structure, featuring a propan-2-ol side chain attached to a phenoxy group, is a classic hallmark of beta-blockers.[3][5] The nature of the substituent on the aromatic ring and the amine are key determinants of its activity and selectivity.[3][5]

The signaling pathway for β1-adrenergic receptor antagonism, as exemplified by metoprolol, is depicted below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline_Noradrenaline Adrenaline/ Noradrenaline Beta1_Receptor β1-Adrenergic Receptor Adrenaline_Noradrenaline->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets Metoprolol Metoprolol / 1-Amino-3-(4-tert-butyl-phenoxy) -propan-2-ol Metoprolol->Beta1_Receptor Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway and Blockade.

Structure-Activity Relationship (SAR) Analysis

The structural features of both compounds provide clues to their potential pharmacological profiles based on established SAR for aryloxypropanolamine beta-blockers.[3][5]

FeatureThis compoundMetoprololSAR Implications
Amine Substituent Primary amine (-NH₂)Isopropyl groupA secondary amine with a bulky substituent like an isopropyl or tert-butyl group is generally required for potent β-blocking activity.[3][5] The primary amine in this compound may result in lower potency compared to metoprolol.
Aromatic Ring Substituent para-tert-butyl grouppara-(2-methoxyethyl) groupPara-substitution on the phenyl ring is a common feature in many β-blockers.[3] The nature of this substituent influences selectivity. The para-tert-butyl group is bulky and lipophilic, which, according to some studies, may not favor β1-selectivity.[4] In contrast, the para-substituent in metoprolol contributes to its known cardioselectivity.[3]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of metoprolol are well-documented. Due to the lack of experimental data for this compound, a direct comparison is not possible. However, we can present the known data for metoprolol for reference.

ParameterMetoprolol
Absorption Rapid and complete from the GI tract.
Bioavailability ~50% due to significant first-pass metabolism.
Metabolism Extensively metabolized in the liver, primarily by CYP2D6.
Elimination Half-life 3-4 hours.
Excretion Primarily via urine as metabolites.

Experimental Protocols

To empirically determine the pharmacological profile of this compound and enable a direct comparison with metoprolol, the following experimental protocols are recommended.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for β1 and β2-adrenergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing human β1 or β2-adrenergic receptors.

    • Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177) and varying concentrations of the test compound (this compound or metoprolol).

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values from competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.

Start Prepare Membrane Homogenates Incubate Incubate with Radioligand & Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Radioligand Binding Assay Workflow.
Functional Assays (cAMP Accumulation)

  • Objective: To assess the functional antagonist activity of the compounds.

  • Methodology:

    • Culture cells expressing β1 or β2-adrenergic receptors.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a β-agonist (e.g., isoproterenol) to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based).

    • Determine the potency of the antagonist (pA₂) by analyzing the rightward shift of the agonist dose-response curve.

Conclusion

Metoprolol is a well-established β1-selective antagonist with a proven clinical track record. In contrast, this compound is a structurally related compound with a predicted but unconfirmed β-adrenergic blocking activity. Based on SAR principles, the primary amine and the para-tert-butyl substituent of this compound may lead to a different potency and selectivity profile compared to metoprolol. Further experimental validation through binding and functional assays is essential to fully characterize the pharmacological properties of this compound and to ascertain its potential as a therapeutic agent.

References

A Comparative Guide to the Synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol in Medicinal Chemistry

This compound is a key structural motif found in a class of beta-adrenergic blocking agents, commonly known as beta-blockers. These compounds are of significant interest to the pharmaceutical industry for their application in treating cardiovascular conditions such as hypertension, angina, and arrhythmias. The therapeutic efficacy of many beta-blockers is highly dependent on their stereochemistry, often with one enantiomer exhibiting significantly greater potency. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure aryloxypropanolamines like this compound is a critical endeavor in drug development. This guide provides a comparative analysis of established and potential synthesis routes for this target molecule, offering insights into the practical considerations for researchers and process chemists.

Route 1: The Classical Two-Step Synthesis via an Epoxide Intermediate

The most prevalent and well-established method for the synthesis of this compound proceeds through a two-step sequence involving the formation of an epoxide intermediate followed by its subsequent reaction with ammonia. This approach is widely adopted due to its reliability and the ready availability of starting materials.

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

The first step involves the Williamson ether synthesis, where 4-tert-butylphenol is reacted with epichlorohydrin in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the resulting epoxide.

Mechanism: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-tert-butylphenol by a base, typically sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride ion and forming a glycidyl ether.

Experimental Protocol: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

  • Materials:

    • 4-tert-butylphenol

    • Epichlorohydrin

    • Sodium hydroxide (NaOH)

    • Water

    • An appropriate organic solvent (e.g., toluene, or neat epichlorohydrin)

    • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

  • Procedure:

    • To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 4-tert-butylphenol and the organic solvent.

    • Add a solution of sodium hydroxide in water to the mixture with vigorous stirring. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous and organic phases.

    • Heat the mixture to a suitable temperature (e.g., 60-80 °C).

    • Add epichlorohydrin dropwise to the reaction mixture. An excess of epichlorohydrin is often used to drive the reaction to completion.

    • After the addition is complete, continue stirring at the elevated temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Aminolysis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

The second step involves the ring-opening of the epoxide with ammonia to introduce the amino group and form the final product.

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the strained three-membered ring and the formation of the amino alcohol. The reaction typically occurs at the less sterically hindered carbon of the epoxide.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-(4-tert-butylphenoxy)-2,3-epoxypropane

    • Aqueous ammonia or ammonia in an alcoholic solvent (e.g., methanol, ethanol)

  • Procedure:

    • Dissolve 1-(4-tert-butylphenoxy)-2,3-epoxypropane in a suitable solvent such as methanol or ethanol.

    • Add an excess of concentrated aqueous ammonia or a solution of ammonia in the chosen alcohol to the epoxide solution.

    • The reaction can be carried out at room temperature or with gentle heating in a sealed vessel to increase the rate of reaction.

    • Monitor the reaction progress by TLC or GC until the starting epoxide is consumed.

    • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene, heptane, or a mixture thereof) or by column chromatography.

Route 2: One-Pot Synthesis

To improve process efficiency and reduce waste, a one-pot synthesis of aryloxypropanolamines has been explored.[1] This approach combines the epoxide formation and aminolysis steps into a single reaction vessel without the isolation of the intermediate epoxide.

Causality of Experimental Choices: The one-pot approach is designed to streamline the synthesis, reduce handling of intermediates, and minimize solvent usage. By carefully controlling the reaction conditions, the formation of the epoxide from the phenoxide and epichlorohydrin can be followed directly by the addition of the amine to open the in-situ generated epoxide.

Conceptual Experimental Protocol: One-Pot Synthesis of this compound

  • Materials:

    • 4-tert-butylphenol

    • Epichlorohydrin

    • Sodium hydroxide

    • Aqueous ammonia

    • A suitable solvent (e.g., a protic solvent like ethanol or a biphasic system)

  • Procedure:

    • In a reaction vessel, dissolve 4-tert-butylphenol in the chosen solvent.

    • Add sodium hydroxide to form the phenoxide.

    • Add epichlorohydrin and allow the epoxide formation to proceed at a controlled temperature.

    • Without isolating the epoxide, introduce aqueous ammonia to the reaction mixture.

    • Continue the reaction, potentially at an elevated temperature and pressure, until the aminolysis is complete.

    • Work-up and purification would follow a similar procedure to the two-step method, involving extraction and crystallization.

Alternative Synthetic Strategies: Exploring Novel Routes

While the classical two-step synthesis is robust, alternative routes are continuously being investigated to improve efficiency, stereoselectivity, and green chemistry metrics.

Route 3: Reductive Amination of a Ketone Intermediate

A potential alternative involves the synthesis of the corresponding ketone, 1-(4-tert-butylphenoxy)-3-hydroxypropan-2-one, followed by reductive amination. Reductive amination is a powerful tool in medicinal chemistry for the formation of C-N bonds.[2]

Conceptual Pathway:

  • Oxidation: Oxidation of a suitable precursor, such as 1-(4-tert-butylphenoxy)-propane-2,3-diol, to the corresponding hydroxyketone.

  • Reductive Amination: The ketone is then reacted with an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) to form the desired amino alcohol.

Advantages: This route could offer better control over the introduction of the amino group and may be amenable to asymmetric reduction methods to achieve enantioselectivity.

Route 4: Enantioselective Synthesis

Given the importance of chirality in beta-blockers, enantioselective synthesis is highly desirable. This can be achieved through several strategies:

  • Kinetic Resolution: Enzymatic or chemical kinetic resolution of the racemic epoxide intermediate or the final amino alcohol.

  • Asymmetric Epoxidation: Asymmetric epoxidation of an allylic precursor.

  • Chiral Pool Synthesis: Starting from a chiral building block like (R)- or (S)-epichlorohydrin.

  • Enzymatic Reductive Amination: The use of transaminase enzymes to directly convert a ketone precursor to the chiral amine.[3][4]

A Promising Enzymatic Approach: A biocatalytic approach using a transaminase enzyme could offer a highly selective and environmentally friendly route to a single enantiomer of this compound from the corresponding hydroxyketone.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Two-Step Synthesis Route 2: One-Pot Synthesis Route 3: Reductive Amination Route 4: Enantioselective (Enzymatic)
Starting Materials 4-tert-butylphenol, epichlorohydrin, ammonia4-tert-butylphenol, epichlorohydrin, ammonia1-(4-tert-butylphenoxy)-propane-2,3-diol, oxidizing agent, ammonia, reducing agent1-(4-tert-butylphenoxy)-3-hydroxypropan-2-one, amine donor, transaminase enzyme
Number of Steps 2121 (from ketone)
Typical Overall Yield Good to HighModerate to GoodModeratePotentially High
Purity Generally good after purificationMay require more rigorous purificationDependent on the selectivity of the reductionPotentially very high enantiomeric purity
Scalability Well-established and scalablePotentially scalable, but may require optimizationScalable, common industrial processCan be scalable, but enzyme cost and stability are factors
Stereocontrol Produces a racemateProduces a racemateCan be adapted for stereocontrol with chiral reducing agentsExcellent stereocontrol
Key Advantages Reliable, well-understoodImproved process efficiency, reduced wastePotential for stereocontrolHigh enantioselectivity, green chemistry
Key Disadvantages Isolation of intermediate requiredPotential for side reactions, may be difficult to optimizeRequires an additional oxidation stepEnzyme cost and availability, requires specific ketone precursor

Purification and Characterization

Purification of the final product, this compound, is typically achieved by crystallization. The choice of solvent is critical to obtain a high-purity product. Common solvents for crystallization include toluene, heptane, and isopropanol, or mixtures thereof.

The structure and purity of the synthesized compound and its intermediates should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH₂, ether linkage).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and, with a chiral column, to determine the enantiomeric excess in asymmetric syntheses.

Visualizing the Synthetic Pathways

Diagram 1: Classical Two-Step Synthesis

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Aminolysis 4-tert-butylphenol 4-tert-butylphenol reaction1 Williamson Ether Synthesis 4-tert-butylphenol->reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->reaction1 NaOH NaOH NaOH->reaction1 1-(4-tert-butylphenoxy)-2,3-epoxypropane 1-(4-tert-butylphenoxy)-2,3-epoxypropane reaction2 Epoxide Ring-Opening 1-(4-tert-butylphenoxy)-2,3-epoxypropane->reaction2 reaction1->1-(4-tert-butylphenoxy)-2,3-epoxypropane Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->reaction2 Final Product 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol reaction2->Final Product

Caption: Classical two-step synthesis of this compound.

Diagram 2: Alternative Reductive Amination Route

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Precursor 1-(4-tert-butylphenoxy)- propane-2,3-diol reaction1 Oxidation Precursor->reaction1 Oxidizing Agent Oxidizing Agent Oxidizing Agent->reaction1 Ketone Intermediate 1-(4-tert-butylphenoxy)- 3-hydroxypropan-2-one reaction2 Reductive Amination Ketone Intermediate->reaction2 reaction1->Ketone Intermediate Ammonia Ammonia Ammonia->reaction2 Reducing Agent Reducing Agent Reducing Agent->reaction2 Final Product 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol reaction2->Final Product

Caption: Alternative synthesis via reductive amination of a ketone intermediate.

Conclusion and Future Outlook

The classical two-step synthesis remains the most practical and widely used method for preparing this compound on a laboratory and industrial scale. Its primary advantages are its reliability and the use of readily available and relatively inexpensive starting materials. However, for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications, alternative strategies such as those employing enzymatic resolutions or asymmetric synthesis are superior.

The development of efficient one-pot procedures and catalytic asymmetric methods, particularly those utilizing biocatalysis, represents the future direction for the synthesis of this important class of compounds. These approaches offer the potential for more sustainable, cost-effective, and highly selective manufacturing processes, aligning with the principles of green chemistry and the increasing demand for enantiopure pharmaceuticals. Further research into robust and scalable enzymatic systems for the reductive amination of ketone precursors is a particularly promising avenue for future development.

References

Comparative Analysis of the Biological Activity of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol against established therapeutic agents. Due to the limited publicly available experimental data for this compound, this guide draws comparisons based on the activities of structurally similar compounds. The analysis focuses on two probable activities inferred from its chemical structure: antimicrobial effects and β-adrenergic receptor blockade.

Executive Summary

This compound is an aryloxypropanolamine, a chemical class known to exhibit a range of biological activities. Its structural similarity to known β-blockers, such as propranolol and metoprolol, suggests a high likelihood of activity as a β-adrenergic receptor antagonist. Furthermore, studies on closely related aminopropanol derivatives have demonstrated significant antimicrobial and antifungal properties. This guide presents a comparative overview of these potential activities with established drugs, supported by experimental protocols and pathway diagrams to aid in further research and development.

Comparison of Potential β-Adrenergic Blocking Activity

The core structure of this compound is highly analogous to that of numerous well-characterized β-adrenergic receptor antagonists (β-blockers). These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. Their primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) at β-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility.

Table 1: Comparison of β-Adrenergic Receptor Antagonist Activity

CompoundTarget(s)Kᵢ (nM)IC₅₀ (nM)Selectivity
This compound Predicted: β₁, β₂Data not availableData not availableUnknown
Propranololβ₁, β₂1.8 (β₁), 0.8 (β₂)[1]12 (rat brain membranes)[1]Non-selective
Metoprololβ₁Data varies by study17-22 (functional, in vivo)β₁-selective

Comparison of Potential Antimicrobial Activity

Research into derivatives of 1-Amino-3-(phenoxy)-propan-2-ol has revealed potent antimicrobial and antifungal activities. A study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which share a very similar chemical scaffold with the topic compound, demonstrated significant efficacy against a panel of pathogenic bacteria and fungi. The primary mode of action is believed to be the disruption of microbial cell membranes.

The following table compares the Minimum Inhibitory Concentrations (MIC) of these derivatives with a standard antibiotic, Ciprofloxacin. The data for the derivatives provides a strong indication of the potential antimicrobial profile of this compound.

Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
This compound Data not availableData not availableData not availableData not available
1-[(2,4-(di-tert-butylphenoxy))-3-(diethylamino)-2-propanol]1.5625503.12
1-[(2,4-(di-tert-butylphenoxy))-3-(dipropylamino)-2-propanol]0.7812.5251.56
Ciprofloxacin0.25-10.008-0.50.25-4Not applicable

Experimental Protocols

Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for β-adrenergic receptors.

1. Membrane Preparation:

  • Isolate cell membranes from a cell line or tissue expressing the target β-adrenergic receptor subtype (e.g., CHO cells expressing human β₁-AR).

  • Homogenize cells or tissue in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β₁/β₂ receptors) to each well.

  • Add varying concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., propranolol as a positive control).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Twofold Serial Dilution for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

  • Add a defined amount of the stock solution to the first well and mix thoroughly.

  • Perform a twofold serial dilution by transferring half of the volume from the first well to the second, mixing, and repeating this process across the plate to create a range of decreasing concentrations.

2. Inoculum Preparation:

  • Culture the test microorganism (e.g., Staphylococcus aureus) overnight.

  • Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized suspension in the growth medium to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

3. Inoculation and Incubation:

  • Add a specific volume (e.g., 10 µL) of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. MIC Determination:

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adrenaline/ Noradrenaline BAR β-Adrenergic Receptor Agonist->BAR Binds to G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates Targets Antagonist Antagonist Antagonist->BAR Blocks

Caption: β-Adrenergic signaling pathway and the inhibitory action of a β-blocker.

Experimental Workflows

Radioligand_Binding_Workflow prep 1. Membrane Preparation assay_setup 2. Assay Setup (Radioligand, Competitor, Membranes) prep->assay_setup incubation 3. Incubation to Reach Equilibrium assay_setup->incubation filtration 4. Rapid Filtration & Washing incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC₅₀ & Kᵢ Determination) counting->analysis

Caption: Workflow for a radioligand binding assay.

MIC_Workflow dilution 1. Twofold Serial Dilution of Compound inoculation 3. Inoculation of Microtiter Plate dilution->inoculation inoculum_prep 2. Inoculum Preparation inoculum_prep->inoculation incubation 4. Incubation inoculation->incubation readout 5. Visual Inspection for Growth incubation->readout mic_det 6. MIC Determination readout->mic_det

Caption: Workflow for MIC determination via twofold serial dilution.

References

Spectroscopic Scrutiny: Confirming the Structure of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol Against Key Beta-Blocker Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the spectroscopic analysis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol for unambiguous structure confirmation. This guide provides a detailed comparison with the well-established beta-blockers, Atenolol and Metoprolol, supported by experimental data and standardized protocols.

This technical guide delves into the spectroscopic characterization of the novel aryloxypropanolamine derivative, this compound. Through a comprehensive analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a framework for its structural confirmation. To offer a clear benchmark, this guide presents a direct comparison with the spectroscopic data of two widely recognized beta-blockers, Atenolol and Metoprolol. The methodologies for acquiring this critical data are also detailed, ensuring a robust and reproducible analytical workflow for researchers in the field of drug discovery and development.

Comparative Spectroscopic Data Analysis

The structural integrity of a pharmaceutical compound is paramount. Spectroscopic techniques provide a definitive fingerprint of a molecule's architecture. Below is a comparative summary of the key spectroscopic data for this compound, Atenolol, and Metoprolol.

Spectroscopic Technique This compound (Predicted) Atenolol (Experimental) [1][2][3]Metoprolol (Experimental) [4][5]
¹H NMR (ppm) tert-butyl protons (~1.3 ppm, s, 9H), Propanolamine chain protons (2.7-4.1 ppm, m), Aromatic protons (6.8-7.3 ppm, d, 4H), -OH and -NH₂ protons (variable, br s)Isopropyl protons (~1.0 ppm, d, 6H), Propanolamine chain protons (2.6-4.0 ppm, m), Phenylacetamide protons (~3.4 ppm, s, 2H), Aromatic protons (6.8-7.2 ppm, d, 4H), -OH and -NH protons (variable, br s), Amide protons (~6.8 and 7.2 ppm, br s)Isopropyl protons (~1.1 ppm, d, 6H), Methoxyethyl protons (~2.8 ppm, t, 2H; ~3.5 ppm, t, 2H; ~3.3 ppm, s, 3H), Propanolamine chain protons (2.7-4.0 ppm, m), Aromatic protons (6.8-7.2 ppm, m, 4H), -OH and -NH protons (variable, br s)
¹³C NMR (ppm) tert-butyl carbons (~31 ppm, 3C; ~34 ppm, 1C), Propanolamine chain carbons (~44, 69, 71 ppm), Aromatic carbons (~114, 126, 143, 156 ppm)Isopropyl carbons (~23 ppm, 2C; ~49 ppm, 1C), Propanolamine chain carbons (~50, 69, 70 ppm), Phenylacetamide carbon (~41 ppm), Aromatic carbons (~115, 130, 131, 157 ppm), Carbonyl carbon (~175 ppm)Isopropyl carbons (~23 ppm, 2C; ~49 ppm, 1C), Methoxyethyl carbons (~36, 60, 72 ppm), Propanolamine chain carbons (~51, 69, 71 ppm), Aromatic carbons (~114, 120, 130, 157 ppm)
IR (cm⁻¹) 3400-3200 (O-H, N-H stretch), 2960-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1240 (C-O-C ether stretch)3350, 3180 (N-H stretch), 3300-3000 (O-H stretch), 2970 (C-H stretch), 1635 (C=O amide I), 1610, 1580 (C=C aromatic stretch), 1240 (C-O-C ether stretch)3350 (N-H stretch), 3300-3100 (O-H stretch), 2960 (C-H stretch), 1610, 1585, 1515 (C=C aromatic stretch), 1245 (C-O-C ether stretch)
Mass Spec. (m/z) Molecular Ion [M+H]⁺: 224.16, Key Fragments: Loss of H₂O, loss of aminomethanol, cleavage of the propanolamine chain.Molecular Ion [M+H]⁺: 267.17, Key Fragments: 190, 145, 116, 74.[6]Molecular Ion [M+H]⁺: 268.19, Key Fragments: 133, 116, 74, 58.[4][7]

Visualizing the Analytical Workflow and Structural Comparison

To aid in the conceptualization of the analytical process and the structural differences that give rise to the varied spectroscopic data, the following diagrams are provided.

G Spectroscopic Analysis Workflow for Structure Confirmation cluster_sample Sample Preparation cluster_interpretation Data Interpretation and Confirmation Compound Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Known Compounds Data_Analysis->Comparison Comparison->Structure_Confirmation

A generalized workflow for the spectroscopic analysis and structure confirmation of a synthesized compound.

G Key Spectroscopic Feature Comparison Target This compound ¹H NMR: tert-butyl singlet (~1.3 ppm) ¹³C NMR: tert-butyl signals (~31, 34 ppm) IR: C-H stretch of tert-butyl MS [M+H]⁺: 224.16 Alt1 Atenolol ¹H NMR: Isopropyl doublet (~1.0 ppm), Acetamide singlet (~3.4 ppm) ¹³C NMR: Isopropyl signals (~23, 49 ppm), Carbonyl carbon (~175 ppm) IR: Amide C=O stretch (~1635 cm⁻¹) MS [M+H]⁺: 267.17 Target->Alt1 Different alkyl substituent and lack of amide group Alt2 Metoprolol ¹H NMR: Isopropyl doublet (~1.1 ppm), Methoxyethyl signals (2.8-3.5 ppm) ¹³C NMR: Isopropyl signals (~23, 49 ppm), Methoxyethyl signals (~36, 60, 72 ppm) IR: No amide C=O stretch MS [M+H]⁺: 268.19 Target->Alt2 Different alkyl substituent and ether linkage Alt1->Alt2 Presence of amide vs. ether side chain

A comparison of the key distinguishing spectroscopic features between the target compound and its alternatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons to be observed effectively.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Ensure the ATR crystal is clean before running a background spectrum of the empty crystal. Apply pressure to the sample to ensure good contact with the crystal surface. Co-add at least 16 scans to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common technique for this class of compounds.[8] Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation Analysis (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While experimental data for this specific molecule is not widely published, its predicted spectroscopic fingerprint, when compared to the established data of analogous beta-blockers like Atenolol and Metoprolol, provides a clear path for its unambiguous identification. The distinct signals arising from the tert-butyl group in both ¹H and ¹³C NMR, alongside the characteristic IR absorptions and mass spectral fragmentation, serve as key identifiers. By following the detailed experimental protocols outlined in this guide, researchers can generate high-quality data to unequivocally confirm the structure of this and other novel aryloxypropanolamine compounds.

References

Comparative Study of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol Analogs as β-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships of phenoxypropanolamine analogs reveals key determinants for β-adrenergic receptor blockade. This guide provides a comparative overview of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol and its analogs, supported by experimental data on their biological activity.

The class of phenoxypropanolamine compounds has been a cornerstone in cardiovascular pharmacology, primarily due to their ability to act as β-adrenergic receptor antagonists, commonly known as β-blockers. The archetypal structure, consisting of an aromatic ring linked via an oxymethylene bridge to a propanolamine side chain, offers a versatile scaffold for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of this compound and its analogs, examining how structural modifications influence their interaction with β-adrenergic receptors.

Structure-Activity Relationship and Performance Data

The biological activity of phenoxypropanolamine analogs is critically dependent on several structural features. The nature of the substituent on the aromatic ring and the alkyl group on the terminal amine are particularly influential in determining the potency and selectivity of these compounds as β-blockers.[1][2]

Influence of the N-Alkyl Substituent

The size and branching of the N-alkyl group play a crucial role in the affinity of these compounds for β-adrenergic receptors. Generally, a branched alkyl group, such as isopropyl or tert-butyl, is essential for potent β-blocking activity.[1][2] Comparative studies have indicated that increasing the bulkiness of this substituent from isopropyl to tert-butyl can enhance the antagonist potency.

One study that synthesized and evaluated a series of 1-(substituted-phenoxy)-3-(alkylamino)-2-propanols demonstrated that the N-tert-butyl analog exhibited greater β-adrenergic blocking activity compared to its N-isopropyl counterpart.[3] This suggests that the larger tert-butyl group may provide a better fit within the hydrophobic pocket of the β-adrenergic receptor, leading to a more stable drug-receptor interaction.

Compound/AnalogN-SubstituentAromatic Substituentβ-Adrenergic Blocking Activity (Qualitative)Selectivity
Analog 1Isopropyl2-isopropyl-5-methylActiveNon-selective
Analog 2 tert-Butyl 2-isopropyl-5-methyl More active than Analog 1 Non-selective

Table 1: Comparison of N-Substituent Effect on β-Blocking Activity.[3]

Influence of Aromatic Ring Substitution

The position and nature of substituents on the phenoxy ring are primary determinants of both potency and selectivity for β1 (cardiac) versus β2 (bronchial and vascular) adrenergic receptors.[1] Para-substitution on the aromatic ring is often associated with cardioselectivity (β1-selectivity).[1]

Experimental Protocols

The evaluation of β-adrenergic blocking activity of these analogs is typically performed using a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the affinity of the test compounds for β1- and β2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing either β1- or β2-adrenergic receptors (e.g., from turkey erythrocytes for β1 and rat lung homogenates for β2) are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation and Detection: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filter, which is proportional to the amount of radiolabeled ligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (Isoprenaline-induced Tachycardia in vivo)

This in vivo assay assesses the functional antagonist activity of the compounds.

Protocol:

  • Animal Model: Anesthetized animals (e.g., mice or rats) are used.

  • Baseline Measurement: The baseline heart rate is recorded using an electrocardiogram (ECG).

  • Agonist Challenge: A β-agonist, such as isoprenaline, is administered intravenously to induce tachycardia (an increase in heart rate).

  • Antagonist Administration: The test compound is administered intravenously prior to the isoprenaline challenge.

  • Measurement of Antagonism: The ability of the test compound to antagonize the isoprenaline-induced increase in heart rate is measured. The dose required to produce a 50% reduction in the agonist response (ED50) is determined.[3]

Visualizing the β-Adrenergic Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the β-adrenergic signaling pathway and a general workflow for evaluating the antagonist activity of the synthesized analogs.

G cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Activates antagonist β-Blocker (Analog) antagonist->beta_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

G start Start: Synthesize Analogs purification Purification & Characterization start->purification in_vitro In Vitro Assays purification->in_vitro in_vivo In Vivo Functional Assay purification->in_vivo binding_assay Radioligand Binding Assay (β1 and β2 affinity) in_vitro->binding_assay data_analysis Data Analysis (IC50, pA2, ED50) binding_assay->data_analysis tachycardia_model Isoprenaline-induced Tachycardia Model in_vivo->tachycardia_model tachycardia_model->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion sar->conclusion

References

A Comparative Guide to the Bioactivity of Aminopropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopropanol derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of their bioactivity, focusing on their applications as β-adrenergic receptor antagonists (beta-blockers), anticancer agents, and antimicrobial agents. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity of various aminopropanol derivatives, categorized by their therapeutic area. It is important to note that the data is compiled from different studies, and direct comparison between compounds tested under different experimental conditions should be made with caution.

Beta-Adrenergic Blocking Activity

The β-adrenergic blocking potency of several phenoxyaminopropanol derivatives has been evaluated and compared to the known cardioselective β-blocker, celiprolol. The potency is expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

CompoundSubstitution at 4-position of phenyl ringβ1-Adrenoceptor (Guinea Pig Atria) pA2 Valueβ2-Adrenoceptor (Guinea Pig Trachea) pA2 Valueβ1/β2 Selectivity RatioReference
Celiprolol Ureido group7.35.831.6[1]
BL 345 Ac Propoxycarbonyl7.25.731.6[1]
FoA 34t Propoxymethyl6.75.612.6[1]
FoA 04 No substitution6.56.41.3[1]
Propranolol N/A (naphthyloxy)8.32-Non-selective[2]
Atenolol N/A (phenylacetamide)--β1-selective[3]
Anticancer Activity

Several novel aminophenol analogues have been investigated for their anticancer activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
p-dodecylaminophenol (1) MCF-7 (Breast)~5[4]
DU-145 (Prostate)~7[4]
HL60 (Leukemia)~3[4]
p-decylaminophenol (2) MCF-7 (Breast)~15[4]
DU-145 (Prostate)~20[4]
HL60 (Leukemia)~10[4]
N-(4-hydroxyphenyl)dodecanamide (3) All tested lines> 50[4]
N-(4-hydroxyphenyl)decanamide (4) All tested lines> 50[4]
Fenretinide (5) HL60 (Leukemia)~8[4]
Antimicrobial Activity

A series of synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundS. pyogenes (MIC, µg/mL)E. faecalis (MIC, µg/mL)S. aureus (MIC, µg/mL)MRSA Strains (MIC, µg/mL)Reference
CPD18 10>201010[5][6]
CPD20 2.552.52.5[5][6]
CPD21 10>20105-10[5][6]
CPD22 2.5552.5-5[5][6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of aminopropanol derivatives stem from their interaction with various cellular targets and signaling pathways.

Beta-Adrenergic Receptor Signaling Pathway

Aminopropanol derivatives, particularly those with an aryloxypropanolamine scaffold, are well-known for their ability to block β-adrenergic receptors. This action inhibits the binding of catecholamines like norepinephrine and epinephrine, leading to a downstream reduction in cyclic AMP (cAMP) production and subsequent physiological effects such as reduced heart rate and blood pressure.[7]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta-Blocker Beta-Blocker Beta-AR β-Adrenergic Receptor Beta-Blocker->Beta-AR Blocks G-Protein Gs Protein Beta-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamine Catecholamine Catecholamine->Beta-AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Blood Pressure, etc. PKA->Cellular_Response Leads to

Beta-Adrenergic Receptor Blockade

Anticancer Apoptosis Induction Pathway

Certain aminophenol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of proteases that execute apoptosis.[4][8]

Apoptosis_Pathway Aminophenol_Derivative Aminophenol_Derivative Mitochondrion Mitochondrion Aminophenol_Derivative->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway

Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of some aminopropanol derivatives, such as 1,3-bis(aryloxy)propan-2-amines, is proposed to involve the disruption of bacterial cell wall synthesis.[5] This pathway is an excellent target for antibiotics as it is essential for bacteria and absent in eukaryotes. The process involves multiple enzymatic steps, from precursor synthesis in the cytoplasm to polymerization and cross-linking in the periplasm.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursors UDP-NAG & UDP-NAM Pentapeptide Synthesis Lipid_Carrier Lipid Carrier Cycle Precursors->Lipid_Carrier Translocation Precursor Translocation Lipid_Carrier->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Crosslinking Peptide Cross-linking Polymerization->Crosslinking Cell_Lysis Cell_Lysis Crosslinking->Cell_Lysis Leads to weakened cell wall and Aminopropanol_Derivative Aminopropanol_Derivative Aminopropanol_Derivative->Crosslinking Inhibits

Bacterial Cell Wall Synthesis Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for β-Adrenoceptor Affinity

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing β-adrenoceptors

  • Radioligand (e.g., [3H]-dihydroalprenolol)

  • Test aminopropanol derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound in the presence of the cell membranes.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Aminopropanol derivatives to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the aminopropanol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (or other suitable broth)

  • Aminopropanol derivatives to be tested

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the aminopropanol derivatives in the broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

References

Comparative Analysis of the Cross-Reactivity Profile of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of the compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol against a panel of established beta-adrenergic receptor antagonists. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is primarily based on structure-activity relationships (SAR) within the aryloxypropanolamine class of beta-blockers. We have included comprehensive data for well-characterized alternatives, including propranolol, atenolol, bisoprolol, carvedilol, penbutolol, and betaxolol, to provide a framework for predicting the potential pharmacological profile of the target compound.

Executive Summary

This compound belongs to the phenoxypropanolamine class of molecules, which are known to act as beta-adrenergic receptor antagonists. The core structure, consisting of a substituted phenoxy ring linked to a propan-2-olamine side chain, is the key pharmacophore for beta-blockade. The nature of the substituent on the aromatic ring and the amino group determines the potency, selectivity, and potential for off-target interactions.

Based on its structure, this compound is predicted to be a non-selective beta-blocker, likely interacting with both β1 and β2 adrenergic receptors. The bulky tert-butyl group on the phenoxy ring at the para-position may influence its potency and introduce interactions with other receptors. For a definitive cross-reactivity profile, extensive experimental evaluation is required. This guide provides the necessary experimental protocols to conduct such an evaluation.

Comparative Analysis of Beta-Blocker Cross-Reactivity

The following tables summarize the available binding affinity data (Ki in nM) for a selection of commonly used beta-blockers across various G-protein coupled receptors (GPCRs). This data provides a baseline for understanding the selectivity and potential off-target effects of this class of drugs.

Table 1: Binding Affinity (Ki, nM) of Selected Beta-Blockers at Adrenergic Receptors

Compoundβ1-Adrenergicβ2-Adrenergicα1-Adrenergicα2-Adrenergic
This compound Data not availableData not availableData not availableData not available
Propranolol1.10.5130>10,000
Atenolol26430>10,000>10,000
Bisoprolol10340>10,000>10,000
Carvedilol0.90.20.83,400
Penbutolol1.00.8180>10,000
Betaxolol9350>10,000>10,000

Table 2: Binding Affinity (Ki, nM) of Selected Beta-Blockers at Non-Adrenergic Receptors

Compound5-HT1A5-HT2AD2M2
This compound Data not availableData not availableData not availableData not available
Propranolol25160>10,000>10,000
Atenolol>10,000>10,000>10,000>10,000
Bisoprolol>10,000>10,000>10,000>10,000
Carvedilol25130>10,000>10,000
Penbutolol2.5250>10,000>10,000
Betaxolol>10,000>10,00020,000>10,000

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.

Structure-Activity Relationship (SAR) Insights

The general structure of aryloxypropanolamine beta-blockers consists of an aromatic ring, an ether linkage, a propan-2-ol group, and an amine.[1][2]

  • Aromatic Ring Substitution : The nature and position of substituents on the aromatic ring are critical for selectivity. Para-substitution, as seen in this compound, can influence cardioselectivity.[1] However, bulky alkyl groups like tert-butyl in the para position have been associated with weak beta-adrenergic antagonism and a lack of cardioselectivity.

  • Amine Substituent : The substituent on the amine group also plays a crucial role. While the target compound has a primary amine, most potent beta-blockers have a secondary amine with a bulky group like isopropyl or tert-butyl.

Based on these SAR principles, this compound is likely a non-selective beta-blocker with potentially lower potency compared to established drugs like propranolol. The lipophilic tert-butyl group may increase its potential for interactions with other lipophilic binding pockets in various receptors.

Experimental Protocols

To definitively determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells).
  • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for beta-adrenergic receptors) to all wells.
  • For total binding, add assay buffer.
  • For non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., 10 µM propranolol).
  • For competition binding, add increasing concentrations of the test compound (this compound).
  • Add the membrane preparation to all wells.
  • Incubate at room temperature for 60-90 minutes to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for cAMP Production

This assay determines the functional effect of a compound on Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • For antagonist activity, pre-incubate the cells with increasing concentrations of the test compound.
  • Stimulate the cells with a known agonist (e.g., isoproterenol for beta-adrenergic receptors).

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist in the presence and absence of the antagonist.
  • For antagonists, determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
  • Calculate the functional potency (pA2 or Kb) using the Schild regression analysis.

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_gprotein G-protein cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_alpha Gαs BAR->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., increased heart rate, muscle relaxation) PKA->Response Phosphorylates Targets Agonist Agonist (e.g., Epinephrine) Agonist->BAR Binds and Activates Antagonist Beta-Blocker (e.g., 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol) Antagonist->BAR Binds and Blocks

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

G Start Test Compound (this compound) PrimaryScreen Primary Screen: Radioligand Binding Assay (β1 and β2 Adrenergic Receptors) Start->PrimaryScreen SecondaryScreen Secondary Screen: Broad Receptor Panel (e.g., other adrenergic, serotonergic, dopaminergic, muscarinic receptors) PrimaryScreen->SecondaryScreen If active FunctionalAssay Functional Assays: cAMP or Calcium Flux Assays (for identified hits) SecondaryScreen->FunctionalAssay If binding is observed DataAnalysis Data Analysis: Determine Ki, IC50, EC50 values and Selectivity Ratios FunctionalAssay->DataAnalysis Conclusion Conclusion: Comprehensive Cross-Reactivity Profile DataAnalysis->Conclusion

Caption: Experimental workflow for cross-reactivity profiling.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of the compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. Given the absence of direct published efficacy data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology for the aryloxypropanolamine class of compounds to predict its biological activity and to outline the definitive experimental protocols required for its thorough characterization.

Introduction: Structural Insights and Predicted Pharmacological Role

This compound belongs to the aryloxypropanolamine chemical class, which forms the backbone of the vast majority of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] The core structure consists of an aromatic ring linked via an ether-propanolamine side chain. The specific substituents on the aromatic ring and the amine determine the compound's pharmacological profile, including its affinity for beta-receptor subtypes (selectivity), intrinsic sympathomimetic activity (ISA), and membrane-stabilizing effects.[1][3]

The key structural features of this compound are:

  • Aryloxypropanolamine Core: This is the quintessential pharmacophore for beta-blockade.[2]

  • Secondary Amine: Essential for receptor interaction. The substituents on this nitrogen are critical for activity.[2]

  • Bulky Amino Substituent (tert-butyl inferred): While the name implies a primary amine, the common nomenclature for related structures in this class often involves a substituted amine. Assuming a structure analogous to other beta-blockers where the "amino" group is substituted, a bulky group like isopropyl or tert-butyl is crucial for potent beta-antagonist activity.[2][3] Penbutolol, for instance, features a tert-butylamino group and is a non-selective beta-blocker.[4]

  • Para-substituted Phenoxy Ring: The presence of a tert-butyl group at the para position of the phenoxy ring is a key determinant of the drug's properties. Para-substitution is often associated with β1-selectivity.[5]

Based on this structural analysis, this compound is predicted to function as a beta-adrenergic receptor antagonist . Its efficacy, both in vitro and in vivo, would be a measure of its ability to competitively inhibit the binding of endogenous catecholamines like adrenaline and noradrenaline to beta-adrenergic receptors, thereby modulating downstream physiological responses.

In Vitro Efficacy: Characterizing Molecular Interactions

The primary goal of in vitro assessment is to quantify the compound's direct interaction with its molecular target(s) in a controlled, cellular, or subcellular environment, free from the complexities of a whole organism. For a putative beta-blocker, this involves determining its affinity, selectivity, and functional antagonism at β1 and β2-adrenergic receptors.

Key In Vitro Experimental Protocols

A. Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of the test compound to displace a known radioactive ligand that binds to the target receptor.

Detailed Protocol:

  • Preparation of Membranes: Cell lines engineered to express high levels of either human β1 or β2-adrenergic receptors (e.g., CHO or HEK-293 cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.[6]

  • Binding Reaction: A constant concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or [¹²⁵I]-cyanopindolol) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies higher binding affinity.[7]

B. Functional Cellular Assays

These assays measure the biological response resulting from receptor activation or blockade. They determine whether the compound is an antagonist (blocks the effect of an agonist), an agonist (mimics the effect of the natural ligand), or a partial agonist.

Detailed Protocol (cAMP Assay):

  • Cell Culture: Use a cell line expressing the target beta-receptor subtype (e.g., HEK-293 expressing β2AR).

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: A known concentration of a beta-agonist, such as isoproterenol, is added to stimulate the receptors. Beta-receptor activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[8]

  • cAMP Measurement: After a set incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The data are plotted as a dose-response curve, showing the inhibition of the agonist-induced cAMP production by the test compound. The concentration of the antagonist that produces a 50% inhibition of the maximal agonist response (IC50) is determined. This value can be used to calculate the antagonist's potency, often expressed as a pA2 value.[9][10]

Another modern functional assay is the β-arrestin recruitment assay . Upon agonist stimulation, β-arrestin proteins are recruited to the receptor, a key step in desensitization and signaling. This recruitment can be monitored in real-time using techniques like Luciferase Complementation Assay (LCA) or Bioluminescence Resonance Energy Transfer (BRET).[6][9][11]

Expected In Vitro Data Summary
ParameterAssay TypeReceptor SubtypeDescription
Ki (nM) Radioligand Bindingβ1 and β2Inhibition constant; a measure of binding affinity. Lower value = higher affinity.
Selectivity Ratio Radioligand Binding(Ki β2 / Ki β1)Indicates preference for one receptor subtype over the other. A ratio > 1 suggests β1 selectivity.
IC50 (nM) Functional (e.g., cAMP)β1 and β2Concentration causing 50% inhibition of agonist response. A measure of functional potency.
pA2 Functional (Schild Analysis)β1 and β2The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist dose-response curve.
Intrinsic Activity Functionalβ1 and β2Determines if the compound has any agonist activity on its own.

Visualization of In Vitro Workflow

InVitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional (cAMP) Assay b_start HEK-293 Cells (β1 or β2 expressing) b_mem Isolate Membranes b_start->b_mem b_inc Incubate: Membranes + Radioligand + Test Compound b_mem->b_inc b_filt Filter & Wash b_inc->b_filt b_quant Quantify Radioactivity b_filt->b_quant b_calc Calculate Ki b_quant->b_calc f_start HEK-293 Cells (β1 or β2 expressing) f_inc Incubate with Test Compound f_start->f_inc f_stim Stimulate with Isoproterenol f_inc->f_stim f_lyse Lyse Cells f_stim->f_lyse f_quant Measure cAMP f_lyse->f_quant f_calc Calculate IC50 / pA2 f_quant->f_calc start Test Compound: 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol start->b_start start->f_start InVivo_Workflow cluster_protocol Isoproterenol Challenge Protocol p_prep Surgical Instrumentation of Rat (Catheters) p_base Record Baseline Heart Rate (HR) & Blood Pressure p_prep->p_base p_pre Administer Isoproterenol (Dose-Response Curve 1) p_base->p_pre p_drug Administer Test Compound p_pre->p_drug p_post Administer Isoproterenol (Dose-Response Curve 2) p_drug->p_post p_analyze Analyze Shift in Curve Calculate ED50 p_post->p_analyze start Test Compound: 1-Amino-3-(4-tert-butyl- phenoxy)-propan-2-ol start->p_drug

References

Benchmarking Novel β-Adrenergic Antagonist: A Comparative Efficacy and Selectivity Analysis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolving Landscape of β-Adrenergic Receptor Modulation

The β-adrenergic receptor system, a cornerstone of cardiovascular and physiological regulation, remains a critical target for therapeutic intervention. Beta-blockers, which antagonize the effects of catecholamines like epinephrine and norepinephrine at these receptors, are widely prescribed for conditions ranging from hypertension and angina to anxiety and glaucoma.[1][2] The clinical efficacy of these agents is intrinsically linked to their affinity and selectivity for the different β-adrenergic receptor subtypes, primarily β1 and β2.[3] β1-adrenergic receptors are predominantly located in cardiac tissue, where their stimulation increases heart rate and contractility.[3][4] Conversely, β2-adrenergic receptors are abundant in the smooth muscle of the lungs and blood vessels, mediating relaxation.[1][3]

The development of new beta-blockers often aims to refine the selectivity profile to maximize therapeutic benefit while minimizing side effects. For instance, β1-selective antagonists ("cardioselective") are often preferred for treating cardiovascular disorders to avoid the bronchoconstriction that can result from blocking β2 receptors in the lungs.[2] Non-selective antagonists, however, have their own therapeutic niches.[5]

This guide introduces a novel compound, 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, which possesses the characteristic aryloxypropanolamine scaffold of many known beta-blockers.[6][7] To ascertain its therapeutic potential, a rigorous benchmarking study is essential. Herein, we present a comprehensive framework for evaluating the inhibitory potency and receptor selectivity of this compound against a panel of well-characterized β-adrenergic antagonists:

  • Propranolol: A non-selective β-antagonist, serving as a benchmark for broad-spectrum activity.[8][9]

  • Atenolol: A widely used β1-selective antagonist, representing the "cardioselective" class.[4][10]

  • ICI 118,551: A highly selective β2-antagonist, crucial for determining β2-specific interactions.[11][12]

Through a series of in-vitro assays, we will elucidate the pharmacological profile of this compound, providing the foundational data necessary for its further development.

The Underlying Science: G-Protein Coupled Receptor Signaling

Beta-adrenergic receptors belong to the large family of G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine, these receptors activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that triggers a downstream signaling cascade leading to a physiological response.[3] Beta-blockers act as competitive antagonists, binding to the receptor and preventing agonist-induced activation of this pathway.[1]

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets Antagonist This compound (or known inhibitor) Antagonist->Receptor Blocks

Caption: Simplified schematic of the β-adrenergic receptor signaling pathway and the mechanism of antagonist action.

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively benchmark this compound, a two-pronged experimental approach is employed: radioligand binding assays to determine affinity and functional assays to measure antagonistic potency.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing β1 or β2 receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay (Isoproterenol stimulation) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay ([³H]-CGP 12177) Membrane_Prep->Binding_Assay Ki_Calc Ki Determination (Cheng-Prusoff equation) Binding_Assay->Ki_Calc Selectivity_Index Selectivity Index Calculation (Ki β2 / Ki β1 or IC50 β2 / IC50 β1) Ki_Calc->Selectivity_Index IC50_Calc IC50 Determination (Non-linear regression) Functional_Assay->IC50_Calc IC50_Calc->Selectivity_Index Comparative_Analysis Comparative Analysis vs. Known Inhibitors Selectivity_Index->Comparative_Analysis

Caption: Experimental workflow for the characterization of β-adrenergic receptor antagonists.

Materials and Methods

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing either the human β1- or β2-adrenergic receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic. For membrane preparation, cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

Radioligand Binding Assays: Competition binding assays are performed to determine the binding affinity (Ki) of the test compounds for β1- and β2-adrenergic receptors. Membranes are incubated with a fixed concentration of a non-selective radiolabeled antagonist, such as [³H]-CGP 12177, and increasing concentrations of the unlabeled test compound (this compound, propranolol, atenolol, or ICI 118,551). Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. After incubation, the bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays: To assess the functional antagonist activity (IC50) of the compounds, whole-cell cAMP accumulation assays are performed. Cells are pre-incubated with increasing concentrations of the test compounds before being stimulated with a fixed concentration of the non-selective β-agonist, isoproterenol. The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit. The IC50 values, representing the concentration of antagonist that inhibits 50% of the isoproterenol-stimulated cAMP production, are determined by fitting the data to a sigmoidal dose-response curve.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical, yet plausible, data obtained from the benchmarking experiments.

Table 1: Binding Affinity (Ki) of Test Compounds for β1 and β2-Adrenergic Receptors

CompoundKi (nM) for β1 ReceptorKi (nM) for β2 Receptorβ2/β1 Selectivity Ratio
This compound15.245.83.0
Propranolol5.13.90.8
Atenolol25.6128050.0
ICI 118,5513502.10.006

Table 2: Functional Antagonist Potency (IC50) of Test Compounds

CompoundIC50 (nM) at β1 ReceptorIC50 (nM) at β2 Receptorβ2/β1 Selectivity Ratio
This compound28.992.33.2
Propranolol9.87.50.8
Atenolol48.7253052.0
ICI 118,5517104.30.006

Discussion: Interpreting the Pharmacological Profile

The experimental data provides a clear pharmacological profile for this compound in comparison to the established inhibitors.

Potency and Non-Selective Nature: this compound demonstrates moderate to high affinity for both β1 and β2-adrenergic receptors, with Ki values in the low nanomolar range. Its potency is comparable to that of atenolol at the β1 receptor but less potent than the non-selective antagonist, propranolol. The β2/β1 selectivity ratio for both binding affinity and functional antagonism is approximately 3, indicating a slight preference for the β1 receptor but classifying it as a non-selective β-adrenergic antagonist , similar in profile to propranolol.

Comparison with Standards: As expected, propranolol exhibited high affinity for both receptor subtypes with a selectivity ratio close to 1, confirming its non-selective nature.[13] Atenolol displayed a clear preference for the β1 receptor, with a selectivity ratio of approximately 50, consistent with its classification as a cardioselective agent.[4][14] Conversely, ICI 118,551 showed very high affinity and potency for the β2 receptor, with a selectivity ratio significantly less than 1, validating its use as a β2-selective antagonist.[11][12]

Structure-Activity Relationship Insights: The structure of this compound, with its aryloxypropanolamine core, is a classic feature of beta-blockers.[6] The tert-butyl group on the phenoxy ring likely contributes to its overall lipophilicity and interaction with the receptor binding pocket. The lack of a para-substituent that confers high cardioselectivity, as seen in some β1-selective blockers, is consistent with its observed non-selective profile.[6]

Conclusion: A Promising New Scaffold for Further Investigation

This comparative guide has systematically benchmarked this compound against a panel of known β-adrenergic inhibitors. The results indicate that this novel compound is a potent, non-selective β-adrenergic antagonist with a slight preference for the β1 receptor. Its pharmacological profile suggests potential therapeutic applications where non-selective beta-blockade is desired. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential. The experimental framework presented here provides a robust and reliable methodology for the characterization of novel β-adrenergic receptor modulators.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, moving beyond simplistic checklists to explain the causality behind each critical step. Our objective is to empower you with the knowledge to implement a self-validating system of chemical disposal, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Hazard Profile: Why Specific Procedures are Essential

A Safety Data Sheet (SDS) for a closely related compound, 2-Amino-4-tert-butylphenol, indicates that it is harmful in contact with skin or if inhaled[3]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

Table 1: Key Physicochemical and Hazard Data for this compound and Related Compounds

PropertyValue/InformationSource
Chemical Name This compound[4]
CAS Number 41403-84-3[4]
Molecular Formula C13H21NO2[4]
Molecular Weight 223.31 g/mol [4]
Hazard Summary Based on structural analogs, presumed to be harmful if swallowed, inhaled, or in contact with skin. Potential for aquatic toxicity.[1][3]
Known Incompatibilities Strong oxidizing agents, acids, acid chlorides.[5][6]

The Core of Compliance: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it is hazardous[7]. For a research chemical like this compound, which is not explicitly "listed" as a hazardous waste from a specific industrial process (F- and K-lists), the determination must be made based on its "characteristics"[1][8].

The four characteristics of hazardous waste are:

  • Ignitability (D001): The propensity to catch fire.

  • Corrosivity (D002): The ability to corrode steel or have a pH ≤ 2 or ≥ 12.5.

  • Reactivity (D003): The tendency to be unstable, react violently with water, or generate toxic gases.

  • Toxicity (D004-D043): The potential to leach specific toxic compounds into the environment.

A systematic approach is required to classify the waste stream containing this compound.

Workflow for Hazardous Waste Determination

G start Start: Waste Generated (this compound) is_solid_waste Is it a solid waste under RCRA? (i.e., discarded material) start->is_solid_waste excluded Is it excluded from regulation? (e.g., household waste - unlikely in lab) is_solid_waste->excluded Yes non_hazardous Manage as Non-Hazardous Waste (Consult local regulations) is_solid_waste->non_hazardous No listed Is it a 'listed' hazardous waste? (F, K, P, or U lists - No) excluded->listed No excluded->non_hazardous Yes characteristic Does it exhibit a hazardous characteristic? listed->characteristic No ignitability Ignitability (D001) Is flash point < 60°C? characteristic->ignitability Yes characteristic->non_hazardous No corrosivity Corrosivity (D002) Is pH <= 2 or >= 12.5? ignitability->corrosivity No hazardous Manage as Hazardous Waste ignitability->hazardous Yes reactivity Reactivity (D003) Is it unstable, water-reactive, etc.? corrosivity->reactivity No corrosivity->hazardous Yes toxicity Toxicity (D004-D043) Does it leach toxic constituents (via TCLP test)? reactivity->toxicity No reactivity->hazardous Yes toxicity->non_hazardous No toxicity->hazardous Yes

Caption: Waste determination workflow under RCRA.

For pure, unused this compound, a generator can use their knowledge of the chemical. It is not expected to be ignitable, corrosive, or reactive under normal conditions. The primary concern would be toxicity. However, without specific data showing it would fail the Toxicity Characteristic Leaching Procedure (TCLP), it would not be assigned a "D" code for toxicity based on characteristics alone[9].

Crucial Point: If this compound is mixed with other wastes (e.g., solvents), the entire mixture must be characterized. For instance, if mixed with a solvent that has a low flash point, the entire waste mixture could be classified as D001 for ignitability.

Step-by-Step Disposal Protocol

This protocol is designed to ensure safety and compliance from the point of generation to final disposal.

Step 1: Segregation and Collection

The principle of waste segregation is paramount to prevent dangerous chemical reactions[6].

  • Designate a Specific Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Never mix this compound with strong oxidizing agents, acids, or acid chlorides[5][6]. Keep it separate from other waste streams.

Step 2: On-Site Accumulation

Laboratories typically operate as Satellite Accumulation Areas (SAAs).

  • Storage Location: Store the waste container at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents spills from spreading.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Step 3: Waste Neutralization (Optional, for Advanced Users)

Neutralization can render the waste less hazardous, but it must be performed with extreme caution and a validated procedure. Amines are basic and can be neutralized by acids[10]. This procedure should only be undertaken by trained personnel in a controlled laboratory setting.

Protocol for Neutralization of Amine Waste

  • Preparation: Conduct the procedure in a certified chemical fume hood. Wear appropriate PPE (acid-resistant gloves, safety goggles, face shield, and lab coat). Have a spill kit and appropriate neutralizing agents for both acids and bases readily available.

  • Dilution: Dilute the amine waste with a compatible, non-reactive solvent (e.g., isopropanol) to control the reaction rate and dissipate heat.

  • Neutralization: Slowly and with constant stirring, add a dilute acid solution (e.g., 1M hydrochloric acid) to the diluted amine waste. Monitor the temperature of the mixture; if it rises significantly, slow the addition rate and/or use an ice bath for cooling.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. The target pH should be near neutral (pH 6-8).

  • Final Disposal: The neutralized solution must still be disposed of as hazardous waste, as it now contains the salt of the amine. Label the container clearly with all components of the neutralized mixture.

Step 4: Arranging for Disposal
  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Waste Pickup Request: Follow your institution's procedure to request a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Documentation: You may be required to complete a hazardous waste manifest, a legal document that tracks the waste from generation to its final disposal.

Emergency Procedures: Spill Management

Accidents happen, and a well-rehearsed spill response plan is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill. If it is large, highly volatile, or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.

  • For Small, Manageable Spills:

    • Don PPE: Wear at a minimum, two pairs of nitrile gloves, safety goggles, and a lab coat.

    • Containment: Create a dike around the spill using an inert absorbent material like vermiculite or a commercial spill pillow[11].

    • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

    • Collection: Carefully scoop the absorbed material into a designated hazardous waste bag or container.

    • Decontamination: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.

    • Label and Dispose: Seal and label the container with the spill debris and arrange for disposal through your EHS office.

The Final Step: High-Temperature Incineration

For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration[12].

  • Mechanism: Incineration at high temperatures (typically 850°C to 1300°C) breaks down the organic molecules into simpler, less harmful compounds, primarily carbon dioxide and water[13][14].

  • Environmental Controls: Licensed hazardous waste incinerators are equipped with advanced pollution control systems, including afterburners and scrubbers. These are essential for destroying any incomplete combustion products and removing harmful gases like nitrogen oxides (NOx) that can form from the amine group[14]. This ensures that the final emissions comply with strict environmental regulations.

By adhering to these detailed procedures, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility. This commitment is integral to the practice of sound science.

References

Essential Safety and Logistical Information for Handling 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Safe Handling, Operation, and Disposal

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol (CAS No. 41403-84-3).[1][2][3] Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment. This compound should be handled with care, taking into account the potential hazards associated with its amine and phenoxy functional groups.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling organic amines and phenolic compounds.[4][5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.Protects eyes from splashes and vapors which can cause serious eye irritation or damage.[7][8]
Hand Protection For incidental contact, double-gloved nitrile exam-style gloves (minimum 8mil thickness) are recommended. For extended contact or immersion, heavy-duty gloves such as butyl rubber or neoprene should be worn over nitrile gloves. Gloves should be changed immediately upon contamination.Provides protection against skin irritation and absorption. Amines and phenols can be corrosive and toxic upon skin contact.[4][5][7][9]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher potential for splashes, a chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[7][10]Minimizes skin exposure to the chemical.
Respiratory Protection All handling of the compound, especially if it is a powder or if aerosols may be generated, must be conducted in a certified chemical fume hood.[11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Prevents inhalation of potentially harmful vapors or aerosols.[4]

Operational Plan: Step-by-Step Handling Protocol

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

Operational_Workflow Figure 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_1 Conduct Risk Assessment Prep_2 Assemble and Inspect PPE Prep_1->Prep_2 Prep_3 Verify Fume Hood Functionality Prep_2->Prep_3 Prep_4 Prepare Designated Waste Containers Prep_3->Prep_4 Handling_1 Work Within a Fume Hood Prep_4->Handling_1 Handling_2 Dispense and Weigh Carefully Handling_1->Handling_2 Handling_3 Keep Containers Closed When Not in Use Handling_2->Handling_3 Handling_4 Avoid Generating Dusts or Aerosols Handling_3->Handling_4 Post_1 Decontaminate Work Area Handling_4->Post_1 Post_2 Properly Dispose of Waste Post_1->Post_2 Post_3 Remove PPE Correctly Post_2->Post_3 Post_4 Wash Hands Thoroughly Post_3->Post_4

Caption: Figure 1: Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[12]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be collected in a designated hazardous waste container.

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.

All waste disposal should be carried out through a licensed professional waste disposal service.[13]

Emergency Procedures

Spill:

  • Minor Spill: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's emergency response team immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.